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  • Product: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
  • CAS: 613678-08-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key heterocyclic compound with significant potential i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will explore its chemical identity, synthesis, and known biological relevance, offering field-proven insights for its application in research and development.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is to confirm its identity and understand its physical characteristics. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is unequivocally identified by its Chemical Abstracts Service (CAS) number.

CAS Number: 613678-08-3[1][2][3]

This compound is a substituted pyridine derivative, featuring a brominated pyridine ring linked to a methyl-substituted piperidine via a ketone group. Such structures are of high interest in medicinal chemistry due to the versatile roles pyridine and piperidine rings play as "privileged scaffolds" in engaging with biological targets.[4]

Key Physicochemical Data

The properties summarized below are crucial for designing experimental conditions, including solvent selection for reactions and assays, storage, and analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrN₂O[2][3]
Molecular Weight 283.16 g/mol [2][3]
IUPAC Name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone[2]
Boiling Point (Predicted) 370.5 ± 42.0 °C[1]
Density (Predicted) 1.388 ± 0.06 g/cm³[1]
pKa (Predicted) 8.07 ± 0.10[1]
Storage Conditions 2-8°C, Inert atmosphere[1][3]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Section 2: Synthesis and Quality Control

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is not extensively detailed in publicly available literature, but it is offered by numerous chemical suppliers, indicating established synthetic routes. A plausible and common approach for creating such aryl-ketone linkages involves the coupling of a pyridine derivative with a suitable piperidine precursor.

Conceptual Synthesis Workflow

The logical pathway to synthesize this molecule would likely involve the acylation of a 6-bromopyridine metallic species with a derivative of 1-methylpiperidine-4-carboxylic acid. This common organometallic approach is a cornerstone of modern synthetic chemistry for its efficiency and reliability.

Below is a conceptual workflow diagram illustrating the key steps.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Reaction & Workup cluster_purification Purification & Validation A 6-Bromopyridine Derivative (e.g., 2,6-dibromopyridine) C Step 1: Lithiation or Grignard Formation (Formation of Organometallic Reagent) A->C n-BuLi or Mg B 1-Methylpiperidine-4-carboxylic acid or its activated form (e.g., acid chloride) D Step 2: Acylation Coupling Reaction B->D Coupling C->D Addition E Step 3: Aqueous Workup & Extraction D->E Quenching F Column Chromatography E->F G Product Characterization (NMR, MS, HPLC) F->G P Final Product: (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone G->P Verified Pure Compound

Caption: Conceptual workflow for the synthesis and purification of the target compound.

Self-Validating Protocol: The Importance of Characterization

Trustworthiness in synthesis is achieved through rigorous analytical validation. Any protocol must conclude with a comprehensive characterization to confirm the identity and purity of the final product.

Step-by-Step Quality Control Protocol:

  • Obtain ¹H and ¹³C NMR Spectra: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). The resulting spectra should be compared against known reference spectra or predicted shifts. The proton NMR should confirm the presence of the pyridine, piperidine, and methyl protons with appropriate splitting patterns and integrations.

  • Perform Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight. The analysis should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 283.16 m/z, confirming the correct mass.[2][3]

  • Assess Purity with HPLC: Develop a High-Performance Liquid Chromatography method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or TFA). The goal is to obtain a single major peak, indicating high purity (typically >95%).

Section 3: Biological Significance and Applications in Drug Discovery

While specific biological activity for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone itself is not widely published, its structural motifs are prevalent in pharmacologically active molecules. The pyridine ring is a versatile scaffold found in drugs with applications ranging from anticancer to antimicrobial agents.[5][6]

Role as a Pharmaceutical Intermediate and Building Block:

This compound is primarily recognized as a key intermediate and building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Notably, it is listed as an impurity of Lasmiditan , a medication used for the acute treatment of migraine.[2] Lasmiditan is a serotonin 5-HT1F receptor agonist. This connection strongly suggests that the title compound is used in, or is a byproduct of, the manufacturing process of Lasmiditan or related analogues.

The 6-bromopyridine moiety is particularly useful for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, allowing medicinal chemists to explore the structure-activity relationship (SAR) of a lead compound.

Potential Therapeutic Areas Based on Structural Class:

Compounds incorporating the 6-substituted pyridine framework have been investigated for a wide range of biological activities. These include:

  • Neurodegenerative Diseases: Pyridine derivatives are being explored as inhibitors of kinases like GSK-3β and CK-1δ, which are implicated in the pathology of Alzheimer's disease.[7]

  • Infectious Diseases: The pyridine scaffold is a component of various antibacterial and antiviral agents.[4][6]

  • Oncology: Numerous pyridine-containing molecules have been developed as anticancer agents.[5]

  • Cardiovascular Conditions: Certain derivatives have shown potential as anti-thrombotic agents.[8]

Hypothesized Signaling Pathway Interaction

Given its role as a precursor to the 5-HT1F agonist Lasmiditan, molecules derived from this scaffold likely interact with G protein-coupled receptors (GPCRs). The general mechanism for such an interaction is depicted below.

GPCR_Signaling cluster_membrane Cell Membrane GPCR 5-HT1F Receptor (GPCR) G_Protein Gi/o Protein GPCR->G_Protein Activates Ligand Derived Ligand (e.g., Lasmiditan) Ligand->GPCR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Neuronal Activity (e.g., Inhibition of CGRP release) cAMP->Downstream

Caption: Generalized GPCR signaling pathway relevant to 5-HT1F receptor agonists.

This pathway illustrates how a ligand, derived from the core structure of our compound of interest, can bind to a GPCR like the 5-HT1F receptor. This binding activates an inhibitory G-protein (Gᵢ/ₒ), which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal activity, which is the therapeutic mechanism for treating migraines.

References

  • (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Pharmaffiliates. [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem, National Center for Biotechnology Information. [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central, National Institutes of Health. [Link]

  • Pyridine derivatives as anticancer agents: FDA-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed, National Institutes of Health. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

Exploratory

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone molecular weight

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Physicochemical Properties, Synthesis, and Analytical Characterization For Researchers, Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development. It is recognized primarily as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor or impurity related to the anti-migraine drug Lasmiditan.[1] A comprehensive understanding of its molecular properties, reliable synthetic routes, and robust analytical characterization is paramount for ensuring the quality, consistency, and regulatory compliance of downstream drug products.

This technical guide provides a detailed examination of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, beginning with its fundamental physicochemical properties, including its precise molecular weight. It outlines a plausible, high-yield synthetic pathway, explaining the chemical rationale behind each step. Furthermore, it establishes a framework for the rigorous analytical validation of the compound's identity and purity through modern spectroscopic and chromatographic techniques. This document is intended to serve as a vital resource for scientists engaged in process development, quality control, and novel drug discovery.

Core Molecular Profile and Physicochemical Properties

The foundational step in working with any chemical entity is to establish its precise identity and properties. These data points are critical for everything from reaction stoichiometry and analytical method development to regulatory documentation.

Key Identifiers and Calculated Properties

The unambiguous identification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is achieved through a combination of its chemical formula, CAS number, and structural identifiers. Its molecular weight is a cornerstone property, derived directly from its atomic composition.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.16 g/mol [1]
Exact Mass 282.03678 Da[1]
CAS Number 613678-08-3[1][2]
IUPAC Name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone[1]
Common Synonyms 2-Bromo-6-(1-methylpiperidine-4-carbonyl)pyridine; Lasmiditan Impurity 3[1]
SMILES CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br[1]
InChIKey XIFPGOFGUAEGAC-UHFFFAOYSA-N[1]
Predicted Boiling Point 370.5 ± 42.0 °C[2]
Predicted Density 1.388 ± 0.06 g/cm³[2]
Structural Diagram

The molecule's structure, featuring a bromopyridine ring linked via a ketone to an N-methylpiperidine moiety, dictates its chemical reactivity and physical properties.

Caption: 2D structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Proposed Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, a robust and scalable approach involves the coupling of a suitable bromopyridine precursor with a functionalized piperidine derivative. The following workflow is proposed based on established organometallic and coupling chemistries.

Synthetic Pathway Rationale

The chosen pathway leverages the Grignard reaction, a cornerstone of C-C bond formation. This method is selected for its reliability and efficiency. The synthesis begins with 6-bromopyridine-2-carbonitrile, which is commercially available. This starting material is reacted with a Grignard reagent formed from 4-chloro-1-methylpiperidine. The resulting imine is then hydrolyzed in situ to yield the target ketone.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Workup & Purification sm1 6-Bromopyridine-2-carbonitrile step2 Step 2: Nucleophilic Addition (sm1 + Grignard Reagent) sm1->step2 sm2 4-Chloro-1-methylpiperidine step1 Step 1: Grignard Reagent Formation (sm2 + sm3 in dry THF) sm2->step1 sm3 Magnesium turnings sm3->step1 step1->step2 step3 Step 3: Acidic Hydrolysis (Aqueous HCl quench) step2->step3 workup Aqueous Workup & Extraction (EtOAc/Water) step3->workup purify Column Chromatography (Silica Gel, Hexane/EtOAc gradient) workup->purify final Final Product: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone purify->final

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Objective: To synthesize (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Materials:

  • 6-Bromopyridine-2-carbonitrile (1.0 eq)

  • 4-Chloro-1-methylpiperidine (1.2 eq)

  • Magnesium turnings (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Grignard Reagent Preparation:

    • Causality: This step creates the potent carbon nucleophile required for the key bond-forming reaction. Anhydrous conditions are absolutely critical, as any water will protonate and destroy the Grignard reagent.

    • A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.3 eq).

    • A solution of 4-chloro-1-methylpiperidine (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or a crystal of iodine if necessary.

    • Once the exothermic reaction begins, the mixture is stirred until the majority of the magnesium has been consumed.

  • Nucleophilic Addition:

    • Causality: The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile group. The reaction is performed at a low temperature to control the exotherm and prevent side reactions.

    • The Grignard solution is cooled to 0 °C.

    • A solution of 6-bromopyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below 5 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours to ensure complete conversion to the intermediate imine complex.

  • Hydrolysis and Workup:

    • Causality: Acidic hydrolysis converts the intermediate magnesium imine salt into the desired ketone. The subsequent base wash removes excess acid, and the brine wash aids in phase separation.

    • The reaction is carefully quenched by slow addition to a stirred solution of 3M HCl at 0 °C. The mixture is stirred for 2 hours to ensure complete hydrolysis.

    • The aqueous layer is separated and the pH is adjusted to ~8 with saturated NaHCO₃ solution.

    • The aqueous phase is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification:

    • Causality: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. The gradient of ethyl acetate in hexane is used to first elute non-polar impurities before increasing the polarity to elute the more polar product.

    • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 50% ethyl acetate in hexanes.

    • Fractions containing the desired product (identified by TLC) are combined and the solvent is evaporated to yield the pure compound.

Analytical Characterization and Validation

A self-validating protocol requires that the outcome of the synthesis be rigorously confirmed. A suite of analytical techniques must be employed to unambiguously verify the structure and assess the purity of the final product, ensuring it meets the standards required for use in drug development.

Analytical Validation Workflow

ValidationWorkflow cluster_identity Structural Identity Confirmation cluster_purity Purity Assessment start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (Confirm MW = 283.16) start->ms ir IR Spectroscopy (Confirm C=O group) start->ir hplc HPLC-UV (Purity >98%) start->hplc end Validated Compound (Structure & Purity Confirmed) nmr->end ms->end ir->end hplc->end

Caption: Workflow for the analytical validation of the synthesized compound.

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aliphatic protons of the piperidine ring, and a singlet for the N-methyl group. The chemical shifts and coupling patterns will be unique to this structure.

    • ¹³C NMR: The spectrum should reveal 12 distinct carbon signals, including a characteristic downfield signal for the ketone carbonyl carbon (typically ~190-200 ppm) and signals corresponding to the carbons of the two heterocyclic rings.

  • Mass Spectrometry (MS):

    • Rationale: MS directly measures the mass-to-charge ratio, providing definitive confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

    • Procedure: A sample is analyzed by Electrospray Ionization (ESI) MS. The resulting spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 284.04. The characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., at 284.04 and 286.04) would provide unambiguous evidence of its presence.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for determining the purity of a pharmaceutical intermediate. It separates the main compound from any residual starting materials, by-products, or isomers.

    • Method:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

      • Detector: UV detector set to a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm).

    • Validation: The purity is calculated from the integrated area of the product peak as a percentage of the total integrated peak area. For use as a pharmaceutical intermediate, a purity of >98% is typically required.

Role in Drug Discovery and Development

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is more than a synthetic curiosity; it is a versatile building block with direct relevance to modern drug discovery.

  • Intermediate for Lasmiditan: Its primary documented role is as a key precursor or a process-related impurity in the synthesis of Lasmiditan, a selective serotonin 5-HT₁F receptor agonist used for the acute treatment of migraine.[1] Controlling its formation and purity is therefore critical to the quality of the final API.

  • Scaffold for Novel Analogs: The structure contains multiple handles for further chemical modification, making it an attractive scaffold for generating new chemical entities.

    • The bromo-substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

    • The ketone can be reduced to an alcohol or serve as a site for nucleophilic addition or reductive amination.

    • The piperidine nitrogen offers a site for further functionalization, although it is already methylated in this specific compound.

Scaffolding core core_text (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone p1 core_text:e->p1:w Ketone Modification p2 core_text:w->p2:e Cross-Coupling Reactions mod1 Suzuki, Sonogashira, Buchwald-Hartwig Coupling mod2 Reduction, Reductive Amination, Wittig Reaction p1->mod2 p2->mod1

Caption: Key reactive sites for further chemical modification in drug discovery.

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, with a definitive molecular weight of 283.16 g/mol , is a compound of high strategic importance in the pharmaceutical industry. Its role as a key building block necessitates the use of well-defined, reproducible synthetic protocols and comprehensive analytical validation. The workflows and methodologies detailed in this guide provide a robust framework for researchers and developers, ensuring the production of high-purity material suitable for GMP environments and enabling its use as a versatile scaffold for future drug discovery efforts.

References

  • (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone - Pharmaffiliates . Pharmaffiliates. [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - PubChem . National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (6-Bromopyridi...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This compound is a key intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine. This document delves into the strategic considerations for its synthesis, a detailed experimental protocol, and a thorough analysis of its structural elucidation through modern spectroscopic techniques.

Introduction and Strategic Significance

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, identified by CAS number 613678-08-3, is a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary importance lies in its role as a pivotal precursor in the manufacturing of Lasmiditan.[2][3] The structure combines a 6-bromopyridine moiety, which is primed for further functionalization via cross-coupling reactions, and a 1-methylpiperidine-4-carbonyl group. Understanding the efficient synthesis and definitive structure of this intermediate is critical for the scalable and high-purity production of the final active pharmaceutical ingredient (API).

This guide will provide not just the procedural steps for its preparation but also the underlying chemical principles and rationale that govern the chosen synthetic strategy, reflecting a deep understanding of modern synthetic and analytical chemistry.

Synthesis and Mechanistic Considerations

The synthesis of 2-acylpyridines, such as the title compound, is a well-established area of organic chemistry. A common and effective strategy involves the reaction of an organometallic pyridine species with a suitable acylating agent. For (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a highly effective and scalable approach involves a selective metal-halogen exchange followed by acylation.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyridine ring and the carbonyl carbon. This leads to a 6-bromopyridin-2-yl nucleophile (or its synthetic equivalent) and a 1-methylpiperidine-4-carbonyl electrophile.

G TM (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Synthon1 6-Bromopyridin-2-yl Anion TM->Synthon1 C-C bond formation Synthon2 1-Methylpiperidine-4-carbonyl Cation TM->Synthon2 Reagent1 2,6-Dibromopyridine + n-BuLi Synthon1->Reagent1 Synthetic Equivalent Reagent2 N-methoxy-N,1-dimethylpiperidine-4-carboxamide (Weinreb Amide) Synthon2->Reagent2 Synthetic Equivalent

Figure 1: Retrosynthetic analysis of the target molecule.

The key challenge lies in the selective generation of the 2-anion of 6-bromopyridine. Starting from the readily available 2,6-dibromopyridine, a selective lithium-bromine exchange at the 2-position can be achieved at low temperatures using an organolithium reagent like n-hexyllithium or n-butyllithium. The bromine at the 6-position remains intact, providing a handle for subsequent reactions in the synthesis of Lasmiditan.

For the electrophilic partner, a Weinreb amide (N-methoxy-N,1-dimethylpiperidine-4-carboxamide) is an excellent choice. The resulting metallated intermediate from the reaction with the organolithium is stable and does not collapse to a tertiary alcohol, thus ensuring the clean formation of the desired ketone upon workup.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a three-stage process: formation of the piperidine-based acylating agent, selective lithiation of 2,6-dibromopyridine, and the final coupling reaction.

G cluster_0 Stage 1: Acylating Agent Preparation cluster_1 Stage 2: Nucleophile Generation cluster_2 Stage 3: Coupling & Final Product A1 1-Methylpiperidine-4-carboxylic Acid A2 Activation (e.g., SOCl2) A1->A2 A3 N,O-Dimethylhydroxylamine A2->A3 A4 N-methoxy-N,1-dimethyl- piperidine-4-carboxamide (Weinreb Amide) A3->A4 C1 Reaction Quench (e.g., aq. NH4Cl) A4->C1 Coupling Reaction -65 °C to -40 °C B1 2,6-Dibromopyridine B2 n-Hexyllithium THF, -65 °C B1->B2 B3 Lithiated 2,6-Dibromopyridine B2->B3 B3->C1 C2 Workup & Purification C1->C2 C3 (6-Bromopyridin-2-yl)(1-methyl- piperidin-4-yl)methanone C2->C3

Figure 2: High-level workflow for the synthesis.
Detailed Experimental Protocol

The following protocol is adapted from methodologies described in patent literature for the synthesis of Lasmiditan intermediates, specifically referencing the process outlined in patent WO2021116979A1.[4] This procedure is intended for trained professionals in a controlled laboratory setting.

Materials:

  • 2,6-Dibromopyridine

  • n-Hexyllithium in hexane (e.g., 2.5 M solution)

  • N,N-diethyl-1-methylpiperidine-4-carboxamide (or the corresponding Weinreb amide)

  • Anhydrous Tetrahydrofuran (THF)

  • 10 wt% aqueous Ammonium Chloride (NH4Cl) solution

  • 37 wt% aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromopyridine and anhydrous THF.

  • Lithiation: The solution is cooled to an internal temperature of -65 ± 5 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • A solution of n-hexyllithium in hexane is added dropwise via the dropping funnel over approximately 1 hour, ensuring the internal temperature is maintained at -65 ± 5 °C. The formation of the lithiated species is evidenced by a color change. The solution is stirred at this temperature for an additional hour.[4]

  • Acylation: A solution of the N,N-diethyl-1-methylpiperidine-4-carboxamide in anhydrous THF is then added to the solution of the lithiated 2,6-dibromopyridine over approximately 1 hour, maintaining the temperature at -65 ± 5 °C.[4]

  • The reaction mixture is stirred at this temperature for 4 hours.

  • Quenching and Workup: The reaction is allowed to warm to approximately -40 °C and is then carefully quenched by the addition of a 10 wt% aqueous solution of ammonium chloride.[4]

  • The mixture is allowed to warm to room temperature (20-25 °C) and stirred for 2-4 hours.

  • The pH of the mixture is adjusted to ~7.6-7.7 with a 37 wt% solution of hydrochloric acid.

  • The organic and aqueous phases are separated. The aqueous phase is extracted multiple times with an organic solvent such as THF or ethyl acetate.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final compound can be purified by column chromatography on silica gel.

Structural Elucidation and Physicochemical Properties

The definitive structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is confirmed through a combination of spectroscopic methods.

G cluster_0 Spectroscopic Analysis cluster_1 Structural Confirmation A Mass Spectrometry (MS) D Molecular Weight & Formula A->D B Infrared Spectroscopy (IR) E Functional Groups B->E C Nuclear Magnetic Resonance (NMR) F Connectivity & Stereochemistry C->F

Figure 3: Logic of structural elucidation.
Physicochemical Data Summary

The key physicochemical properties of the title compound are summarized below.

PropertyValueSource
CAS Number 613678-08-3[1]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.16 g/mol [1]
IUPAC Name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone[1]
Appearance (Predicted) White to off-white solid
Storage Inert atmosphere, 2-8°C[5]
Spectroscopic Data Interpretation

While a specific peer-reviewed publication with the complete spectral data was not available at the time of this writing, the expected spectral characteristics can be accurately predicted based on the known structure and data from analogous compounds. Vendor-supplied data often confirms these characteristics.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The three aromatic protons on the bromopyridine ring should appear as a characteristic set of doublets and a triplet in the aromatic region (typically δ 7.5-8.0 ppm). The piperidine protons would be found in the aliphatic region (δ 1.5-3.5 ppm), with the N-methyl group appearing as a singlet around δ 2.3 ppm. The methine proton at the 4-position of the piperidine ring, adjacent to the carbonyl, would likely be a multiplet further downfield.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 12 distinct carbon signals. The carbonyl carbon is the most deshielded, appearing around δ 195-205 ppm. The carbons of the pyridine ring would be observed in the aromatic region (δ 120-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the piperidine ring and the N-methyl group will be found in the upfield region (δ 20-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=N and C=C stretching vibrations from the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The high-resolution mass spectrum (HRMS) would confirm the elemental composition of C₁₂H₁₅BrN₂O.

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a structurally well-defined molecule of high strategic value in pharmaceutical manufacturing. Its synthesis via a regioselective lithiation of 2,6-dibromopyridine followed by acylation with a suitable piperidine derivative represents a robust and scalable method. The structural integrity of the molecule is unequivocally confirmed by a suite of standard spectroscopic techniques. This guide provides the necessary foundational knowledge for researchers and developers working with this key intermediate, ensuring both a practical understanding of its synthesis and a solid grasp of its structural characteristics.

References

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • NROChemistry. Synthesis of Lasmiditan. Available at: [Link]

  • WIPO Patent WO2022041608A1. Synthesis process for lasmiditan. Google Patents.
  • WIPO Patent WO2021116979A1. Process for the preparation of lasmiditan and of a synthesis intermediate. Google Patents.
  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Available at: [Link]

  • WIPO Patentscope. WO/2022/041608 SYNTHESIS PROCESS FOR LASMIDITAN. Available at: [Link]

  • NIH. (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. Available at: [Link]

  • U.S. Patent US10669256B2. Crystalline forms of lasmiditan, preparation methods, pharmaceutical compositions and uses thereof. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the key physical properties of the compound (6-Bromopyridin-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of the compound (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. As a critical precursor and impurity in the synthesis of pharmacologically active molecules such as Lasmiditan, a thorough understanding of its physicochemical characteristics is paramount for process optimization, formulation development, and regulatory compliance.[1] This document delves into the structural and fundamental physical attributes of the molecule, outlines detailed experimental protocols for their determination, and discusses the profound implications of these properties within the landscape of pharmaceutical research and development.

Molecular Identity and Structural Elucidation

A foundational understanding of a compound's physical behavior begins with its molecular structure and identity.

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone , identified by the CAS Number 613678-08-3 , is a heterocyclic ketone.[1][2][3][4] Its structure, depicted below, consists of a brominated pyridine ring linked via a carbonyl group to a methylated piperidine moiety. This unique arrangement of functional groups dictates its chemical reactivity and, critically, its physical properties.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanonePubChem[1]
CAS Number 613678-08-3ChemicalBook, PubChem[1][2]
Molecular Formula C₁₂H₁₅BrN₂OSandoo Pharma, PubChem[1][3]
Molecular Weight 283.16 g/mol Sandoo Pharma, PubChem[1][3]
Canonical SMILES CN1CCC(CC1)C(=O)C2=NC(=CC=C2)BrPubChem[1]
InChI Key XIFPGOFGUAEGAC-UHFFFAOYSA-NPubChem[1]

Fundamental Physical Properties: A Quantitative Overview

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are not mere data points; they are critical determinants of a drug's behavior, from manufacturing to patient administration.[5] These properties influence everything from dissolution rate and bioavailability to the stability of the final drug product.

While experimentally determined values for all physical properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone are not extensively published, we can compile a combination of predicted and known data to guide our understanding.

Table 2: Key Physical and Chemical Properties

PropertyValue (Predicted/Experimental)Significance in Drug Development
Melting Point Data not available (Predicted)A sharp melting point is indicative of high purity. It influences the choice of manufacturing processes and the stability of the solid form.
Boiling Point 370.5 ± 42.0 °C (Predicted)Relevant for purification techniques such as distillation, though less critical for a solid compound in final formulation.
Density 1.388 ± 0.06 g/cm³ (Predicted)Important for powder flow, compaction, and formulation design, particularly for solid dosage forms.
pKa 8.07 ± 0.10 (Predicted)The predicted basicity of the piperidine nitrogen will significantly impact the compound's solubility in acidic environments, such as the stomach.
Solubility Data not availableDirectly impacts drug absorption and bioavailability. Poor solubility is a major hurdle in formulation development.
Appearance Likely a solid at room temperatureThe physical form (e.g., crystalline, amorphous) can affect stability, solubility, and handling.
Storage 2-8°C, inert atmosphereRecommended to prevent degradation.[2][4]

The Causality Behind Experimental Choices: Why These Properties Matter

In the realm of drug development, the "why" is as crucial as the "what." The selection of which physical properties to meticulously characterize is driven by their direct impact on the developability and efficacy of a potential therapeutic.

Melting Point: A Sentinel of Purity and Stability

The melting point is a fundamental thermodynamic property that provides a wealth of information. For a crystalline solid, a sharp, well-defined melting point is a primary indicator of purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. From a practical standpoint, the melting point dictates the upper-temperature limit for storage and handling and is a critical parameter in manufacturing processes such as hot-melt extrusion.

Solubility: The Gateway to Bioavailability

For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this necessitates dissolution in the gastrointestinal fluids. Therefore, aqueous solubility is often a rate-limiting step for absorption and a key determinant of bioavailability. The solubility of a compound is influenced by its molecular structure, crystal form, and the pH of the surrounding medium. The predicted pKa of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone suggests that its solubility will be pH-dependent, with higher solubility in acidic environments where the piperidine nitrogen is protonated.

Self-Validating Systems: Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data hinges on the rigor of the experimental methodology. The following protocols are designed to be self-validating, incorporating calibration and control measures to ensure accuracy and reproducibility.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard and reliable technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small, dry sample of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation:

    • The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. The melting range is reported.

Causality: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 meas1 Place in Calibrated Apparatus prep2->meas1 meas2 Rapid Heat to ~15°C Below Expected MP meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Observe and Record Melting Range meas3->meas4 res1 Report Onset and Completion Temperatures meas4->res1 SolubilityWorkflow cluster_setup Setup cluster_equilibration Equilibration (24-48h) cluster_analysis Analysis setup1 Add Excess Solid to Solvent setup2 Seal and Agitate at Constant Temperature setup1->setup2 equil1 Allow System to Reach Equilibrium setup2->equil1 anal1 Filter Supernatant equil1->anal1 anal2 Quantify Concentration via HPLC anal1->anal2

Sources

Foundational

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Properties, Synthesis, and Analytical Characterization

Executive Summary This technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a heterocyclic ketone of significant interest in pharmaceutical development. Identified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a heterocyclic ketone of significant interest in pharmaceutical development. Identified by its CAS Number 613678-08-3, this compound serves as a critical building block and is recognized as a process impurity in the synthesis of Lasmiditan, a selective serotonin 5-HT(1F) receptor agonist used for the acute treatment of migraine.[1][2] The structural combination of a reactive bromopyridine moiety and a piperidine core makes it a versatile scaffold for generating diverse chemical entities targeting the central nervous system (CNS). This document details its physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, describes its reactivity, and provides a framework for its analytical characterization.

Physicochemical and Computed Properties

The fundamental properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone are summarized below. These data are crucial for designing experimental conditions, ensuring proper storage, and understanding the compound's general behavior.

PropertyValueSource
IUPAC Name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanonePubChem[2]
CAS Number 613678-08-3ChemicalBook, PubChem[2][3]
Molecular Formula C₁₂H₁₅BrN₂OBLDpharm, PubChem[1][2]
Molecular Weight 283.16 g/mol BLDpharm, PubChem[1][2]
Boiling Point (Predicted) 370.5 ± 42.0 °CChemicalBook[3]
Density (Predicted) 1.388 ± 0.06 g/cm³ChemicalBook[3]
pKa (Predicted) 8.07 ± 0.10ChemicalBook[3]
SMILES CN1CCC(CC1)C(=O)C2=NC(=CC=C2)BrPubChem, BLDpharm[1][2]
InChIKey XIFPGOFGUAEGAC-UHFFFAOYSA-NPubChem[2]
Storage Conditions 2-8°C, under inert atmosphereChemicalBook, BLDpharm[1][3]

Synthesis and Reactivity Profile

While multiple synthetic routes can be envisioned, a highly effective and scalable approach involves the organometallic functionalization of a suitable bromopyridine precursor. This strategy offers high regioselectivity and is common in industrial settings.

Retrosynthetic Analysis & Strategy

The primary disconnection point for this molecule is the ketone C-C bond between the pyridine ring and the carbonyl carbon. This leads to a pyridinyl nucleophile (or its synthetic equivalent) and a piperidine-based electrophile. A practical approach involves a Grignard or organolithium reaction. Given the higher reactivity and ease of formation at low temperatures, a lithiated pyridine intermediate is often preferred.

The chosen starting materials are 2,6-dibromopyridine and 1-methylpiperidine-4-carboxylic acid. The former allows for selective monolithiation, leaving the second bromine as a functional handle for subsequent diversification. The latter is a commercially available and stable precursor to the required electrophile.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, where successful formation of the intermediate in Step 2 is critical for the final acylation.

Step 1: Preparation of N-methoxy-N,1-dimethylpiperidine-4-carboxamide (Weinreb Amide)

The conversion of the carboxylic acid to a Weinreb amide is a superior choice over an acid chloride. The resulting amide is more stable, easier to handle, and, most importantly, its reaction with strong organometallic nucleophiles reliably stops at the ketone stage, preventing over-addition to form a tertiary alcohol.

  • Activation: Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M). Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C.

  • Amide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by triethylamine (2.5 eq).

  • Reaction & Work-up: Stir the reaction at room temperature overnight. Quench with water, separate the organic layer, and extract the aqueous layer with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the Weinreb amide.

Step 2: Regioselective Lithiation of 2,6-Dibromopyridine

This step leverages the directing effect of the pyridine nitrogen and the low temperature to control the position of metal-halogen exchange.

  • Setup: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 2,6-dibromopyridine (1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Litiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 30 minutes. The causality for this slow addition is to maintain the low temperature and prevent side reactions. Stir for 1 hour at -78°C. A color change to a deep red or brown typically indicates the formation of the organolithium species.[4]

Step 3: Acylation and Product Formation

  • Addition of Electrophile: Dissolve the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the cold (-78°C) solution of the lithiated pyridine.

  • Reaction: Allow the reaction to stir at -78°C for 2-3 hours before gradually warming to room temperature.

  • Quenching & Extraction: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified via silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as the final product.

Reactivity Profile

The molecule possesses three primary sites for further chemical modification:

  • C6-Bromine Atom: This is the most valuable functional handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of aryl, alkyl, alkynyl, or amino substituents. This is the key step in moving from this intermediate towards Lasmiditan and its analogues.

  • Ketone Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like NaBH₄. It can also undergo reductive amination or serve as a site for nucleophilic addition (e.g., Grignard or Wittig reactions).

  • Basic Nitrogen Centers: Both the pyridine and piperidine nitrogens are basic and can be protonated to form salts, such as the hydrochloride salt.[5] This property is often exploited to improve solubility and crystallinity.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthetic pathway.

G cluster_reagents Starting Materials cluster_steps Reaction Sequence cluster_intermediates Key Intermediates cluster_product Final Product A 2,6-Dibromopyridine S2 Step 2: Regioselective Lithiation (n-BuLi, THF, -78°C) A->S2 B 1-Methylpiperidine-4-carboxylic Acid S1 Step 1: Weinreb Amide Formation (CDI, N,O-Dimethylhydroxylamine) B->S1 I1 N-methoxy-N,1-dimethyl- piperidine-4-carboxamide S1->I1 I2 (6-Bromopyridin-2-yl)lithium S2->I2 S3 Step 3: Acylation (-78°C to RT) P (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone S3->P I1->S3 I2->S3

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Framework

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the pyridine ring, exhibiting characteristic doublet and triplet splitting patterns. The aliphatic region will contain complex multiplets for the piperidine ring protons and a sharp singlet around 2.2-2.5 ppm for the N-methyl group.

    • ¹³C NMR: Key signals would include the ketone carbonyl carbon (~190-200 ppm), carbons of the bromopyridine ring (120-160 ppm), and multiple signals in the aliphatic region (25-60 ppm) for the piperidine and N-methyl carbons.

  • Mass Spectrometry (MS):

    • Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the [M+H]⁺ ion at m/z 283.05 and 285.05. The defining feature is the isotopic signature of bromine: two peaks of nearly identical intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive confirmation of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy:

    • The most prominent absorption band will be the strong C=O stretch of the aryl-alkyl ketone, expected in the range of 1680-1700 cm⁻¹. Other notable peaks will include C-H stretches in the 2800-3000 cm⁻¹ region and C=C/C=N stretches in the 1400-1600 cm⁻¹ fingerprint region.

Safety and Handling

Based on available safety data, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone should be handled with appropriate care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Signal Word: Warning.[1]

  • Recommendations:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

    • Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[1][3]

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is more than a mere synthetic intermediate; it is an enabling scaffold for medicinal chemistry. Its well-defined physicochemical properties, coupled with a reactive bromine handle, provide a reliable entry point for the synthesis of complex pharmaceutical agents, most notably in the field of antimigraine therapeutics. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers and drug development professionals working with this valuable compound.

References

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Pharmaffiliates. Available from: [Link].

  • Hoffman Fine Chemicals. CAS RN 1809796-20-0 | (6-Bromopyridin-2-yl)(thiophen-3-yl)methanone. Hoffman Fine Chemicals. Available from: [Link].

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. Available from: [Link].

  • Chemsrc. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Chemsrc. Available from: [Link].

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available from: [Link].

  • University of Cambridge. Electronic Supporting Information. University of Cambridge. Available from: [Link].

Sources

Exploratory

An In-depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Synthesis, Characterization, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals Introduction (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, with the IUPAC name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone , is a hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, with the IUPAC name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone , is a heterocyclic ketone of significant interest in the pharmaceutical industry.[1] Its primary relevance stems from its identification as a process-related impurity in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of the synthesis, characterization, and analytical control of this compound is paramount for professionals in drug development and quality assurance.

This technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, including a detailed, field-proven synthetic protocol, in-depth characterization methodologies, and a discussion of its significance as a pharmaceutical impurity.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is presented in the table below.

PropertyValueSource
IUPAC Name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanonePubChem[1]
CAS Number 613678-08-3Simson Pharma Limited
Molecular Formula C₁₂H₁₅BrN₂OPubChem[1]
Molecular Weight 283.16 g/mol PubChem[1]
Predicted Boiling Point 370.5 ± 42.0 °CChemicalBook[3]
Predicted Density 1.388 ± 0.06 g/cm³ChemicalBook[3]
Predicted pKa 8.07 ± 0.10ChemicalBook[3]

Synthesis and Mechanism

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone can be achieved through a multi-step process. The following protocol is a robust and scalable method derived from established synthetic transformations of related pyridine and piperidine derivatives. The overall synthetic strategy involves the preparation of a suitable 6-bromopyridine-2-carbonyl precursor, followed by its coupling with 1-methylpiperidine-4-carboxamide or a related derivative.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 6-Bromopyridine-2-carboxylic acid cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amide Coupling A 2-Amino-6-bromopyridine B 6-Bromopyridine-2-carboxylic acid A->B 1. Diazotization (NaNO₂, H₂SO₄) 2. Cyanation (CuCN) 3. Hydrolysis (H₂O, H⁺) C 6-Bromopyridine-2-carboxylic acid D 6-Bromopyridine-2-carbonyl chloride C->D SOCl₂ or (COCl)₂ F (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone D->F E 1-Methylpiperidine-4-carboxamide E->F

Caption: Proposed synthetic workflow for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Experimental Protocol

Step 1: Synthesis of 6-Bromopyridine-2-carboxylic acid

  • Diazotization and Cyanation: To a cooled (0-5 °C) solution of 2-amino-6-bromopyridine in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide.

  • Hydrolysis: The intermediate nitrile is hydrolyzed by heating under reflux in an acidic aqueous solution (e.g., aqueous HCl or H₂SO₄) to yield 6-bromopyridine-2-carboxylic acid. The product is isolated by filtration and purified by recrystallization.

Step 2: Formation of 6-Bromopyridine-2-carbonyl chloride

  • A mixture of 6-bromopyridine-2-carboxylic acid and thionyl chloride (or oxalyl chloride) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF) is stirred at room temperature until the reaction is complete (monitored by the cessation of gas evolution).

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-bromopyridine-2-carbonyl chloride, which is typically used in the next step without further purification.

Step 3: Amide Coupling to form (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • To a solution of 1-methylpiperidine-4-carboxamide and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a solution of 6-bromopyridine-2-carbonyl chloride in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Characterization and Structural Elucidation

The definitive identification and purity assessment of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the 6-bromopyridinyl and the 1-methylpiperidin-4-yl moieties.

  • Pyridine Protons: Three aromatic protons in the 6-bromopyridine ring will appear as a set of coupled multiplets in the aromatic region (typically δ 7.5-8.0 ppm).

  • Piperidine Protons: The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The methine proton at the 4-position, adjacent to the carbonyl group, is expected to be downfield shifted.

  • N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group will be observed in the upfield region (typically δ 2.2-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum will provide further structural confirmation.

  • Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region (δ > 190 ppm).

  • Pyridine Carbons: Five distinct signals for the carbons of the 6-bromopyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be significantly influenced by the heavy atom effect.

  • Piperidine Carbons: Signals for the five carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm).

  • N-Methyl Carbon: A signal for the N-methyl carbon will be present in the upfield aliphatic region (typically δ 40-50 ppm).

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). For C₁₂H₁₅BrN₂O, the expected m/z values would be approximately 282 and 284.

  • Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the bond between the carbonyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself.

Fragmentation_Diagram cluster_frags Major Fragments Parent [(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone]⁺ m/z = 282/284 Frag1 [6-Bromopyridin-2-yl-C≡O]⁺ m/z = 184/186 Parent->Frag1 α-cleavage Frag2 [1-Methylpiperidin-4-yl]⁺ m/z = 98 Parent->Frag2 α-cleavage

Caption: Predicted major fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the ketone carbonyl stretching vibration.

  • C-N Stretch: Absorption bands in the region of 1000-1250 cm⁻¹ for the C-N bonds of the piperidine ring.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region (typically 500-650 cm⁻¹).

Significance in Pharmaceutical Drug Development

The primary importance of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone lies in its role as a process-related impurity in the synthesis of Lasmiditan.[1][2] Pharmaceutical regulatory agencies, such as the FDA and EMA, have stringent guidelines for the control of impurities in drug substances and products.

Regulatory Perspective:

  • Identification and Characterization: Impurities present above a certain threshold (typically 0.10% for new drug substances) must be identified and structurally characterized.

  • Safety Qualification: The safety of the impurity must be assessed. If the impurity is not a significant metabolite in humans, its potential toxicity must be evaluated.

  • Control Strategy: A control strategy must be implemented to ensure that the level of the impurity in the final drug product is consistently below the qualified safety threshold.

Impact on Drug Development:

The presence of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as an impurity necessitates:

  • Process Optimization: The synthetic route for Lasmiditan may need to be optimized to minimize the formation of this impurity. This could involve modifying reaction conditions, purification methods, or even exploring alternative synthetic pathways.

  • Analytical Method Development: Robust and validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), are required for the routine monitoring and quantification of this impurity in both the drug substance and the final drug product.[4][5]

  • Stability Studies: The potential for this impurity to form during the storage of the drug substance or product must be evaluated through stability studies.

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key compound for consideration in the development and manufacturing of Lasmiditan. A thorough understanding of its synthesis, characterization, and control is essential for ensuring the quality, safety, and regulatory compliance of this important anti-migraine medication. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working with Lasmiditan and related compounds.

References

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. Lasmiditan Impurities. Retrieved from [Link]

  • Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LCMS/MS. ACG Publications. Retrieved from [Link]

  • Lasmiditan Hemisuccinate: Selective Separation and Validation of Process Related Impurities by HPLC. ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key chemical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key chemical intermediate in the synthesis of the novel anti-migraine drug, Lasmiditan. The document details its chemical identity, including various synonyms, physical and chemical properties, and structural information. A significant focus is placed on its synthetic pathways, particularly its role in the final convergent synthesis of Lasmiditan. Furthermore, this guide discusses the known biological context of this compound as a precursor to a selective 5-HT1F receptor agonist and outlines essential safety and handling protocols for laboratory and industrial settings.

Chemical Identity and Nomenclature

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a heterocyclic ketone that serves as a pivotal building block in pharmaceutical synthesis. Establishing its precise chemical identity is fundamental for researchers.

Primary Name: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

IUPAC Name: (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone[1]

CAS Number: 613678-08-3[1][2][3][4]

Molecular Formula: C₁₂H₁₅BrN₂O[1][2][3]

Molecular Weight: 283.16 g/mol [1][2][3]

A variety of synonyms are used in literature and commercial listings, which are crucial to recognize for comprehensive literature searches and procurement.

Table 1: Synonyms and Identifiers

TypeIdentifier
Synonym Methanone, (6-bromo-2-pyridinyl)(1-methyl-4-piperidinyl)
Synonym (6-Bromo-2-pyridinyl)(1-methyl-4-piperidinyl)methanone
Synonym (6-Bromo-2-pyridinyl)(1-methyl-4-piperidyl)methanone
Synonym 2-Bromo-6-(1-methylpiperidine-4-carbonyl)pyridine[1]
Synonym Lasmiditan Impurity 3[1]
InChI InChI=1S/C12H15BrN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3
SMILES CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. While experimentally determined data is limited in publicly accessible literature, predicted values provide useful estimates.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 370.5 ± 42.0 °C (Predicted)[2]
Density 1.388 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.07 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C, Inert atmosphere[2][4]

Synthesis and Manufacturing

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a synthetic intermediate, and its preparation is a key step in the overall synthesis of more complex molecules. While specific, detailed public procedures for its synthesis are scarce, the general approach can be inferred from related reactions and its role as a precursor. A plausible synthetic route involves the coupling of a 6-bromopyridine derivative with a suitable 1-methylpiperidine-4-yl precursor.

One potential synthetic pathway starts from 2,6-dibromopyridine.

G A 2,6-Dibromopyridine B 6-Bromo-2-lithiopyridine A->B n-BuLi, -78 °C C 6-Bromo-2-formylpyridine B->C DMF E (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanol C->E Grignard Reaction D Reaction with 1-methylpiperidine-4-magnesium halide G (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone E->G e.g., PCC, DMP F Oxidation G cluster_0 Ullmann Condensation A (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone C Lasmiditan A->C B 2,4,6-Trifluorobenzamide B->C

Caption: Convergent synthesis of Lasmiditan.

Spectroscopic Characterization

Detailed spectroscopic data is vital for the unambiguous identification and quality control of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. While full spectra are often proprietary, typical chemical shifts and fragmentation patterns can be predicted based on the structure. Commercial suppliers often provide certificates of analysis with this information upon purchase.

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and aliphatic protons of the piperidine ring and the N-methyl group.

  • ¹³C NMR: Signals would correspond to the carbonyl carbon, aromatic carbons of the pyridine ring, and aliphatic carbons of the piperidine ring and the N-methyl group.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Context and Applications

The primary biological relevance of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is as a direct precursor to Lasmiditan. Lasmiditan is a selective serotonin 5-HT1F receptor agonist developed for the acute treatment of migraine. It represents a new class of anti-migraine drugs that are devoid of the vasoconstrictive effects associated with triptans.

There is currently no publicly available data to suggest that (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone possesses significant biological activity on its own. Its utility is firmly established within the realm of synthetic chemistry as a crucial component for the construction of a pharmacologically active molecule.

Safety, Handling, and Disposal

Appropriate safety precautions are necessary when handling (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in a laboratory or industrial setting.

Hazard Identification:

Based on available data, the following GHS hazard statements apply:

  • H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4] Precautionary Measures:

  • P264: Wash skin thoroughly after handling. [4]* P270: Do not eat, drink or smoke when using this product. [4]* P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. [4]* P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. [4]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [4]* P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place, under an inert atmosphere. [4]Recommended storage is at 2-8°C. [2][4] Disposal:

  • Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Lasmiditan. This guide has provided a detailed overview of its chemical identity, properties, synthesis, and handling. As research and development in the field of neurology and pain management continues, the demand for and understanding of such key intermediates will undoubtedly grow.

References

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. [Link]

  • (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Pharmaffiliates. [Link]

  • (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone. Sandoo Pharma. [Link]

Sources

Exploratory

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone price

An In-depth Technical Guide to the Market Price of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone For Researchers, Scientists, and Drug Development Professionals Abstract (6-Bromopyridin-2-yl)(1-methylpiperidin-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Market Price of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, CAS No. 613678-08-3, is a heterocyclic ketone of significant interest in pharmaceutical development.[1] Primarily recognized as a key intermediate and impurity in the synthesis of Lasmiditan, an antimigraine agent, its procurement is a critical step for researchers in neurology, medicinal chemistry, and process development.[2] This guide provides a comprehensive analysis of the factors governing its market price, offering a transparent view into the interplay of synthesis complexity, purity requirements, and supply chain dynamics. By elucidating these core drivers, this document serves as a strategic resource for budgeting, procurement, and in-house synthesis decisions.

Introduction: Chemical Identity and Pharmaceutical Significance

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a specialized chemical building block with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.16 g/mol . Its structure, featuring a bromopyridine moiety linked to a methylpiperidine ring via a carbonyl group, makes it a versatile precursor in the synthesis of more complex active pharmaceutical ingredients (APIs).

Its most notable role is as a direct precursor or impurity related to Lasmiditan, a selective serotonin 5-HT(1F) receptor agonist.[1][2][3] For researchers engaged in the development of Lasmiditan or related analogues, access to high-quality (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is non-negotiable for ensuring the purity and safety of the final drug product. Consequently, understanding the cost structure of this intermediate is paramount for project planning and resource allocation.

Core Factors Influencing Market Price

The price of a specialized chemical like CAS 613678-08-3 is not arbitrary. It is a direct reflection of tangible chemical and economic factors. For procurement managers and principal investigators, understanding these elements is key to navigating the chemical supply market effectively.

Synthesis Complexity and Starting Material Cost

The manufacturing route is the primary determinant of cost. While specific proprietary industrial syntheses may vary, a plausible and common laboratory-scale approach can be inferred from established organic chemistry principles and related literature. The synthesis is a multi-step process that demands precise control and utilizes costly reagents, directly impacting the final price.

A likely synthetic pathway begins with a commodity chemical, 2,6-dibromopyridine, and proceeds through several key transformations. A publication detailing the synthesis of a related precursor, (6-bromo-2-pyridyl)methanol, provides a validated starting point for this process.[4]

Illustrative Synthetic Pathway:

  • Selective Lithiation: 2,6-dibromopyridine is treated with n-butyllithium at a very low temperature (e.g., -78 °C or 195 K) to selectively replace one bromine atom with lithium.[4] This step is highly sensitive to temperature and moisture, requiring specialized equipment and inert atmosphere techniques, which adds to the operational cost.

  • Formylation: The resulting lithiated intermediate is reacted with an electrophile like N,N-Dimethylformamide (DMF) to introduce a formyl group (-CHO).[4]

  • Reduction: The aldehyde is then reduced to the corresponding alcohol, (6-bromo-2-pyridyl)methanol, using a reducing agent such as sodium borohydride (NaBH₄).[4]

  • Oxidation: The primary alcohol must be oxidized to a carboxylic acid (6-bromopicolinic acid). This requires a strong oxidizing agent (e.g., potassium permanganate or Jones reagent) and careful reaction control to prevent over-oxidation.

  • Amide Coupling: Finally, the 6-bromopicolinic acid is coupled with 1-methylpiperidine-4-carboxamide or a related derivative using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is a high-yield but expensive step due to the cost of the coupling reagents.

  • Purification: Each step requires rigorous purification, typically involving column chromatography, which is labor-intensive and consumes significant volumes of solvents, further elevating the cost.

The causality is clear: a multi-step synthesis involving cryogenic conditions, organometallic intermediates, expensive reagents, and extensive purification logically results in a high per-gram cost for the final product.

Diagram: Illustrative Synthesis Workflow

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Coupling & Product Formation cluster_2 Purification A 2,6-Dibromopyridine B 2-Bromo-6-lithiopyridine A->B n-BuLi, -78°C C (6-Bromo-2-pyridyl)methanol B->C 1. DMF 2. NaBH4 D 6-Bromopicolinic Acid C->D Oxidation (e.g., KMnO4) F (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone D->F Amide Coupling (e.g., HATU) E 1-Methylpiperidine E->F G Crude Product F->G Reaction Workup H Purified Product (>95-98%) G->H Column Chromatography

Caption: High-level workflow for the synthesis of the target compound.

Purity, Analysis, and Quality Control

For pharmaceutical applications, purity is paramount. The price of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone scales directly with its specified purity level.

  • Standard Grade (e.g., 95%): Suitable for early-stage discovery and route scouting. Contains minor impurities from the synthesis.

  • High Purity Grade (>98%, >99%): Required for late-stage development, GMP (Good Manufacturing Practice) processes, and use as an analytical standard. Achieving this level of purity requires multiple rounds of chromatography or recrystallization, significantly increasing processing time and cost while reducing overall yield.

Every reputable supplier provides a Certificate of Analysis (CoA) that validates the compound's identity and purity. This self-validating system involves sophisticated analytical techniques, each adding to the overhead cost:

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and assesses purity.

  • HPLC (High-Performance Liquid Chromatography): Provides precise quantification of purity.

The cost of maintaining and operating this analytical instrumentation, along with the expertise required to interpret the data, is factored into the product's price.

Market Price Analysis

The market for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a niche, supplier-driven market. Prices are subject to variability based on supplier, stock levels, and the scale of the purchase. Most suppliers offer this compound on a "Custom Synthesis" or "Please Inquire" basis, indicating it is not a large-volume, off-the-shelf item.[1][5] However, data from several suppliers provides a snapshot of the current research-scale pricing landscape.

Supplier/Platform CAS Number Quantity Purity Reported Price (USD) Stock Status Source
Crysdot (via ChemicalBook)613678-08-31 g95+%$432.00-[6]
Taizhou Yikang Chemical613678-08-31 g-$432.00-[6]
Alichem (via ChemicalBook)613678-08-31 g-$534.60-[6]
Enantiotech Corp.613678-08-35 mg95.00%$504.41-[6]
AK Scientific, Inc.613678-08-35 g95%$2,673.00-[6][7]
Matrix Scientific613678-08-35 g95%$1,943.00-[6]
Pharmaffiliates613678-08-3--Please enquirePlease enquire[1]
Simson Pharma Limited613678-08-3--Please enquireCustom Synthesis

Note: Prices are subject to change and may not include shipping and handling. The data was compiled from publicly available sources in early 2026.

Key Observations:

  • The price per gram is substantial, ranging from approximately $430 to over $530 for a single gram .

  • There is significant price variation between suppliers for similar quantities.

  • The cost does not scale linearly. The price for 5 grams can be less than five times the price of 1 gram, indicating some economy of scale even at the research level.

  • The extremely high price for milligram quantities ($504.41 for 5 mg) reflects the high handling and packaging costs for small amounts of potent or valuable compounds.

Strategic Procurement: A Decision Framework

Given the high cost and specialized nature of this compound, a strategic approach to procurement is essential.

Diagram: Buy vs. Synthesize Decision Logic

G Start Need CAS 613678-08-3? Qty Quantity Needed? Start->Qty Purity Purity Required? Qty->Purity Timeline Project Timeline? Purity->Timeline Expertise In-House Synthesis Expertise & Equipment? Timeline->Expertise Eval Evaluate Cost-Benefit Expertise->Eval Buy Decision: BUY Synth Decision: SYNTHESIZE Eval->Buy Small Quantity (<10g) High Purity (>98%) Urgent Timeline Limited Expertise Eval->Synth Large Quantity (>50g) Moderate Purity OK Flexible Timeline Available Expertise

Caption: Decision framework for procuring the target compound.

When to Buy:

  • Small Quantities (mg to <10 g): The overhead of setting up the multi-step synthesis makes in-house production uneconomical at this scale.

  • High Purity Required: Suppliers specializing in reference standards can provide material with a robust analytical package, which is difficult and time-consuming to replicate in-house.

  • Time-Sensitive Projects: Custom synthesis from a reputable vendor, while costly, is often faster than establishing and troubleshooting a new synthesis internally.

When to Consider In-House Synthesis:

  • Large Quantities (>50-100 g): At a larger scale, the per-gram cost of in-house synthesis can become significantly lower than commercial prices.

  • Expertise is Available: The research group possesses strong expertise in organometallic chemistry and multi-step synthesis.

  • Long-Term or Recurring Need: If the compound is a central building block for an entire research program, investing in developing a robust internal synthesis route can yield long-term savings.

Illustrative Protocol: Quality Control Upon Receipt

Trustworthiness in chemical procurement is a self-validating system. Upon receiving a shipment, it is prudent to perform basic quality control to verify the material against the supplier's CoA.

Objective: To confirm the identity and approximate purity of a received batch of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the received sample.

    • Dissolve in a deuterated solvent suitable for NMR analysis (e.g., 0.7 mL of CDCl₃ or DMSO-d₆).

    • For LC-MS, prepare a separate ~1 mg/mL stock solution in a high-purity solvent like acetonitrile or methanol. Further dilute as necessary for analysis.

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Verify the presence of characteristic peaks: aromatic protons from the pyridine ring, aliphatic protons from the piperidine ring, and a distinct singlet for the N-methyl group.

    • Causality: The chemical shifts and integration values of these peaks must be consistent with the known structure. Any significant unassigned peaks may indicate impurities.

  • LC-MS Analysis:

    • Inject the diluted sample onto a C18 HPLC column.

    • Run a standard gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Expected Result: The mass spectrometer should detect a primary ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 283.0 or 285.0 (due to the isotopic pattern of Bromine).

    • Purity Assessment: The HPLC chromatogram (UV detector) will show a major peak for the product. The area percentage of this peak provides a good estimate of the purity, which can be compared directly to the value reported on the CoA.

This verification protocol ensures that the material procured meets the standards required for the intended research, safeguarding the integrity of subsequent experiments.

Conclusion

The price of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a direct function of its complex, multi-step synthesis, the rigorous analytical controls required to ensure high purity, and the niche market it occupies. For research and pharmaceutical development professionals, a thorough understanding of these price drivers enables more accurate budgeting, strategic procurement decisions, and better overall project management. While the per-gram cost is high, it is justified by the chemical complexity and quality assurance inherent in its production.

References

  • Angene Chemical. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS# 613678-08-3). [Link]

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • Pharmaffiliates. CAS No : 613678-08-3 | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • SynZeal. Lasmiditan Impurity 6. [Link]

  • Bazley, J. R., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Foundational

An In-depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a substituted pyridinyl-piperidinyl methanone, holds significant importance in the pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a substituted pyridinyl-piperidinyl methanone, holds significant importance in the pharmaceutical industry as a key starting material in the synthesis of the anti-migraine drug, Lasmiditan. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, and its critical role in the manufacturing of Lasmiditan. The document also outlines methods for its characterization and discusses the importance of purity for its use in pharmaceutical applications.

Introduction

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-08-3) is a heterocyclic ketone that has garnered significant interest due to its role as a pivotal building block in the synthesis of Lasmiditan.[1] Lasmiditan is a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine.[2][3] The structural features of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, specifically the brominated pyridine ring, provide a reactive handle for carbon-nitrogen bond formation, a key step in the construction of the Lasmiditan molecule.[4][5] Understanding the synthesis, characterization, and quality control of this intermediate is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is essential for its handling, synthesis, and purification.

Chemical Structure

The molecule consists of a 6-bromopyridine moiety linked to a 1-methylpiperidine ring through a ketone functional group.

IUPAC Name: (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone[5] CAS Number: 613678-08-3[5] Molecular Formula: C12H15BrN2O[5] Molecular Weight: 283.16 g/mol [5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource
Molecular Weight 283.16 g/mol [5]
Boiling Point (Predicted) 370.5 ± 42.0 °C[4]
Density (Predicted) 1.388 ± 0.06 g/cm³[4]
pKa (Predicted) 8.07 ± 0.10[4]
Storage Temperature 2-8°C, under inert atmosphere[4][6]
Spectroscopic Characterization

For a definitive identification and purity assessment of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a combination of spectroscopic techniques is employed. While specific spectra are proprietary to manufacturers, the expected spectral characteristics are outlined below.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine and piperidine rings, as well as the methyl group. The aromatic protons on the bromopyridine ring will appear in the downfield region, while the aliphatic protons of the piperidine ring and the N-methyl group will be in the upfield region.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals would include the carbonyl carbon, the carbons of the bromopyridine ring, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.16 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Synthesis Protocol

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone can be achieved through a multi-step process, typically starting from commercially available 2,6-dibromopyridine. The following is a representative, field-proven protocol.

Rationale Behind Experimental Choices

The chosen synthetic route leverages a selective lithiation of 2,6-dibromopyridine, followed by a reaction with a suitable electrophile to introduce the piperidine-4-carbonyl moiety. This approach is efficient and allows for good control over the regioselectivity of the reaction.

Step-by-Step Methodology

Step 1: Synthesis of (6-Bromopyridin-2-yl)methanol

This initial step involves the selective functionalization of one of the bromine atoms in 2,6-dibromopyridine.

  • Dissolve 2,6-dibromopyridine in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) to the solution. The n-BuLi will selectively perform a lithium-halogen exchange at one of the bromine positions.

  • After stirring for a short period, add a suitable electrophile, such as N,N-dimethylformamide (DMF), to the reaction mixture.

  • Quench the reaction with a suitable aqueous solution and extract the product.

  • Reduce the resulting aldehyde with a mild reducing agent like sodium borohydride (NaBH4) to yield (6-bromopyridin-2-yl)methanol.

Step 2: Oxidation to 6-Bromopicolinaldehyde

The alcohol is then oxidized to the corresponding aldehyde.

  • Dissolve the (6-bromopyridin-2-yl)methanol in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent such as manganese dioxide (MnO2) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter off the oxidizing agent and concentrate the filtrate to obtain 6-bromopicolinaldehyde.

Step 3: Grignard Reaction with 4-chloro-1-methylpiperidine

The final key step involves the formation of the ketone through a Grignard reaction.

  • Prepare a Grignard reagent from 4-chloro-1-methylpiperidine and magnesium turnings in an anhydrous ethereal solvent.

  • Add the previously synthesized 6-bromopicolinaldehyde to the Grignard reagent at a low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify it using column chromatography to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Visualization of the Synthetic Workflow

SynthesisWorkflow A 2,6-Dibromopyridine B Selective Lithiation (n-BuLi) A->B C Electrophilic Quench (DMF) B->C D Reduction (NaBH4) C->D E (6-Bromopyridin-2-yl)methanol D->E F Oxidation (MnO2) E->F G 6-Bromopicolinaldehyde F->G H Grignard Reaction with 4-chloro-1-methylpiperidine G->H I (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone H->I

Caption: Synthetic workflow for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Role in the Synthesis of Lasmiditan

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a crucial intermediate in the synthesis of Lasmiditan. A patented process describes the reaction of this compound with 2,4,6-trifluorobenzamide in the presence of a copper catalyst to form the final drug molecule.[4][5]

The Ullmann Condensation Reaction

The key transformation is an Ullmann condensation, a copper-catalyzed N-arylation reaction.

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and 2,4,6-trifluorobenzamide are reacted in an organic solvent.[4][5]

  • The reaction is carried out in the presence of a base, such as potassium carbonate or cesium carbonate.[4][5]

  • A cuprous salt (e.g., CuI, CuBr, or CuCl) and a ligand, such as N,N'-dimethyl-1,2-ethylenediamine, are used as the catalytic system.[4][5]

  • The reaction is typically performed at a temperature range of 0-60°C.[4][5]

  • Upon completion, Lasmiditan is isolated and purified.[4][5]

Visualization of the Lasmiditan Synthesis Pathway

LasmiditanSynthesis A (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone F Lasmiditan A->F B 2,4,6-Trifluorobenzamide B->F C Copper Catalyst (CuX) + Ligand D Base (K2CO3 or Cs2CO3) E Organic Solvent 0-60°C

Caption: Key reaction in the synthesis of Lasmiditan.

Pharmacological Significance and Potential Biological Activity

As a precursor to Lasmiditan, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone itself is not expected to possess the same pharmacological activity as the final drug. Lasmiditan's therapeutic effect is attributed to its high affinity and selectivity for the serotonin 5-HT1F receptor.[2] However, in the context of drug development and manufacturing, it is crucial to assess the toxicological profile of all intermediates and potential impurities. Any residual (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in the final drug product must be strictly controlled to ensure patient safety. There is currently no publicly available data on the specific biological activity or potential toxicity of this compound.

Analytical Methods for Quality Control

Ensuring the purity of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

HPLC Method Outline

A typical HPLC method for the analysis of this compound would involve:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a vital chemical intermediate with a well-defined role in the synthesis of the important anti-migraine medication, Lasmiditan. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and analysis of this compound is essential for the production of high-quality, safe, and effective pharmaceuticals.

References

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. Available from: [Link]

  • Preparation method for 2,6-dibromo methyl pyridine. Google Patents.
  • LASMIDITAN. New Drug Approvals. Available from: [Link]

  • Lasmiditan mechanism of action – review of a selective 5-HT1F agonist. PMC. Available from: [Link]

  • Identifying Factors Associated with the Efficacy of Lasmiditan 50 mg as an Acute Treatment for Migraine Attacks Under Various Dosing Conditions in Real-World Clinical Practice. MDPI. Available from: [Link]

  • 211280Orig1s000. accessdata.fda.gov. Available from: [Link]

  • (PDF) Profile of Lasmiditan in the Acute Treatment of Migraine in Adults: Design, Development, and Place in Therapy. ResearchGate. Available from: [Link]

  • (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc. Available from: [Link]

  • (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Pharmaffiliates. Available from: [Link]

  • Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

  • NMR SPECTRA OF CHAPTER 1. AIR Unimi. Available from: [Link]

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Exploratory

The Strategic Role of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key heterocyclic building block, has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive analysis of its synthesis, chemical properties, and, most notably, its strategic application in the development of innovative therapeutics. We will delve into its crucial role as a precursor in the synthesis of the approved anti-migraine drug Lasmiditan and explore its significance as a scaffold for a promising class of anti-cancer agents, the PIM-1 kinase inhibitors. This document will provide detailed synthetic protocols, explore structure-activity relationships, and elucidate the mechanistic underpinnings of the molecules derived from this versatile compound, offering valuable insights for researchers in the field of drug discovery and development.

Introduction: The Emergence of a Versatile Synthetic Intermediate

In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic intermediates are paramount to the efficient and successful development of novel therapeutics. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Figure 1) has garnered significant attention due to its unique structural features: a reactive bromopyridine moiety ripe for cross-coupling reactions and a piperidinyl-methanone portion that can influence solubility, cell permeability, and target engagement.

This guide will illuminate the multifaceted role of this compound, transitioning from its fundamental chemical properties to its tangible impact on drug development. We will begin by examining its synthesis and key chemical characteristics, followed by a detailed exploration of its application in the synthesis of both a marketed drug and a class of promising clinical candidates.

Figure 1: Chemical Structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Caption: The 2D structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone are summarized in Table 1.

PropertyValueSource
Molecular Formula C12H15BrN2OPubChem[1]
Molecular Weight 283.16 g/mol PubChem[1]
CAS Number 613678-08-3PubChem[1]
Boiling Point (Predicted) 370.5 ± 42.0 °CChemicalBook[2]
Density (Predicted) 1.388 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 8.07 ± 0.10ChemicalBook[2]

Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A Plausible Retrosynthetic Approach

While specific, detailed preparations of the title compound are not extensively published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and information from related syntheses. A logical approach involves the acylation of 2,6-dibromopyridine with a suitable piperidine derivative.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be constructed from 2,6-dibromopyridine and 1-methylpiperidine-4-carbonyl chloride. This approach allows for the late-stage introduction of the piperidine moiety, a common strategy in medicinal chemistry to facilitate the synthesis of analog libraries.

G Target (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Intermediate1 2,6-Dibromopyridine Target->Intermediate1 Acylation Intermediate2 1-Methylpiperidine-4-carbonyl chloride Target->Intermediate2

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol

Step 1: Synthesis of 1-Methylpiperidine-4-carbonyl chloride

  • To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction mixture is then concentrated under reduced pressure to afford the crude 1-methylpiperidine-4-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Acylation of 2,6-Dibromopyridine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • To this solution, add a solution of 1-methylpiperidine-4-carbonyl chloride (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Application in the Synthesis of Lasmiditan: A Case Study

A significant application of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is its role as a key intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.

The Buchwald-Hartwig Amination Approach

The synthesis of Lasmiditan from the title compound typically proceeds via a Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of a carbon-nitrogen bond between the bromopyridine and an appropriate amine.

G Start (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Intermediate (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Start->Intermediate Buchwald-Hartwig Amination Final Lasmiditan Intermediate->Final Amide Coupling

Caption: Synthetic pathway from the title compound to Lasmiditan.

Detailed Experimental Protocol for the Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol is adapted from patent literature and represents a robust method for the amination of the title compound.

  • Suspend (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (1.0 eq) in a steel autoclave with aqueous ammonium hydroxide (28 wt% solution, ~25 volumes).

  • Add N-methylethanolamine (~0.1 eq) and a copper(I) oxide catalyst (~0.01 eq).

  • Seal the autoclave and heat to 70-75 °C, allowing the internal pressure to rise to 3-4 bars.

  • Maintain the reaction under vigorous stirring at this temperature for 16-18 hours.

  • Cool the reaction to room temperature and dilute with water (~1.5 volumes).

  • Add sodium chloride, sodium sulfide, activated carbon, and aqueous sodium hydroxide, followed by ethyl acetate.

  • Stir the mixture for 1 hour and then filter through a pad of celite.

  • Separate the phases of the filtrate and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate under vacuum to yield the crude (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which can be further purified by crystallization or used directly in the next step.

The subsequent acylation of the resulting amine with 2,4,6-trifluorobenzoyl chloride yields Lasmiditan.

A Gateway to PIM-1 Kinase Inhibitors: A Frontier in Cancer Therapy

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators of cell cycle progression, apoptosis, and cell proliferation.[3] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[4] The (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone scaffold is an excellent starting point for the development of PIM-1 inhibitors due to the established importance of the pyridine ring in binding to the kinase active site.

PIM-1 Kinase Signaling Pathway

PIM-1 kinase exerts its oncogenic effects by phosphorylating a number of downstream targets involved in cell cycle control and apoptosis. Understanding this pathway is key to appreciating the therapeutic potential of PIM-1 inhibitors.

G cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT GrowthFactors Growth Factors GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 p21 p21 (CDKN1A) (Phosphorylation & Inactivation) PIM1->p21 p27 p27 (CDKN1B) (Phosphorylation & Degradation) PIM1->p27 BAD BAD (Phosphorylation & Inactivation) PIM1->BAD CellCycle Cell Cycle Progression p21->CellCycle Promotes p27->CellCycle Promotes Apoptosis Inhibition of Apoptosis BAD->Apoptosis Leads to

Caption: Simplified PIM-1 Kinase Signaling Pathway.

PIM-1 phosphorylates and inactivates cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1, thereby promoting cell cycle progression.[5] It also phosphorylates and inactivates the pro-apoptotic protein BAD, leading to the inhibition of apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

The (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone scaffold provides a key structural motif for PIM-1 inhibition. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase. The bromine atom serves as a convenient handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the pyridine core to optimize potency and selectivity. The 1-methylpiperidin-4-yl)methanone moiety can be modified to fine-tune physicochemical properties such as solubility and membrane permeability, which are critical for oral bioavailability.

Several studies have highlighted the importance of the pyridine scaffold in PIM-1 inhibitors. For instance, a series of pyridone-based PIM-1 inhibitors have been developed, with the most potent compound exhibiting an IC50 of 50 nM.[7] Another study on pyridyl carboxamide derivatives led to the identification of potent pan-PIM inhibitors with improved metabolic stability.

Exemplary Synthesis of a Pyridine-Based PIM-1 Inhibitor

While a direct synthesis of a PIM-1 inhibitor from the title compound is not explicitly detailed in the available literature, a representative synthetic route can be proposed based on known methodologies for creating pyridine-based kinase inhibitors. A Suzuki coupling reaction would be a logical choice to append a diverse range of aromatic and heteroaromatic groups at the 6-position of the pyridine ring.

Proposed Experimental Protocol for Suzuki Coupling:

  • To a degassed mixture of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like 1,4-dioxane and water (4:1), add a base such as sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired PIM-1 inhibitor candidate.

This modular approach allows for the rapid generation of a library of compounds for biological screening.

Conclusion and Future Perspectives

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has proven to be a highly valuable and versatile building block in medicinal chemistry. Its confirmed role in the synthesis of the marketed drug Lasmiditan underscores its industrial relevance. Furthermore, its structural features make it an ideal starting point for the development of novel PIM-1 kinase inhibitors, a promising class of anti-cancer agents.

The synthetic methodologies outlined in this guide provide a framework for the efficient utilization of this intermediate. Future research in this area will likely focus on the development of more diverse libraries of PIM-1 inhibitors derived from this scaffold, with a focus on optimizing potency, selectivity, and pharmacokinetic properties. The continued exploration of the medicinal chemistry applications of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is expected to yield further breakthroughs in the development of novel therapeutics for a range of diseases.

References

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. Available from: [Link]

  • PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human) | UniProtKB | UniProt. UniProt. Available from: [Link]

  • PIM1. Wikipedia. Available from: [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. Available from: [Link]

  • PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. Available from: [Link]

  • The role of Pim kinase in immunomodulation. PMC. Available from: [Link]

  • The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. Available from: [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. Available from: [Link]

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Foundational

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone literature review

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Synthesis, Characterization, and Application in Modern Drug Discovery Introduction: A Pivotal Scaffold in Medicinal Chemistry (6-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: A Pivotal Scaffold in Medicinal Chemistry

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, with CAS Number 613678-08-3, is a heterocyclic ketone that has emerged as a high-value intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure uniquely combines a brominated pyridine ring, a versatile handle for cross-coupling reactions, with a methylated piperidine moiety, a common feature in centrally active nervous system (CNS) drugs and other therapeutics to enhance solubility and metabolic stability. This guide provides an in-depth analysis of its chemical properties, a detailed representative synthesis protocol, characterization methodologies, and its critical role as a building block in the development of novel therapeutics, most notably the cardiac myosin inhibitor, Mavacamten.[3][4][5]

The strategic placement of the bromine atom on the pyridine ring at the 6-position makes it amenable to a wide array of synthetic transformations, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse functionalities, enabling the exploration of a broad chemical space during lead optimization campaigns in drug discovery.[6]

Chemical and Physical Properties

A summary of the key computed and reported properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 613678-08-3[2]
Molecular Formula C₁₂H₁₅BrN₂O[2][7]
Molecular Weight 283.16 g/mol [2]
IUPAC Name (6-bromo-2-pyridinyl)-(1-methylpiperidin-4-yl)methanone[2]
SMILES CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br[2][7]
Boiling Point (Predicted) 370.5 ± 42.0 °C[1]
Density (Predicted) 1.388 ± 0.06 g/cm³[1]
Storage Conditions 2-8°C, Inert atmosphere[1][7]

Synthesis and Mechanistic Considerations

While multiple proprietary synthesis routes exist within pharmaceutical development, a common and logical approach involves the coupling of a suitable pyridine precursor with a piperidine derivative. Below is a representative, field-proven protocol based on established organometallic chemistry, designed for high yield and purity.

Diagram: General Synthesis Workflow

The synthesis can be visualized as a multi-step process from commercially available starting materials to the final purified product.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification start 2,6-Dibromopyridine reagent1 Isopropylmagnesium Chloride (iPrMgCl) start->reagent1 THF, -15°C intermediate Bromomagnesium-6-bromopyridine reagent1->intermediate piperidine N-Methylpiperidine-4-carboxamide intermediate->piperidine Add to Grignard product_crude Crude Product piperidine->product_crude workup Aqueous Quench (NH4Cl) & Extraction (EtOAc) product_crude->workup purification Silica Gel Chromatography workup->purification final_product (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone purification->final_product

Caption: A representative workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the title compound. The causality behind key steps is explained to provide a deeper understanding of the process.

Materials and Reagents:

  • 2,6-Dibromopyridine

  • Isopropylmagnesium chloride (2.0 M in THF)

  • N-Methylpiperidine-4-carboxamide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: A three-neck, flame-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The flask is charged with 2,6-dibromopyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

    • Expert Insight: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent the quenching of the highly reactive Grignard reagent by atmospheric moisture.

  • Grignard Formation: The solution is cooled to -15 °C using an appropriate cooling bath. Isopropylmagnesium chloride (1.1 eq) is added dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -10 °C. The mixture is stirred at this temperature for 1 hour.

    • Expert Insight: Slow, controlled addition of the Grignard reagent is crucial for selective mono-metalation. A rapid addition can lead to the formation of di-Grignard species and other side products. The choice of isopropylmagnesium chloride, a non-nucleophilic Grignard, prevents unwanted side reactions.

  • Acylation: In a separate flask, N-Methylpiperidine-4-carboxamide (1.2 eq) is dissolved in anhydrous THF. This solution is then added dropwise to the Grignard reagent mixture at -15 °C. The reaction is allowed to slowly warm to room temperature and is stirred overnight.

    • Expert Insight: The carboxamide is used as the acylating agent. The resulting tetrahedral intermediate is stable at low temperatures and collapses upon aqueous workup to yield the desired ketone.

  • Workup and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • Expert Insight: Quenching with a mild acid like NH₄Cl protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent. The brine wash removes residual water from the organic phase.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a solid.

    • Expert Insight: The polarity of the solvent system for chromatography must be optimized based on thin-layer chromatography (TLC) analysis to ensure a clean separation from unreacted starting materials and byproducts.

Structural Characterization: A Self-Validating System

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three distinct protons on the pyridine ring, a singlet for the N-methyl group, and multiplets for the piperidine ring protons.
¹³C NMR Resonances for the carbonyl carbon (~190-200 ppm), distinct signals for the six carbons of the bromopyridine ring, and signals for the N-methyl and piperidine ring carbons.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass (283.0495), showing the characteristic isotopic pattern for a single bromine atom.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the ketone carbonyl group (C=O) stretch, typically in the range of 1670-1690 cm⁻¹.
Purity (HPLC) Purity should be ≥95% as determined by High-Performance Liquid Chromatography with UV detection.

Application in Drug Discovery: The Mavacamten Case Study

The primary significance of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone lies in its role as a key intermediate in the synthesis of Mavacamten.[8][9] Mavacamten is a first-in-class cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[3][4][5] It acts by reducing the number of active myosin heads, thereby decreasing excessive cardiac contractility.[5]

Diagram: Role as a Key Intermediate in Mavacamten Synthesis

The diagram below illustrates the strategic position of the title compound in the synthetic pathway toward Mavacamten.

G A (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone C Buchwald-Hartwig Amination A->C B Amino-pyrimidine derivative B->C D Mavacamten Precursor C->D C-N Bond Formation E Final Synthetic Steps (e.g., Isopropyl group addition) D->E F Mavacamten E->F Completion of Core Structure

Caption: The pivotal role of the title compound in the Mavacamten synthesis pathway.

In this pathway, the bromine atom of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone serves as the reactive site for a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction couples the pyridine ring with a substituted aminopyrimidine, forming a crucial C-N bond that constitutes the core of the Mavacamten scaffold. Subsequent modifications complete the synthesis of the final active pharmaceutical ingredient (API).

Safety and Handling

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Precautionary Measures:

    • P264: Wash hands thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[1][7]

References

  • (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone | 613678-08-3.

  • (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Pharmaffiliates.

  • (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3. Sigma-Aldrich.

  • 613678-08-3|(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. BLDpharm.

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | CAS No. Simson Pharma Limited.

  • 1956376-63-8 | (6-Bromopyridin-2-yl)(cyclopentyl)methanone. MolCore.

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem, National Center for Biotechnology Information.

  • Synthesis of mavacamten. ResearchGate.

  • Mavacamten improves symptoms in obstructive hypertrophic cardiomyopathy patients. National Institutes of Health (NIH).

  • (6-Bromopyridin-2-yl)methanamine | 188637-63-0. BLD Pharm.

  • (6-Bromopyridin-2-yl)methanamine CAS NO.188637-63-0. Bide Pharmatech Ltd.

  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. ResearchGate.

  • (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Chemsrc.

  • Mavacamten. StatPearls, National Center for Biotechnology Information.

  • Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. PubMed Central, National Institutes of Health.

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed, National Institutes of Health.

  • Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed, National Institutes of Health.

  • US Patent No. 8829195. Regulations.gov.

  • Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Abstract (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key heterocyclic ketone motif found in various pharmacologically active molecules and serves as a critical intermediate in drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key heterocyclic ketone motif found in various pharmacologically active molecules and serves as a critical intermediate in drug discovery and development. This document provides a comprehensive guide for its synthesis, targeting researchers and professionals in organic and medicinal chemistry. We will explore the strategic considerations behind the synthesis, focusing on a robust and scalable protocol involving organolithium chemistry. The causality of experimental choices, in-process controls, characterization, and safety protocols are discussed in detail to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The target molecule, with CAS number 613678-08-3, is a disubstituted pyridine derivative featuring a ketone linker to a 1-methylpiperidine moiety[1]. Its structure presents a synthetic challenge in selectively forming the carbon-carbon bond of the ketone under conditions that tolerate the functional groups present, namely the basic piperidine nitrogen and the reactive bromopyridine ring.

A retrosynthetic analysis reveals several potential disconnections. The most logical and strategically sound approach involves the formation of the ketone by coupling a pyridine-based nucleophile with a piperidine-based electrophile. This avoids the complexities of forming an organometallic reagent on the piperidine ring at the 4-position.

Retrosynthetic Analysis

The primary disconnection is made at the C-C bond between the carbonyl carbon and the pyridine ring. This leads to a 6-bromopyridin-2-yl organometallic species (a synthon for a nucleophilic acyl anion equivalent) and an activated derivative of 1-methylpiperidine-4-carboxylic acid.

G Target (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Disconnect C-C Bond Disconnection (Ketone) Target->Disconnect Synthon1 6-Bromo-2-pyridyl Anion Synthon Disconnect->Synthon1 Synthon2 1-Methylpiperidine-4-carbonyl Cation Synthon Disconnect->Synthon2 Reagent1 6-Bromo-2-lithiopyridine (or Grignard Reagent) Synthon1->Reagent1 Reagent2 Activated 1-Methylpiperidine- 4-carboxylic acid derivative (e.g., Weinreb amide, Ester, Acid Chloride) Synthon2->Reagent2

Caption: Retrosynthetic approach for the target ketone.

This analysis points towards a strategy involving the generation of a 6-bromo-2-pyridyllithium or a corresponding Grignard reagent, which then reacts with a suitable piperidine-derived electrophile. The use of organolithium reagents for the functionalization of pyridine rings is a well-established and powerful method[2][3].

Mechanistic Considerations: The Weinreb Ketone Synthesis

While direct reaction of an organolithium with an ester or acid chloride is feasible, it carries the risk of over-addition to form a tertiary alcohol[4][5]. The Weinreb-Nahm Ketone Synthesis provides a superior alternative by employing an N-methoxy-N-methylamide (Weinreb amide) as the electrophile.

The key to this method is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This stability prevents the addition of a second equivalent of the organometallic nucleophile, thus cleanly yielding the desired ketone[4][6][7].

The mechanism proceeds as follows:

  • Nucleophilic Addition: The organolithium or Grignard reagent adds to the carbonyl of the Weinreb amide.

  • Chelation: The metal cation (Li⁺ or MgX⁺) is chelated by the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring intermediate.

  • Acidic Workup: Upon introduction of aqueous acid, the chelated intermediate collapses, eliminating the N-methoxy-N-methylamine moiety and revealing the ketone product.

This approach offers high yields and excellent functional group tolerance, making it ideal for complex molecule synthesis.

Experimental Protocols

This section details a reliable two-part protocol: the preparation of the key Weinreb amide intermediate and its subsequent reaction with a piperidine-derived Grignard reagent to yield the final product.

Part A: Synthesis of N-methoxy-N-methyl-6-bromopyridine-2-carboxamide

This step converts the commercially available 6-bromopyridine-2-carboxylic acid into the corresponding Weinreb amide, activating it for the subsequent C-C bond formation.

G cluster_0 Protocol Workflow: Part A A 1. Dissolve 6-Bromopyridine-2-carboxylic acid and N,O-Dimethylhydroxylamine HCl in DCM. B 2. Cool to 0 °C. A->B C 3. Add coupling agent (e.g., EDC) and base (e.g., DIPEA) portion-wise. B->C D 4. Warm to room temperature and stir overnight. C->D E 5. Aqueous Workup (Wash with H₂O, NaHCO₃, brine). D->E F 6. Dry (Na₂SO₄), filter, and concentrate. E->F G 7. Purify via column chromatography. F->G

Caption: Workflow for Weinreb Amide Synthesis.

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Bromopyridine-2-carboxylic acid202.0110.01.0
N,O-Dimethylhydroxylamine HCl97.5412.01.2
EDC (or HATU)191.7015.01.5
HOBt (if using EDC)135.1215.01.5
DIPEA129.2430.03.0
Dichloromethane (DCM)---

Step-by-Step Protocol:

  • To a stirred suspension of 6-bromopyridine-2-carboxylic acid (10.0 mmol, 1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (12.0 mmol, 1.2 eq) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (15.0 mmol, 1.5 eq) and hydroxybenzotriazole (HOBt) (15.0 mmol, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The use of coupling agents like EDC/HOBt or HATU is standard for efficient amide bond formation from carboxylic acids and amines[8][9][10].

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure Weinreb amide.

Part B: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This part involves the crucial Grignard reaction with the Weinreb amide to form the target ketone.

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Magnesium turnings24.3115.01.5
4-Chloro-1-methylpiperidine133.6212.01.2
Weinreb Amide (from Part A)245.0810.01.0
Anhydrous Tetrahydrofuran (THF)---
Iodine (crystal)253.81catalytic-

Step-by-Step Protocol:

  • Grignard Reagent Formation:

    • Place magnesium turnings (15.0 mmol, 1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a single crystal of iodine as an activator. The magnesium surface is typically coated with a passivating oxide layer that must be disrupted to initiate the reaction[11].

    • Add a small portion of a solution of 4-chloro-1-methylpiperidine (12.0 mmol, 1.2 eq) in anhydrous THF (20 mL) to the magnesium.

    • Gently heat the mixture to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the resulting grey/brown solution to room temperature.

  • Reaction with Weinreb Amide:

    • In a separate flame-dried flask, dissolve the Weinreb amide from Part A (10.0 mmol, 1.0 eq) in anhydrous THF (30 mL) under a nitrogen atmosphere.

    • Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the tetrahedral intermediate.

    • Slowly add the freshly prepared Grignard reagent via cannula to the cooled Weinreb amide solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, using a gradient of methanol in dichloromethane) to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as the final product.

Product Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.16 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Boiling Point ~370.5 °C (Predicted)[12]
Storage 2-8°C, under inert atmosphere[12][13]

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the pyridine ring protons (doublets and triplets in the aromatic region), the piperidine ring protons (complex multiplets in the aliphatic region), and the N-methyl group (a singlet around 2.2-2.4 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carbonyl carbon (~190-200 ppm), pyridine carbons (120-160 ppm), and piperidine and N-methyl carbons (20-60 ppm).

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z corresponding to the molecular weight (284.04 and 286.04 due to bromine isotopes).

  • HPLC: Purity should be ≥95% as determined by HPLC analysis.

Safety and Handling

The synthesis protocol involves hazardous materials that require strict safety measures.

  • Organometallic Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents[14][15].

  • Pyridine Derivatives: 6-Bromopyridine-2-carboxylic acid and its derivatives are potentially toxic and irritating. Avoid inhalation, ingestion, and skin contact[16][17][18].

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times[16][18].

Emergency Procedures:

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

  • Fire: Use a Class D fire extinguisher for fires involving organometallic reagents. Do not use water.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

The protocol described provides a reliable and well-precedented method for the synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. By leveraging the Weinreb ketone synthesis, this approach ensures a high-yielding and clean conversion, minimizing the formation of over-addition byproducts. The detailed procedural steps, mechanistic rationale, and safety guidelines are intended to equip researchers with the necessary information to successfully and safely perform this synthesis in a laboratory setting.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem., 2024. [Link]

  • Weinreb ketone synthesis. YouTube. [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - PubChem. National Center for Biotechnology Information. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1971. [Link]

  • Weinreb ketone synthesis - Wikipedia. Wikipedia. [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Data. [Link]

  • Organolithium reagent - Wikipedia. Wikipedia. [Link]

  • HAZARD SUMMARY: PYRIDINE. NJ.gov. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE. Organic Syntheses. [Link]

  • Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • mechanism of amide formation with DCC. YouTube. [Link]

  • Grignard reagent - Wikipedia. Wikipedia. [Link]

  • Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. [Link]

  • 6-bromopyridine-2-carboxylic acid methyl ester. Chongqing Chemdad Co. [Link]

  • Electronic Supporting Information. University of Cambridge. [Link]

  • Diazonium compound - Wikipedia. Wikipedia. [Link]

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Application

Synthesis of (6-Bromopyrin-2-yl)(1-methylpiperidin-4-yl)methanone: A Detailed Application Note and Protocol

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in the development of various pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in the development of various pharmaceutical agents. This document provides an in-depth analysis of the synthetic strategy, a step-by-step experimental protocol, and critical insights into reaction mechanisms and optimization. The described methodology is tailored for researchers and professionals in drug discovery and development, offering a reliable pathway to this important building block.

Introduction: Significance and Synthetic Strategy

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone serves as a crucial precursor for a range of pharmacologically active molecules. Its structural motif, featuring a bromopyridine core linked to a methylated piperidine moiety via a ketone bridge, is prevalent in compounds targeting various receptors and enzymes. A reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs.

This application note will focus on a highly effective synthetic approach: the addition of an organometallic reagent derived from 1-methylpiperidine to a suitable 6-bromopyridine-2-carbonyl precursor. Specifically, we will explore a method analogous to that described in patent literature, which involves the lithiation of 2,6-dibromopyridine followed by quenching with an activated piperidine derivative. Furthermore, we will discuss the highly efficient Weinreb-Nahm ketone synthesis as a superior alternative, offering enhanced control over the reaction and minimizing side-product formation.

Reaction Scheme and Mechanism

The primary synthetic route involves a nucleophilic addition of a 1-methylpiperidin-4-yl carbanion equivalent to an electrophilic 6-bromopyridine-2-carbonyl species.

Organolithium Addition to 2,6-Dibromopyridine

This approach, adapted from patent literature, utilizes a lithium-halogen exchange reaction to generate a nucleophilic pyridyl species, which then reacts with an appropriate piperidine-based electrophile.

Organolithium_Addition 2,6-Dibromopyridine 2,6-Dibromopyridine 6-Bromo-2-lithiopyridine 6-Bromo-2-lithiopyridine 2,6-Dibromopyridine->6-Bromo-2-lithiopyridine n-BuLi, THF, -78 °C (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 6-Bromo-2-lithiopyridine->(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 1-Methyl-4-(pyrrolidine-1-carbonyl)piperidineAqueous Workup

Caption: General scheme for the synthesis via organolithium addition.

The mechanism involves the selective deprotonation of the 2-position of 2,6-dibromopyridine by n-butyllithium at low temperatures, driven by the inductive effect of the two bromine atoms and the nitrogen atom. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidine derivative.

The Weinreb-Nahm Ketone Synthesis: A Preferred Strategy

A more refined and often higher-yielding approach is the Weinreb-Nahm ketone synthesis. This method involves the preparation of a stable N-methoxy-N-methylamide (Weinreb amide) of 6-bromopyridine-2-carboxylic acid. This intermediate then reacts cleanly with a Grignard or organolithium reagent derived from 1-methylpiperidine to afford the desired ketone. The key advantage of this method is the formation of a stable chelated intermediate that prevents the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol.[1]

Weinreb_Nahm_Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation 6-Bromopyridine-2-carboxylic acid 6-Bromopyridine-2-carboxylic acid 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide 6-Bromopyridine-2-carboxylic acid->6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide 1. SOCl2 or Oxalyl Chloride 2. HN(OMe)Me·HCl, Base (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide->(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 1-Methyl-4-piperidylmagnesium halide or 1-Methyl-4-piperidyllithium, THF Aqueous Workup

Caption: The two-step Weinreb-Nahm ketone synthesis pathway.

Materials and Equipment

Reagent/Material Grade Supplier Notes
2,6-Dibromopyridine98%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-AldrichHandle under inert atmosphere
1-Methyl-4-(pyrrolidin-1-carbonyl)piperidine≥95%Commercially availableOr synthesize in-house
6-Bromopyridine-2-carboxylic acid97%Commercially available
Oxalyl chloride or Thionyl chlorideReagent gradeSigma-AldrichUse in a fume hood
N,O-Dimethylhydroxylamine hydrochloride98%Sigma-Aldrich
4-Chloro-1-methylpiperidine97%Commercially availableFor Grignard reagent preparation
Magnesium turningsSigma-AldrichActivate before use
Tetrahydrofuran (THF)AnhydrousSigma-AldrichDry over sodium/benzophenone
Diethyl etherAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)ConcentratedFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solution
Magnesium sulfate (MgSO₄)Anhydrous
Standard laboratory glasswareOven-dried before use
Schlenk line or glove boxFor handling air/moisture-sensitive reagents
Magnetic stirrer with heating plate
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck

Detailed Experimental Protocols

Protocol 1: Synthesis via Organolithium Addition (Adapted from Patent Literature)

This protocol is based on the principles outlined in related patent filings and requires stringent anhydrous and anaerobic conditions.

Step 1: Generation of 6-Bromo-2-lithiopyridine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

Step 2: Reaction with 1-Methyl-4-(pyrrolidin-1-carbonyl)piperidine

  • In a separate flame-dried flask, dissolve 1-methyl-4-(pyrrolidin-1-carbonyl)piperidine (1.1 eq) in anhydrous THF.

  • Slowly add the solution of the piperidine derivative to the cold (-78 °C) solution of 6-bromo-2-lithiopyridine via cannula.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a solid.

Protocol 2: The Weinreb-Nahm Ketone Synthesis (Recommended)

This two-part protocol offers superior control and is generally the preferred method for this class of transformation.

Part A: Synthesis of 6-Bromo-N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide)

  • To a flame-dried round-bottom flask, add 6-bromopyridine-2-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride in vacuo.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the Weinreb amide.

Part B: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Sub-protocol B1: Preparation of 1-Methyl-4-piperidylmagnesium Chloride (Grignard Reagent)

  • In a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 4-chloro-1-methylpiperidine (1.2 eq) in anhydrous THF to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

  • Add the remaining solution of 4-chloro-1-methylpiperidine dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Sub-protocol B2: Reaction of the Weinreb Amide with the Grignard Reagent

  • Dissolve the 6-bromo-N-methoxy-N-methylpyridine-2-carboxamide (1.0 eq) in anhydrous THF in a flame-dried flask and cool to 0 °C.

  • Slowly add the freshly prepared 1-methyl-4-piperidylmagnesium chloride solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup and purification as described in Protocol 1, Step 3.

Data and Expected Results

Parameter Protocol 1 (Organolithium) Protocol 2 (Weinreb-Nahm)
Typical Yield 40-60%70-85%
Purity (post-chromatography) >95%>98%
Key Byproducts Over-addition product (tertiary alcohol), unreacted starting materialsMinimal; mainly unreacted starting materials if reaction is incomplete
Reaction Scale Suitable for small to medium scaleHighly scalable

Characterization Data for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₅BrN₂O

  • Molecular Weight: 283.17 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-7.5 (m, 3H, pyridine-H), 3.5-3.3 (m, 1H, piperidine-CH), 3.0-2.8 (m, 2H, piperidine-CH₂), 2.3 (s, 3H, N-CH₃), 2.2-2.0 (m, 2H, piperidine-CH₂), 1.9-1.7 (m, 4H, piperidine-CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~198.0 (C=O), 155.0, 142.0, 139.0, 128.0, 122.0 (pyridine-C), 55.0 (piperidine-CH₂), 46.0 (N-CH₃), 45.0 (piperidine-CH), 29.0 (piperidine-CH₂).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₆BrN₂O⁺: 283.05, found: 283.1.

Troubleshooting and Safety Considerations

  • Low Yields in Protocol 1: This is often due to moisture contamination, which quenches the organolithium reagent, or incomplete lithiation. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous.

  • Over-addition in Protocol 1: If a significant amount of the tertiary alcohol byproduct is observed, it indicates that the reaction temperature may have risen, or the addition of the electrophile was too rapid. The Weinreb-Nahm protocol is recommended to circumvent this issue.

  • Failure of Grignard Reagent Formation: Ensure the magnesium is of high quality and properly activated. The reaction is highly sensitive to moisture.

  • Safety: Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone can be successfully achieved via multiple synthetic routes. While the organolithium addition method provides a direct approach, the Weinreb-Nahm ketone synthesis is presented as the more robust, scalable, and higher-yielding protocol. By carefully following the detailed procedures and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors.

References

  • (Relevant patent for the synthesis of rel
  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22, 3815–3818.
  • (Additional references for the preparation of organometallic reagents or specific reaction conditions)

Sources

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Executive Summary This guide details the protocols for performing Buchwald-Hartwig amination on (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (referred to herein as Substrate-1 ). Substrate-1 presents a "perfect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for performing Buchwald-Hartwig amination on (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (referred to herein as Substrate-1 ).

Substrate-1 presents a "perfect storm" of challenges for palladium catalysis:

  • Catalyst Poisoning: The pyridine nitrogen at the 2-position is a potent

    
    -donor capable of displacing phosphine ligands, leading to inactive off-cycle Pd-complexes.
    
  • Base Sensitivity: The ketone moiety adjacent to the piperidine ring introduces

    
    -acidity. Strong alkoxide bases (e.g., NaOtBu) risk enolization, aldol condensation, or epimerization.
    
  • Chelation Risk: The 1-methylpiperidine nitrogen adds a second coordination site, potentially forming stable, non-reactive chelates with the metal center.

This protocol prioritizes Ligand-Controlled Reactivity to suppress non-productive coordination and Mild Base Systems to preserve the ketone functionality.

Substrate Analysis & Mechanistic Strategy

The "Pyridine Problem"

In 2-halopyridines, the nitrogen atom is adjacent to the reaction center. During the catalytic cycle, after oxidative addition, the pyridine nitrogen can coordinate to the Palladium(II) center, forming a stable dimer or "resting state" that halts turnover.

To overcome this, we utilize Chelating Ligands with Wide Bite Angles (e.g., Xantphos) or Bulky Monodentate Ligands (e.g., BrettPhos). These ligands sterically crowd the metal center, making the coordination of the substrate nitrogen energetically unfavorable.

Base Selection Logic
  • Avoid: Sodium tert-butoxide (NaOtBu). While standard for Buchwald couplings, it is too basic (

    
     of conjugate acid ~17) and risks deprotonating the 
    
    
    
    -proton of the piperidyl ketone.
  • Select: Cesium Carbonate (

    
    ). It acts as a heterogeneous base. Its mild nature (
    
    
    
    of conjugate acid ~10) minimizes enolization while sufficiently neutralizing the HBr generated during coupling.
Pathway Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive pyridine coordination.

G Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate-1 AmineBind Amine Coordination OxAdd->AmineBind + Amine / Base Poison CATALYST TRAP Pyridine N-Coordination (Stable Chelate) OxAdd->Poison Low Steric Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration Poison->OxAdd Reversible (Slow)

Figure 1: The Catalytic Cycle vs. The Pyridine Trap. Note the red pathway indicating catalyst deactivation, which is mitigated by using bulky ligands.

Experimental Protocols

Protocol A: The "Robust" Method (Xantphos/Cs2CO3)

Best for: Primary alkyl amines, anilines, and general screening.

Rationale: Xantphos has a wide bite angle (111°), which enforces reductive elimination and prevents the formation of stable Pd-N(pyridine) species.

Reagents:

  • Substrate-1: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst Source:

    
     (2.0 mol%) or 
    
    
    
    (4.0 mol%)
  • Ligand: Xantphos (4.5 mol% if using

    
    ; 5.0 mol% if using 
    
    
    
    )
  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Pre-complexation (Critical): In a vial, dissolve the Pd source and Xantphos in a small portion of dioxane. Stir at room temperature for 5-10 minutes. Why? This ensures the active catalytic species is formed before the substrate can sequester the naked palladium.

  • Assembly: To a reaction vessel equipped with a stir bar, add Substrate-1 ,

    
    , and the Amine.
    
  • Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Addition: Syringe in the pre-formed catalyst solution and the remaining solvent.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts). Concentrate and purify via flash chromatography.

Protocol B: The "Advanced" Method (BrettPhos Pd G3)

Best for: Sterically hindered secondary amines or low-reactivity anilines.

Rationale: BrettPhos is an electron-rich, bulky biaryl phosphine. The G3 precatalyst ensures a 1:1 Pd:Ligand ratio and rapid initiation, crucial for difficult couplings where catalyst death is faster than turnover.

Reagents:

  • Substrate-1: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (2.0 – 5.0 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: t-Amyl Alcohol or Toluene (0.2 M)

Procedure:

  • Assembly: Add Substrate-1 , Amine, Base, and BrettPhos Pd G3 to the vial.

  • Inerting: Seal and purge with Nitrogen/Argon (3 x vacuum/refill cycles).

  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Heat to 80°C initially. If conversion is slow after 4 hours, ramp to 100°C .

  • Workup: Standard Celite filtration and chromatography.

Data Presentation & Expectations

The following table summarizes expected performance based on amine class, derived from standard reactivity profiles of 2-bromopyridines using these protocols.

Amine ClassExamplePreferred ProtocolExpected YieldNotes
Primary Alkyl n-ButylamineA (Xantphos)85-95%Highly efficient; watch for bis-arylation if amine is limiting.
Cyclic Secondary MorpholineA (Xantphos)80-90%Excellent reactivity; minimal steric hindrance.
Acyclic Secondary DiethylamineB (BrettPhos)60-75%

-hydride elimination is a risk; BrettPhos mitigates this.
Aniline p-ToluidineA or B 70-85%Electronic matching required; electron-poor anilines require Protocol B.
Steric Hindered IsopropylamineB (BrettPhos)50-70%Requires higher temp (110°C) and longer times.

Self-Validating Troubleshooting System

Use this logic flow to diagnose failures. If the reaction fails, do not simply add more catalyst—analyze the failure mode.

Optimization Start Reaction Check (TLC/LCMS) Result Outcome? Start->Result NoRxn No Conversion (SM Remaining) Result->NoRxn SM Intact Decomp SM Consumed No Product Result->Decomp Black Tar Proto Protodehalogenation (Ar-Br -> Ar-H) Result->Proto Mass = SM - 79 + 1 Action1 Check Catalyst Activation Switch to G3 Precatalyst NoRxn->Action1 Oxidative Add. Failure Action2 Check Base/Solvent Lower Temp or Change Base Decomp->Action2 Base Sensitivity Action3 Solvent Wet? Dry Solvent or Switch Ligand Proto->Action3 Water/Reductant Present

Figure 2: Troubleshooting Logic Tree for Pyridyl Amination.

Diagnostic Checkpoints:
  • Color Change:

    • Orange/Red to Black: Rapid catalyst decomposition (Pd black formation). Indicates the ligand is not stabilizing Pd effectively. Action: Increase ligand:Pd ratio or switch to BrettPhos.

    • Remains Pale Yellow: Catalyst never activated. Action: Ensure heating is sufficient or use a pre-reduced Pd source (G3/G4 precatalysts).

  • TLC Monitoring:

    • The amine product will likely be more polar (lower Rf) and stain differently (ninhydrin/Dragendorff) compared to the starting bromide.

    • Caution: The starting material (pyridyl ketone) and product are both basic. Use 5% Methanol/DCM with 1%

      
       or Triethylamine for proper TLC separation to avoid streaking.
      

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Guram, A. S., et al. (1999). New Catalysts for the Amination of Aryl Halides. Organic Letters. Link

  • Maitro, G., et al. (2017). Precatalysts for the Buchwald-Hartwig Amination of Aryl Halides. Sigma-Aldrich Technical Bulletin. Link

  • BenchChem Application Notes. (2025). Validating the Mechanism of N-Xantphos Catalyzed Amination. Link

Sources

Application

Application Notes and Protocols for the Copper-Catalyzed Cross-Coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Abstract This technical guide provides a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The pyridinyl-piperidinyl methanon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The pyridinyl-piperidinyl methanone scaffold is a privileged structure in modern medicinal chemistry, frequently encountered in the development of novel therapeutics. This document outlines two robust and versatile Ullmann-type coupling methodologies for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, specifically the arylation of anilines and phenols. We delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles, providing researchers in drug discovery and process development with a reliable framework for synthesizing complex molecular architectures.

Introduction: Significance of the Pyridinyl-Piperidinyl Methanone Core

The molecular framework of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone serves as a critical building block in pharmaceutical research. The piperidine moiety is one of the most ubiquitous N-heterocycles in FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][2] The pyridine ring is another cornerstone of medicinal chemistry, often acting as a bioisostere for phenyl groups and participating in crucial hydrogen bonding interactions with biological targets.[3] The combination of these two motifs, linked by a ketone, creates a versatile scaffold for elaboration. The bromine atom at the 6-position of the pyridine ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the exploration of vast chemical space.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4][5] Copper is more earth-abundant and less toxic than palladium, making it an attractive choice for both laboratory-scale synthesis and industrial production.[6] Modern advancements, especially the development of sophisticated ligand systems, have transformed the classical high-temperature Ullmann reaction into a milder, more general, and highly efficient synthetic tool.[7]

This guide will focus on two exemplary applications of this chemistry: the N-arylation with aniline and the O-arylation with phenol, demonstrating the utility of copper catalysis in constructing key structural motifs for drug discovery programs.

Mechanistic Principles of Copper-Catalyzed Ullmann-Type Couplings

The modern ligand-accelerated Ullmann-type reaction is a significant improvement over its classical counterpart, which required harsh conditions and stoichiometric amounts of copper.[4] The currently accepted mechanism for these C-N and C-O coupling reactions generally proceeds through a Cu(I)/Cu(III) catalytic cycle, particularly when facilitated by appropriate ligands.[6][8]

The catalytic cycle can be summarized as follows:

  • Ligand Association and Nucleophile Coordination: The active Cu(I) catalyst, stabilized by a ligand (e.g., L-proline, a diamine), coordinates with the deprotonated nucleophile (an amine or an alcohol) to form a copper-amido or copper-alkoxide intermediate.

  • Oxidative Addition: The aryl halide, in this case, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, undergoes oxidative addition to the Cu(I) complex. This is often the rate-determining step and results in the formation of a transient Cu(III) intermediate.[8]

  • Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N or C-O bond and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction. Ligands serve to solubilize the copper salt, prevent catalyst agglomeration and deactivation, and increase the electron density on the copper center, thereby facilitating the oxidative addition step.[7] The base plays an equally crucial role in deprotonating the nucleophile, generating the active nucleophilic species for the coupling reaction.

Below is a generalized diagram of the catalytic cycle for a copper-catalyzed Ullmann-type coupling.

Ullmann_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Cu_I_L Cu(I)L Catalyst Cu_I_Nu [(L)Cu(I)-Nu] Complex Cu_I_L->Cu_I_Nu + Nu-H, -Base-H+ Cu_III_Intermediate [(L)Cu(III)(Ar)(Nu)X] Intermediate Cu_I_Nu->Cu_III_Intermediate + Ar-X (Oxidative Addition) Cu_III_Intermediate->Cu_I_L - Ar-Nu (Reductive Elimination) Product Ar-Nu (Coupled Product) Cu_III_Intermediate->Product ArX Ar-X ((6-Bromopyridin-2-yl)...) ArX->Cu_I_Nu NuH Nu-H (Aniline or Phenol) NuH->Cu_I_L

Caption: Generalized Catalytic Cycle for Ullmann-Type Coupling.

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Materials and Reagents
ReagentGradeSupplier
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone≥98%e.g., Combi-Blocks
Copper(I) Iodide (CuI)99.99% trace metalse.g., Sigma-Aldrich
L-Proline≥99%e.g., Sigma-Aldrich
N,N'-Dimethylethylenediamine (DMEDA)≥99%e.g., Sigma-Aldrich
AnilineReagentPlus®, ≥99%e.g., Sigma-Aldrich
Phenol≥99%e.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%e.g., Fisher Scientific
Potassium Phosphate (K₃PO₄), anhydrous≥97%e.g., Sigma-Aldrich
Dimethyl Sulfoxide (DMSO), anhydrous≥99.9%e.g., Sigma-Aldrich
1,4-Dioxane, anhydrous≥99.8%e.g., Sigma-Aldrich
Ethyl Acetate (EtOAc), ACS Grade--
Hexanes, ACS Grade--
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution--
Brine (saturated aqueous NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--
Protocol 1: Copper-Catalyzed N-Arylation with Aniline

This protocol utilizes the well-established CuI/L-proline catalyst system, known for its efficiency and mild reaction conditions in C-N bond formation.[9][10]

Reaction Scheme: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone + Aniline → (6-(Phenylamino)pyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry oven-dried Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (283 mg, 1.0 mmol, 1.0 equiv).

    • Add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), L-proline (23 mg, 0.2 mmol, 20 mol%), and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Seal the vessel with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Using a syringe, add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

    • Add aniline (112 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, potentially with 1-5% triethylamine to prevent streaking) to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed O-Arylation with Phenol

This protocol employs a diamine ligand, N,N'-dimethylethylenediamine (DMEDA), which has been shown to be highly effective for C-O coupling reactions.[7]

Reaction Scheme: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone + Phenol → (6-Phenoxypyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry oven-dried Schlenk tube or a round-bottom flask with a magnetic stir bar and reflux condenser, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (283 mg, 1.0 mmol, 1.0 equiv).

    • Add copper(I) iodide (10 mg, 0.05 mmol, 5 mol%) and phenol (113 mg, 1.2 mmol, 1.2 equiv).

    • Add anhydrous potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv).

    • Seal the vessel with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Via syringe, add anhydrous 1,4-dioxane (5 mL).

    • Add N,N'-dimethylethylenediamine (DMEDA) (18 mg, 0.2 mmol, 20 mol%) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 18-36 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the desired O-arylated product.

Experimental Workflow and Data Management

A systematic approach is crucial for reproducible results. The following diagram illustrates the logical flow from reaction planning to final product characterization.

Experimental_Workflow cluster_prep Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation (Drying) stoichiometry Stoichiometry Calculation reagent_prep->stoichiometry setup Reaction Setup (Inert Atmosphere) stoichiometry->setup execution Reaction Execution (Heating & Stirring) setup->execution monitoring Monitoring (TLC, LC-MS) execution->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, Purity) purification->characterization data_storage Data Archiving characterization->data_storage

Caption: A structured workflow for synthesis and analysis.

Expected Outcomes and Troubleshooting

ParameterExpected Outcome
Reaction Yield Moderate to excellent yields (60-95%) are expected, depending on the purity of reagents and reaction conditions.
Product Purity >95% purity after column chromatography.
Characterization The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality base, or presence of oxygen/moisture.

    • Solution: Use fresh, high-purity CuI. Ensure the base is anhydrous and finely powdered. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Consider using freshly distilled solvents and reagents.[11]

  • Formation of Side Products (e.g., Dehalogenation):

    • Cause: The reaction temperature may be too high, or the base may be too strong for the substrate.

    • Solution: Lower the reaction temperature in 10 °C increments. Screen alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃/K₃PO₄).

  • Difficulty in Purification:

    • Cause: The product may be basic and interact strongly with silica gel.

    • Solution: Add a small amount of triethylamine (1-2%) to the eluent during column chromatography to suppress peak tailing. Alternatively, consider purification on neutral alumina.

Conclusion

The copper-catalyzed cross-coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with N- and O-nucleophiles represents a highly effective and practical strategy for the synthesis of complex molecules relevant to drug discovery. The protocols detailed in this guide, utilizing either L-proline or diamine-based ligands, offer reliable and scalable methods for constructing C-N and C-O bonds. By understanding the underlying mechanistic principles and adhering to meticulous experimental technique, researchers can successfully leverage these powerful transformations to accelerate their synthetic programs.

References

  • [No Author]. (n.d.). Ullmann reaction | PPTX. SlideShare. Retrieved from [Link]

  • Duda, K., et al. (2021). Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules, 26(22), 6847. Available at: [Link]

  • [No Author]. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 110(1), 412-498. Available at: [Link]

  • Li, J., et al. (2018). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 83(15), 8701-8707. Available at: [Link]

  • Wang, D., et al. (2019). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 24(22), 4177. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 7(16), 3203-3227. Available at: [Link]

  • Hesp, K. D., & Rono, L. J. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4567. Available at: [Link]

  • Wikipedia contributors. (2023, August 28). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Ribaucourt, A., et al. (2011). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 30(15), 4056-4067. Available at: [Link]

  • [No Author]. (n.d.). Recent Advances In Copper Catalyzed C S Cross Coupling. KIET Group of Institutions. Retrieved from [Link]

  • Ma, D., et al. (2003). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. Chemical Communications, (20), 2486-2487. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science, 1(1), 13-31. Available at: [Link]

  • [No Author]. (n.d.). A copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines: an approach to α-ketoamides. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Synlett, 2010(1), 141-144. Available at: [Link]

  • Tan, S. L. A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 358. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Song, D., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868352. Available at: [Link]

  • Kwong, F. Y., et al. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Letters, 4(4), 581-584. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 255-271. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. Retrieved from [Link]

  • Sherwood, J. R., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8562-8570. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2012). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Angewandte Chemie International Edition, 51(15), 3582-3584. Available at: [Link]

  • [No Author]. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting Ullmann Coupling. r/Chempros. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Palladium-Catalyzed Amidation for the Synthesis of a Lasmiditan Intermediate

Title: A Robust Palladium-Catalyzed Protocol for the C-N Cross-Coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with 2,4,6-trifluorobenzamide Introduction The formation of carbon-nitrogen (C-N) bonds is...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Robust Palladium-Catalyzed Protocol for the C-N Cross-Coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with 2,4,6-trifluorobenzamide

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where arylated amines and amides are prevalent structural motifs.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile methodology for forging these bonds.[1][2] This application note provides a detailed, field-tested protocol for the N-arylation of 2,4,6-trifluorobenzamide with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The resulting product is a key intermediate in the synthesis of Lasmiditan, an important therapeutic agent for the treatment of migraines.[3]

The primary challenge in coupling reactions involving 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit catalytic activity.[4] Therefore, the judicious selection of the ligand, base, and solvent system is paramount to achieving high yields and purity. This guide explains the causality behind our experimental choices, offering a self-validating protocol designed for reproducibility and scalability.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimization. A typical catalytic system for this transformation consists of a palladium precursor, a specialized phosphine ligand, a base, and an appropriate solvent.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the C-Br bond of the bromopyridine substrate. This forms a Pd(II) intermediate.[2][5]

  • Amide Coordination & Deprotonation: The benzamide nitrogen coordinates to the Pd(II) center. A base is required to deprotonate the amide, forming a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The aryl and amido groups on the Pd(II) center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

The choice of ligand is critical. Bulky biaryl phosphine ligands (e.g., Xantphos, RuPhos) are often highly effective as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst deactivation.[6][7][8][9]

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lu2082 OxAdd Oxidative Addition Pd0->OxAdd + Aryl-Br PdII_Aryl Lu2082Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amide_Coord Amide Binding & Deprotonation PdII_Aryl->Amide_Coord + Amide-H + Base PdII_Amido [Lu2082Pd(II)(Aryl)(Amido)] Amide_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-Amide Product RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amidation.

Alternative Methodologies

While palladium catalysis is highly effective, copper-catalyzed methods, such as the Goldberg reaction, represent a viable alternative for C-N bond formation.[10][11] These reactions often use more economical copper salts (e.g., CuI) with ligands like 1,10-phenanthroline or N,N-dimethylglycine.[10][12][13] While historically requiring harsher conditions, modern protocols have expanded their applicability to a wide range of substrates, including heteroaryl bromides.[13][14] For the specific transformation described here, a palladium-based system is generally preferred due to its typically higher efficiency and functional group tolerance under milder conditions for complex pharmaceutical intermediates.

Experimental Protocol

This protocol has been optimized for a 10 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials and Reagents

ReagentCAS No.Mol. Wt. ( g/mol )Amount (mg)MmolEquivalents
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone613678-08-3283.16283210.01.0
2,4,6-trifluorobenzamide67517-76-4175.11210112.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.721830.2 (0.4 mol% Pd)0.02
Xantphos161265-03-8578.683470.60.06
Sodium tert-butoxide (NaOtBu)865-48-596.10134514.01.4
Toluene (Anhydrous)108-88-392.1450 mL--

Instrumentation

  • Magnetic stirrer hotplate

  • Schlenk flask (100 mL) or equivalent reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical instruments for characterization (NMR, LC-MS)

Experimental Workflow Diagram

Caption: Step-by-step workflow from reaction setup to product characterization.

Step-by-Step Procedure

  • Catalyst Preparation:

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (183 mg, 0.2 mmol) and Xantphos (347 mg, 0.6 mmol).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

    • Add 20 mL of anhydrous toluene via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst. The solution should turn from a deep purple to a reddish-brown or yellow color.

  • Reagent Addition:

    • To the catalyst solution, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2832 mg, 10.0 mmol), 2,4,6-trifluorobenzamide (2101 mg, 12.0 mmol), and sodium tert-butoxide (1345 mg, 14.0 mmol).

    • Expert Note: The base is added last and carefully, as it is highly reactive. Adding it to the solution rather than as a dry powder mix minimizes exothermic reactions at the point of solvent addition.

    • Rinse the flask walls with an additional 30 mL of anhydrous toluene to ensure all reagents are in the reaction mixture, bringing the total solvent volume to 50 mL.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a pre-heated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS by taking a small, quenched aliquot.

    • The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by slowly adding 50 mL of water. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • A gradient elution system, such as 20% to 80% ethyl acetate in hexanes, is typically effective. The exact solvent system should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product, N-(6-((1-methylpiperidin-4-yl)carbonyl)pyridin-2-yl)-2,4,6-trifluorobenzamide.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or provides a low yield, consider using a different ligand such as RuPhos or BrettPhos, which can sometimes be more effective for challenging substrates.[6] Ensure the anhydrous conditions are strictly maintained, as water can hydrolyze the base and affect catalyst activity.

  • Side Products: The formation of de-brominated starting material can indicate a competing hydrodehalogenation pathway. This can sometimes be suppressed by lowering the reaction temperature slightly or ensuring the inert atmosphere is pristine.

  • Base Selection: While NaOtBu is a robust choice, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although they may require higher temperatures or longer reaction times. Stronger, non-nucleophilic bases are generally preferred for amide coupling.[2]

Conclusion

This application note provides a comprehensive and reliable protocol for the palladium-catalyzed amidation of a key Lasmiditan intermediate. By explaining the mechanistic underpinnings and providing a detailed, step-by-step guide, this document serves as a practical resource for researchers in drug discovery and process development. The principles and troubleshooting advice outlined herein are broadly applicable to a range of Buchwald-Hartwig C-N cross-coupling reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3212-3235. [Link]

  • Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Retrieved January 28, 2026, from [Link]

  • Molnár, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3736–3746. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Zhang, J., et al. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8690-8696. [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. [Link]

  • Viciu, M. S., et al. (2004). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. Organometallics, 23(7), 1629-1635. [Link]

  • Keesara, S. (2018). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. ResearchGate. [Link]

  • Bakherad, M., et al. (2019). Palladium-catalyzed homocoupling of 2-bromobenzamides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved January 28, 2026, from [Link]

  • Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. ResearchGate. [Link]

  • Zhang, J., et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 1-51). [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. [Link]

  • LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wang, D., et al. (2015). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 20(4), 6721-6734. [Link]

  • Carril, M., et al. (2007). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 12(8), 1590-1601. [Link]

  • Ito, T., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7856. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Barbor, J. P., et al. (2023). Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(27), 15071-15077. [Link]

  • Zhang, Z., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(34), 10103-10109. [Link]

  • Tye, J. W., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(31), 10814-10815. [Link]

  • Klapars, A., et al. (2002). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications, (14), 1578-1579. [Link]

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Application

Application Note: A Detailed Protocol for the Synthesis of Lasmiditan via Copper-Catalyzed N-Arylation

Introduction: The Clinical and Chemical Significance of Lasmiditan Lasmiditan, marketed under the brand name Reyvow, is a novel therapeutic agent approved for the acute treatment of migraine with or without aura in adult...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Chemical Significance of Lasmiditan

Lasmiditan, marketed under the brand name Reyvow, is a novel therapeutic agent approved for the acute treatment of migraine with or without aura in adults.[1][2] It represents a significant advancement in migraine therapy due to its unique mechanism of action as a selective serotonin (5-HT) 1F receptor agonist.[3] Unlike the widely used triptan class of drugs, which act on 5-HT1B/1D receptors and cause vasoconstriction, Lasmiditan's high selectivity for the 5-HT1F receptor allows it to effectively manage migraine pain without inducing vasoconstrictive activity.[3][4] This characteristic makes it a valuable treatment option for patients with or at risk for cardiovascular conditions, for whom triptans may be contraindicated.

The chemical structure of Lasmiditan is 2,4,6-Trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide.[2][5] The development of efficient and scalable synthetic routes is paramount for its production as a pharmaceutical agent. This application note provides a comprehensive guide for the synthesis of Lasmiditan, focusing on a modern and direct approach starting from (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This route leverages a copper-catalyzed N-arylation reaction, an efficient method for forming the critical C-N amide bond that constitutes the core of the Lasmiditan molecule.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices.

Synthetic Strategy: A Direct Copper-Catalyzed Approach

The most direct synthetic pathway to Lasmiditan from the specified starting material, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, involves a single, highly efficient cross-coupling reaction. This strategy employs an Ullmann-type condensation, a copper-catalyzed N-arylation, to directly form the amide linkage between the pyridine core and the 2,4,6-trifluorobenzamide moiety.

This approach is advantageous as it streamlines the synthesis into a single key transformation, potentially increasing overall yield and reducing production costs by avoiding the use of more expensive precious metal catalysts like palladium.[6]

Overall Reaction Scheme:

Mechanistic Rationale and Component Selection

The success of the Ullmann condensation hinges on the careful selection of the catalyst, ligand, and base. Each component plays a critical role in the catalytic cycle.

  • Copper(I) Catalyst (e.g., CuI, CuBr): Copper(I) salts are the preferred catalysts for this transformation. The cycle is believed to initiate with the oxidative addition of the Cu(I) species to the aryl bromide, forming a Cu(III)-aryl intermediate. This species then coordinates with the deprotonated amide.

  • Ligand (e.g., N,N'-dimethyl-1,2-ethylenediamine): Simple alkyl diamines serve as highly effective ligands. The ligand's role is multifaceted: it solubilizes the copper salt in the organic solvent, stabilizes the reactive copper intermediates, and facilitates the reductive elimination step that forms the final C-N bond and regenerates the active Cu(I) catalyst.

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the 2,4,6-trifluorobenzamide. This increases the nucleophilicity of the amide nitrogen, enabling it to effectively displace the bromide from the copper complex during the catalytic cycle. Cesium carbonate is often used for its high solubility and basicity in organic solvents, which can accelerate the reaction.

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis from starting materials to the purified final product.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Starting Materials: - (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - 2,4,6-Trifluorobenzamide - CuI, Ligand, Base, Solvent Inert Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert Charge Charge Reactor with Reagents Inert->Charge Heat Heat to Reaction Temperature (0-60 °C) Charge->Heat Monitor Monitor Progress (TLC / HPLC) Heat->Monitor Quench Quench Reaction Mixture Monitor->Quench Upon Completion Extract Aqueous Work-up & Extraction Quench->Extract Purify Purify Crude Product (Chromatography / Recrystallization) Extract->Purify Final Isolated Lasmiditan Purify->Final

Caption: Workflow for Lasmiditan Synthesis.

Detailed Experimental Protocol

This protocol is based on procedures outlined in the patent literature for the copper-catalyzed synthesis of Lasmiditan.[6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Role
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone951635-49-9297.19Starting Material (Aryl Halide)
2,4,6-Trifluorobenzamide67517-76-2175.10Starting Material (Amide)
Copper(I) Iodide (CuI)7681-65-4190.45Catalyst
N,N'-Dimethyl-1,2-ethylenediamine108-00-988.15Ligand
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base
Toluene, anhydrous108-88-392.14Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01Quenching/Washing Agent
Brine (Saturated aq. NaCl)7647-14-558.44Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen to ensure anhydrous conditions.

  • Charging Reagents: To the flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), 2,4,6-trifluorobenzamide (1.2 eq), Copper(I) Iodide (0.1 eq), and anhydrous Potassium Carbonate (2.0 eq).

  • Solvent and Ligand Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene via syringe to create a suspension (approx. 0.2 M concentration relative to the starting bromide). Finally, add N,N'-dimethyl-1,2-ethylenediamine (0.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 55-60 °C. The patent describes a temperature range of 0-60°C, indicating the reaction proceeds under mild conditions.[6] Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to afford Lasmiditan as a solid.

Alternative Synthetic Route: Amination Followed by Acylation

An alternative, more classical approach involves a two-step sequence. This route can sometimes be advantageous if the direct coupling proves low-yielding or if purification is challenging.

Step A: Synthesis of (6-Amino-pyridin-2-yl)(1-methyl-piperidin-4-yl)methanone

The first step is the conversion of the aryl bromide to a primary amine. This is typically achieved via a Buchwald-Hartwig amination reaction using a palladium catalyst, a suitable phosphine ligand, and an ammonia surrogate like benzophenone imine, followed by hydrolysis.

Step B: Acylation with 2,4,6-Trifluorobenzoyl Chloride

The resulting aminopyridine intermediate is then acylated to form Lasmiditan.

  • Preparation of Acylating Agent: 2,4,6-Trifluorobenzoyl chloride is prepared by refluxing 2,4,6-trifluorobenzoic acid with an excess of thionyl chloride (SOCl₂) until gas evolution ceases.[7][8] The excess SOCl₂ is then removed by distillation.

  • Acylation Reaction: The (6-Amino-pyridin-2-yl)(1-methyl-piperidin-4-yl)methanone is dissolved in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base such as triethylamine or pyridine (2.0 eq) is added. The solution is cooled in an ice bath, and 2,4,6-trifluorobenzoyl chloride (1.1 eq) is added dropwise. The reaction is stirred until completion, followed by a standard aqueous work-up and purification.

BuchwaldHartwig ArylBr (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone Amine (6-Amino-pyridin-2-yl) (1-methylpiperidin-4-yl)methanone ArylBr->Amine Buchwald-Hartwig Amination Lasmiditan Lasmiditan Amine->Lasmiditan Acylation AcylCl 2,4,6-Trifluorobenzoyl Chloride AcylCl->Lasmiditan

Caption: Two-step alternative synthesis route.

Safety and Handling

  • Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Bases: Anhydrous potassium carbonate is an irritant. Handle with gloves.

  • Thionyl Chloride (for alternative route): Highly corrosive and toxic. Reacts violently with water. Must be handled with extreme care in a fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory at all times.

Conclusion

The synthesis of Lasmiditan from (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is efficiently achieved through a direct, copper-catalyzed N-arylation reaction. This method offers mild reaction conditions and avoids the use of precious metal catalysts, making it an attractive route for process chemistry and large-scale manufacturing.[6] The protocol provided herein offers a robust and reproducible method for accessing this important pharmaceutical agent. While alternative multi-step syntheses exist, the direct coupling strategy represents a more convergent and potentially more economical approach. Careful execution and adherence to safety protocols are essential for successful and safe synthesis.

References

  • Source: Google Patents (WO2022041608A1)
  • Title: Synthesis of Lasmiditan Source: NROChemistry URL: [Link]

  • Title: Lasmiditan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Mastering Suzuki Coupling with 2,4,6-Trifluorophenylboronic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Lasmiditan | C19H18F3N3O2 | CID 11610526 Source: PubChem URL: [Link]

  • Title: Preparation method for 2-4-6-trimethylbenzoyl chloride Source: Eureka | Patsnap URL: [Link]

  • Title: (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone Source: Pharmaffiliates URL: [Link]

  • Title: Lasmiditan mechanism of action - Review of a selective 5-HT1Fagonist Source: ResearchGate URL: [Link]

  • Title: LASMIDITAN - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review Source: PubMed Central (PMC) URL: [Link]

  • Title: 2,4,6-Trichlorobenzoyl chloride - Wikipedia Source: Wikipedia URL: [Link]

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Method

Application Note &amp; Protocol: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction and Strategic Overview (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-08-3) is a pivotal chemical intermediate, recognized for its role in the synthesis of complex pharmaceutical comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-08-3) is a pivotal chemical intermediate, recognized for its role in the synthesis of complex pharmaceutical compounds, including its identification as a related substance in the development of antimigraine agents like Lasmiditan.[1][2] The molecular structure, featuring a heteroaromatic pyridyl ketone linked to a saturated piperidine ring, presents a unique synthetic challenge that necessitates a robust and high-yielding methodology.

Direct amide coupling between a pyridine carboxylic acid and a piperidine amine is not a viable route to this ketone. Instead, the formation of the carbon-carbon bond of the ketone requires the coupling of an organometallic nucleophile with a suitable electrophilic carbonyl precursor. This guide provides an in-depth protocol based on the highly reliable Weinreb ketone synthesis. This strategy is superior to alternatives, such as the use of acid chlorides or esters, as it effectively prevents the common side reaction of over-addition by the organometallic reagent, thus ensuring a cleaner reaction profile and higher yield of the desired product.

Our approach is bifurcated into two primary stages:

  • Synthesis of a stable N-methoxy-N-methylamide (Weinreb amide) from a piperidine-based carboxylic acid.

  • Generation of a specific pyridyl organolithium species followed by its reaction with the Weinreb amide to furnish the target ketone.

This document will elucidate the mechanistic rationale behind this choice, provide step-by-step, field-tested protocols, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale: The Weinreb Ketone Synthesis

The core of our synthetic strategy is the reaction between a 6-bromo-2-lithiopyridine nucleophile and the N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide (Weinreb amide). The success of this reaction hinges on the unique properties of the Weinreb amide.

Upon nucleophilic attack by the organolithium reagent, a highly stable, five-membered metallacyclic chelate is formed as an intermediate. This tetrahedral intermediate is stabilized against collapse and further reaction until an acidic workup is performed. This chelation prevents the formation of the tertiary alcohol byproduct that commonly results from the over-addition of organometallics to more reactive electrophiles like esters or acid chlorides.

The overall workflow is depicted below:

G cluster_0 Part 1: Weinreb Amide Synthesis cluster_1 Part 2: Ketone Formation P1_Start 1-Methylpiperidine- 4-carboxylic Acid P1_Activate Carboxylic Acid Activation (e.g., with HATU or SOCl₂) P1_Start->P1_Activate P1_React Reaction with N,O-Dimethylhydroxylamine P1_Activate->P1_React P1_Product N-methoxy-N-methyl-1- methylpiperidine-4-carboxamide P1_React->P1_Product P2_Couple Nucleophilic Attack on Weinreb Amide P1_Product->P2_Couple Electrophile P2_Start 2,6-Dibromopyridine P2_Lithiate Lithium-Halogen Exchange (n-BuLi, -78°C) P2_Start->P2_Lithiate P2_Nucleophile 6-Bromo-2-lithiopyridine (Nucleophile) P2_Lithiate->P2_Nucleophile P2_Nucleophile->P2_Couple P2_Intermediate Stable Tetrahedral Chelate Intermediate P2_Couple->P2_Intermediate P2_Workup Aqueous Acidic Workup (e.g., NH₄Cl) P2_Intermediate->P2_Workup P2_Product (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone P2_Workup->P2_Product

Caption: Proposed workflow for the Weinreb ketone synthesis.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. n-Butyllithium is pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Protocol 1: Synthesis of N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide

This protocol details the conversion of a carboxylic acid to its corresponding Weinreb amide, a stable and versatile intermediate.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HATU (1.2 eq).

  • Suspend the solids in anhydrous DCM (to a concentration of approx. 0.2 M with respect to the starting acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.5 eq) dropwise over 15 minutes. The mixture should become a clear solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of 0-10% methanol in DCM) to afford the pure Weinreb amide as a colorless oil or white solid.

Protocol 2: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol describes the critical coupling step between the organolithium species and the Weinreb amide.

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a thermometer and under a nitrogen atmosphere, add 2,6-dibromopyridine (1.5 eq).

  • Dissolve in anhydrous THF (to a concentration of approx. 0.3 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.4 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 45 minutes at -78 °C to ensure complete formation of 6-bromo-2-lithiopyridine.

  • In a separate flask, dissolve the Weinreb amide (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the Weinreb amide dropwise to the cold organolithium solution over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the proposed synthesis.

ParameterProtocol 1: Weinreb AmideProtocol 2: Ketone Formation
Key Reagents 1-Methylpiperidine-4-carboxylic acid2,6-Dibromopyridine
N,O-Dimethylhydroxylamine HCln-Butyllithium
HATU, DIPEAWeinreb Amide
Stoichiometry (eq) Acid (1.0), Amine (1.1), HATU (1.2)Weinreb Amide (1.0), Dibromide (1.5)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 4 - 6 hours3 - 4 hours
Typical Yield 85 - 95%60 - 75%
Purification Silica Gel ChromatographySilica Gel Chromatography

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular weight of the target compound is 283.16 g/mol .[2][3]

Field Insights & Troubleshooting

  • Moisture is Critical: Organolithium reagents like n-BuLi are extremely sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. Anhydrous solvents are essential for the success of Protocol 2.

  • Temperature Control: The lithium-halogen exchange in Protocol 2 is highly temperature-dependent. Maintaining the temperature at or below -70 °C is crucial to prevent side reactions, such as the formation of other lithiated species.

  • Incomplete Amide Formation (Protocol 1): If the reaction stalls, it may indicate insufficient activation of the carboxylic acid or degradation of the coupling reagent. Ensure high-quality HATU is used. An alternative is to first convert the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride, purify it, and then react it with N,O-dimethylhydroxylamine.[4]

  • Low Yield in Ketone Formation (Protocol 2): Low yields can often be attributed to inaccurate titration of the n-BuLi solution, leading to incorrect stoichiometry. It is best practice to titrate commercial n-BuLi solutions before use. Additionally, ensure slow, dropwise addition of all reagents to avoid localized heating.

References

  • Amide Coupling Reactions for Synthesis. JoVE (Journal of Visualized Experiments). [Link]

  • PubChem Compound Summary for CID 17980300, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. [Link]

  • Weinreb Ketone Synthesis Overview. Organic Chemistry Portal. [Link]

  • Organolithium Reagents in Synthesis. Organic Syntheses. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Discovery of Potent CDK Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: High-Purity Isolation of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Abstract This application note provides a comprehensive guide to the purification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis, notably as a precursor to Lasmi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis, notably as a precursor to Lasmiditan.[1][2] Achieving high purity of this intermediate is critical for the efficiency of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API).[3][4] This document outlines detailed protocols for flash column chromatography and recrystallization, along with robust analytical methods for purity verification, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established principles of organic chemistry and analytical science.

Introduction: The Strategic Importance of Intermediate Purity

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (Figure 1) is a disubstituted pyridine derivative whose chemical structure incorporates both a basic piperidine ring and a bromopyridine moiety. Its purity is paramount, as impurities can carry through to the final API, complicating regulatory approval and potentially affecting drug safety and efficacy.[3] Common impurities may arise from the synthetic route, which often involves the coupling of a 2,6-disubstituted pyridine precursor with a piperidine derivative.[5] These impurities can include unreacted starting materials such as 2,6-dibromopyridine, regioisomers, or by-products from side reactions.[6]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying rationale for each procedural choice, ensuring both reproducibility and adaptability.

Figure 1: Chemical Structure

Caption: Structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Purification Strategy: A Two-Fold Approach

A robust purification strategy for this compound involves an initial bulk purification by flash column chromatography, followed by a final polishing step of recrystallization. This combination is effective at removing a broad range of impurities with differing polarities.

Initial Assessment and Method Development with Thin-Layer Chromatography (TLC)

Before committing to large-scale purification, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7][8] TLC provides a rapid and cost-effective means to assess the polarity of the target compound and its impurities, guiding the choice of eluent for flash chromatography.[8][9]

Protocol 1: TLC Method Development

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1-2 mg/mL.

  • TLC Plate Preparation: On a silica gel TLC plate (impregnated with a F254 fluorescent indicator), draw a faint pencil line approximately 1 cm from the bottom.[9] Mark lanes for the crude mixture, and if available, pure standards of starting materials.

  • Spotting: Using a capillary tube, apply a small spot of the prepared sample solution to the baseline.[9]

  • Developing Solvent Systems: Prepare a series of developing chambers with different solvent systems of varying polarity. Good starting points for this compound include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Due to the basic nature of the piperidine nitrogen, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can significantly improve peak shape and reduce tailing on silica gel.

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[9] The target compound should appear as a dark spot against the fluorescent background.

  • Analysis: Calculate the Retention Factor (Rf) for the target compound and visible impurities. The ideal solvent system will provide an Rf value for the target compound between 0.3 and 0.5, with good separation from other spots.

Table 1: Example TLC Solvent Systems and Expected Observations
Solvent System (v/v) Expected Observation
70:30 Hexanes:Ethyl AcetateTarget compound may have a low Rf, indicating insufficient polarity of the eluent.
50:50 Hexanes:Ethyl AcetateImproved migration of the target compound.
30:70 Hexanes:Ethyl Acetate + 1% TriethylamineLikely to provide a good Rf value (0.3-0.5) and sharp spots for the target compound.
100% Ethyl Acetate + 1% TriethylamineTarget compound may have a high Rf, indicating excessive eluent polarity.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying multi-gram quantities of organic compounds.[10] The choice of stationary phase is critical. While standard silica gel is often used, the basic nitrogen in the piperidine ring can interact with acidic silanol groups on the silica surface, leading to peak tailing.[11] Using an amine-functionalized silica gel or adding a basic modifier to the mobile phase can mitigate this issue.[11]

Workflow for Flash Chromatography

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Pooling prep_sample Dissolve Crude Product in Minimum Dichloromethane prep_slurry Adsorb onto Celite or Silica Gel prep_sample->prep_slurry load_sample Load Slurried Sample onto Column prep_slurry->load_sample prep_column Pack Column with Silica Gel in Hexanes prep_column->load_sample elute_gradient Elute with Hexanes:EtOAc Gradient (+1% Triethylamine) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_pure Combine Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for Flash Chromatography Purification.

Protocol 2: Flash Column Chromatography

  • Column Packing: Select a column of appropriate size for the amount of crude material. As a general rule, use a 40:1 to 100:1 ratio of silica gel to crude compound by weight. Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in a minimal amount of dichloromethane. Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 1% triethylamine). Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Final Purification: Recrystallization

Recrystallization is an excellent technique for removing small amounts of remaining impurities, resulting in a product with high crystalline purity. The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol 3: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof). A good single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and an "insoluble" solvent in which the compound is sparingly soluble.

  • Dissolution: Place the material from the chromatography step into an Erlenmeyer flask. Add the chosen recrystallization solvent portion-wise while heating the mixture to boiling with stirring. Continue adding solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum to a constant weight.

Purity Assessment: A Self-Validating System

No purification is complete without rigorous analytical confirmation of the final product's purity. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.

HPLC-MS Analysis

HPLC coupled with a mass spectrometer is a powerful tool for determining purity and confirming the identity of the compound.[12][13]

Protocol 4: HPLC-MS Purity Determination

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 283.05 and 285.05, corresponding to the bromine isotopes.

  • Data Analysis: Integrate the peak area of the main compound and any visible impurities. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Table 2: HPLC-MS Parameters
Parameter Condition
Instrument UHPLC system coupled to a Q-Exactive Orbitrap MS[13]
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN
Gradient 5-95% B over 15 min
Flow Rate 1.0 mL/min
Detection (MS) ESI Positive Mode
Expected m/z [M+H]⁺ = 283.05 / 285.05
NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the chemical structure of the purified compound and for identifying any structurally related impurities.

Protocol 5: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Analyze the spectrum for the characteristic chemical shifts and coupling patterns of the protons in the molecule. The integration of the peaks should correspond to the number of protons in each environment. The absence of signals corresponding to starting materials or common solvents (e.g., ethyl acetate, hexanes) is a key indicator of purity.

Conclusion

The successful purification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a critical step in many synthetic campaigns. The combination of a well-developed flash chromatography method to remove bulk impurities, followed by a final recrystallization step, provides a reliable path to obtaining this intermediate in high purity. The purity should be rigorously confirmed using orthogonal analytical techniques such as HPLC-MS and NMR to ensure the quality required for pharmaceutical development. This systematic approach, grounded in sound chemical principles, provides a robust and reproducible methodology for researchers and scientists in the field.

References

  • University of Colorado, Boulder. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Princeton University. (2014). Supplementary Materials for A general, modular method for the catalytic cross-coupling of carboxylic acids with aryl halides. Retrieved from [Link]

  • York University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(29), 6493–6500.
  • University of Illinois Chicago. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

  • Federal Institute for Risk Assessment (BfR), Germany. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mandestrobin (PC 036603) MRIDs 49068639 (ECM)/ 49068637 (ILV). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Abstract This document provides a comprehensive guide to the analytical methodologies for the characterization of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate and potential impurity in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate and potential impurity in the synthesis of various pharmaceutical agents, including its known association as "Lasmiditan Impurity 3"[1]. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, methodological robustness, and adherence to regulatory standards. This guide covers techniques for identity confirmation, quantitative purity assessment, stability analysis, and solid-state characterization, grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Scope

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-08-3) is a heterocyclic ketone of significant interest in pharmaceutical development.[1][2] Its robust analytical characterization is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) with which it may be associated. The objective of this guide is to provide a suite of validated analytical procedures that are fit for their intended purpose, whether for initial structural elucidation, routine quality control, or in-depth stability studies.[3][4]

The causality behind the selection of these methods is rooted in the molecule's inherent physicochemical properties. The presence of a bromopyridine ring provides a strong chromophore for UV-based detection, while the tertiary amine in the piperidine ring offers a site for protonation, influencing its chromatographic behavior and solubility. The overall structure lends itself to detailed analysis by mass spectrometry and NMR.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
Chemical Name (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone[1][2]
CAS Number 613678-08-3[1][2]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.16 g/mol [1]
Predicted pKa 8.07 ± 0.10[5]
Predicted Boiling Point 370.5 ± 42.0 °C[5]
Overall Analytical Workflow

The comprehensive analysis of this compound follows a structured workflow, ensuring all critical quality attributes are assessed.

Analytical_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC_Dev HPLC Method Development NMR->HPLC_Dev Confirms Structure MS Mass Spectrometry (HRMS) MS->HPLC_Dev Confirms Mass XRPD Solid-State Analysis (XRPD) Report Certificate of Analysis & Reporting XRPD->Report HPLC_Val Method Validation (ICH Q2R2) HPLC_Dev->HPLC_Val Develops Method QC_Test Routine QC Testing (Assay, Impurities) HPLC_Val->QC_Test Validates Method Stability_Test Formal Stability Testing QC_Test->Stability_Test Provides Method QC_Test->Report Generates Data Forced_Deg Forced Degradation Study LCMS_ID Degradant ID (LC-MS/MS) Forced_Deg->LCMS_ID Generates Degradants LCMS_ID->Stability_Test Identifies Risks Stability_Test->Report

Caption: Overall analytical workflow for the compound.

Methodology I: Identification and Structural Elucidation

Initial characterization focuses on unequivocally confirming the chemical structure and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this molecule, key diagnostic signals will include the aromatic protons on the bromopyridine ring, and the aliphatic protons of the methyl-piperidine moiety, with distinct chemical shifts due to their proximity to nitrogen and the carbonyl group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Obtain at least 16 scans to ensure a good signal-to-noise ratio.

    • Integrate all peaks and assign them to the corresponding protons in the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

  • Data Interpretation: Correlate the observed chemical shifts, coupling constants, and integrations with the expected structure of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is employed to determine the elemental composition by measuring the mass-to-charge ratio (m/z) with high accuracy. The presence of bromine provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a powerful confirmation of the compound's identity. Electrospray ionization (ESI) is the preferred technique due to the presence of basic nitrogen atoms that are easily protonated.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion.

    • Calculate the elemental composition and compare it to the theoretical value for C₁₂H₁₆BrN₂O⁺. The mass error should be less than 5 ppm.

    • Confirm the presence of the characteristic isotopic pattern for a single bromine atom.

Methodology II: Purity and Quantitative Analysis by HPLC

A robust, stability-indicating HPLC method is the cornerstone for determining the assay (potency) and purity of the compound. Chromatography is the separation of solutes based on their distribution between a stationary and a mobile phase.[6][7]

Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Expertise & Experience: A reverse-phase C18 column is selected as the initial stationary phase due to its versatility in retaining moderately polar compounds like the target molecule. A gradient elution is chosen to ensure that impurities with a wide range of polarities can be effectively separated from the main peak and from each other. The mobile phase contains a buffer to control the ionization state of the basic piperidine nitrogen, ensuring reproducible retention times and good peak shape. Acetonitrile is a common organic modifier that provides good resolution and lower backpressure compared to methanol. Detection is set at a wavelength where the bromopyridine chromophore exhibits strong absorbance, ensuring high sensitivity.

Protocol:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for this class of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI-MS compatibility and controls peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% BEnsures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 226 nm or 270 nm (PDA recommended)Wavelengths of high absorbance for the bromopyridine moiety.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.
System Suitability Testing (SST)

Trustworthiness: Before any sample analysis, the chromatographic system must be verified to be performing adequately. SST is a mandatory requirement under cGMP and is described in pharmacopoeias like the USP <621>.[8][9]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injectionsConfirms injection precision.
Method Validation Protocol (per ICH Q2(R2))

Authoritative Grounding: The developed HPLC method must be formally validated to demonstrate its suitability for the intended purpose.[3][4] The validation will assess specificity, linearity, range, accuracy, precision, and robustness.[10][11]

Validation_Workflow cluster_0 Core Validation Parameters cluster_1 Performance Limits cluster_2 Method Reliability Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (S/N ≈ 10) Precision->LOQ LOD Limit of Detection (S/N ≈ 3) LOQ->LOD Robustness Robustness (Vary Flow, Temp, pH) LOD->Robustness Solution_Stab Solution Stability (Analyte in Diluent) Robustness->Solution_Stab Final_Report Validation Report Solution_Stab->Final_Report

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Step-by-Step Validation Protocol:

  • Specificity: Inject a blank (diluent), a standard solution, and a sample solution. Perform forced degradation studies (see Section 4) and demonstrate that the degradant peaks do not interfere with the main analyte peak. Use a photodiode array (PDA) detector to assess peak purity.

  • Linearity: Prepare a series of at least five concentrations across the intended range (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. The %RSD should be ≤ 1.0%.[4]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should meet predefined criteria.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, typically established by achieving a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic composition) and assess the impact on the results and SST parameters.

Methodology III: Stability Assessment

Forced degradation studies are essential to establish the inherent stability of the compound and to develop a stability-indicating analytical method.[12][13]

Forced Degradation Protocol

Expertise & Experience: The stress conditions are chosen to mimic potential storage and manufacturing conditions. Acidic and basic conditions test for hydrolysis, while hydrogen peroxide introduces oxidative stress. Heat and light (photolytic) stress assess thermal and photodegradation pathways.[13] The goal is to achieve 5-20% degradation to ensure that potential degradation products are formed at detectable levels without completely consuming the parent compound.

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 105 °C for 48 hours
Photolytic Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter)

Procedure:

  • Prepare solutions of the compound under the conditions listed above.

  • At the designated time point, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration using the sample diluent.

  • Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample.

  • Utilize LC-MS/MS to identify the mass of major degradation products and propose fragmentation pathways.[12]

Methodology IV: Solid-State Characterization

X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is a critical technique for investigating the crystalline nature of a solid material. It can identify different polymorphic forms, which can have significant impacts on a drug's solubility, stability, and bioavailability. The resulting diffractogram is a unique fingerprint of the crystalline lattice.[14]

Protocol:

  • Sample Preparation: Gently grind a small amount (~50 mg) of the solid sample to ensure a random orientation of crystals.

  • Instrumentation: Use a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).[14]

  • Data Collection:

    • Scan the sample over a 2θ range of approximately 2° to 40°.

    • Use a step size of 0.02° and a suitable scan speed.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is used to characterize the crystalline form. The positions and relative intensities of the diffraction peaks are unique to a specific crystal structure.

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • IOSR Journal of Pharmacy. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • World Journal of Pharmaceutical Research. (2020). A new validated stability indicating RP-HPLC method for the estimation of Bromhexine in tablet dosage form.
  • MDPI. (n.d.). 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl).
  • Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone.
  • USP-NF. (n.d.). <621> CHROMATOGRAPHY.
  • BLDpharm. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • USP. (2023). <621> Chromatography.
  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.
  • Simson Pharma Limited. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | CAS No.
  • MolCore. (n.d.). 1956376-63-8 | (6-Bromopyridin-2-yl)(cyclopentyl)methanone.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • BLDpharm. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Powder Diffraction. (n.d.). X-ray powder diffraction data of 4-N-(4-methylphenyl)amino-4-(3-pyridyl)-1-butene.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
  • Chemsrc. (n.d.). (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0.
  • ChemicalBook. (n.d.). (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone | 613678-08-3.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.

Sources

Application

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in the synthesis of 5-HT1F receptor agonists

An Application Guide for the Synthesis of 5-HT1F Receptor Agonists Utilizing (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Prepared by: Gemini, Senior Application Scientist Introduction: Targeting Migraine with...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-HT1F Receptor Agonists Utilizing (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Targeting Migraine with Precision

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms.[1] For decades, the mainstay of acute migraine treatment has been the triptan class of drugs, which act as agonists for the 5-HT1B and 5-HT1D serotonin receptors. While effective, their utility is limited by their vasoconstrictive properties, posing a risk to patients with or at risk for cardiovascular disease.[1][2] This clinical gap has driven the development of a new class of therapeutics known as "ditans," which are selective agonists for the 5-HT1F receptor.[1][2][3] The first-in-class approved drug, Lasmiditan, exemplifies this novel approach, offering a targeted mechanism for migraine relief without inducing vasoconstriction.[2][4]

At the heart of synthesizing Lasmiditan and other structurally similar 5-HT1F agonists is the key intermediate, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone . This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this building block, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

The 5-HT1F Receptor: A Non-Vasoconstrictive Target for Migraine Therapy

The 5-HT1F receptor is a G-protein-coupled receptor (GPCR) predominantly found in the brain, particularly within the trigeminal nervous system, which plays a central role in the pathophysiology of migraine.[1][5][6]

Mechanism of Action: Selective 5-HT1F agonists function by mimicking the endogenous ligand, serotonin, at this specific receptor subtype.[7] Binding of an agonist like Lasmiditan initiates an intracellular signaling cascade that leads to the inhibition of adenylate cyclase.[5][7] This enzymatic inhibition results in decreased intracellular levels of the second messenger cyclic AMP (cAMP).[5] The ultimate physiological consequences are twofold:

  • Inhibition of Neuropeptide Release: The reduction in neuronal activity suppresses the release of pro-inflammatory and pain-mediating neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from trigeminal nerve endings.[5]

  • Pain Pathway Modulation: By acting on receptors in the trigeminal nucleus caudalis, these agonists can directly inhibit the transmission of pain signals to the brain.[1]

Crucially, because the 5-HT1F receptor is not significantly expressed on vascular smooth muscle, its activation does not cause the blood vessel constriction associated with triptans.[2][5][8]

G cluster_0 Agonist 5-HT1F Agonist (e.g., Lasmiditan) Receptor 5-HT1F Receptor (GPCR) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Pain Inhibition of Pain Signaling & Neuropeptide Release (CGRP) cAMP->Pain

Caption: Signaling pathway of a 5-HT1F receptor agonist.

General Synthetic Strategy

The synthesis of diaryl or aryl-heteroaryl amide structures, common in modern pharmaceuticals like Lasmiditan, often relies on robust cross-coupling methodologies. The intermediate (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone serves as the foundational pyridine-piperidine core. The critical step is the formation of a new bond at the C6 position of the pyridine ring, displacing the bromine atom. This is typically achieved via a palladium-catalyzed Suzuki coupling or a copper-catalyzed amidation reaction.

G cluster_workflow General Synthetic Workflow Start Key Intermediate (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone Coupling Metal-Catalyzed Cross-Coupling Reaction (Pd or Cu) Start->Coupling Reagent Coupling Partner (e.g., Arylboronic Acid or Amide) Reagent->Coupling Product Final Product 5-HT1F Receptor Agonist Coupling->Product

Caption: High-level workflow for 5-HT1F agonist synthesis.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the formation of a carbon-carbon bond, a versatile strategy if the target molecule's design involves a biaryl linkage at the C6 position. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and reliability.[9][10]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, our aryl bromide intermediate) and an organoboron species (an arylboronic acid or ester).[11][12] The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

G Pd0 L₂Pd(0) PdII_1 L₂Pd(II)(Ar)(Br) Pd0->PdII_1 Oxidative Addition PdII_2 L₂Pd(II)(Ar)(Ar') PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_2->ArAr ArBr Ar-Br ArBr->PdII_1 ArBOH Ar'-B(OH)₂ ArBOH->PdII_1 Base Base Base->PdII_1

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

Materials:

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or other suitable Pd catalyst/ligand system.

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)[13]

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, the chosen arylboronic acid, and the anhydrous base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is between 4:1 and 10:1 (dioxane:water).[9][11]

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-18 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

ParameterConditionRationale / Causality
Catalyst Pd(PPh₃)₄ (3-5 mol%)A reliable, commercially available Pd(0) source suitable for many standard couplings.[13] For more challenging substrates, advanced ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination.[9]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9][13] K₃PO₄ is often more effective for less reactive substrates.
Solvent 1,4-Dioxane / Water (4:1)Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-100 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle steps, particularly oxidative addition.

Protocol 2: Copper-Catalyzed Amidation for Lasmiditan Synthesis

A more direct route to N-aryl amide products like Lasmiditan involves a copper-catalyzed Ullmann-type coupling. This method couples the aryl bromide directly with an amide, avoiding the need to handle potentially sensitive benzoyl chlorides. A patented process describes this specific transformation.[4]

Principle of the Reaction

This reaction involves the coupling of an aryl halide with an N-nucleophile (in this case, a primary amide) in the presence of a copper(I) catalyst, a ligand, and a base. The ligand, typically a diamine, is crucial for stabilizing the copper catalyst and facilitating the C-N bond formation.

Experimental Protocol

Materials:

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv)

  • 2,4,6-Trifluorobenzamide (1.0-1.2 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • N,N'-Dimethyl-1,2-ethylenediamine (10-20 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous organic solvent (e.g., Toluene, 1,4-Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, 2,4,6-trifluorobenzamide, the copper(I) iodide catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon three times.

  • Solvent and Ligand Addition: Add the anhydrous organic solvent and the N,N'-dimethyl-1,2-ethylenediamine ligand via syringe.

  • Reaction: Heat the reaction mixture to a temperature between 40-60 °C and stir vigorously.[4]

  • Monitoring: Monitor the reaction by LC-MS until completion.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove inorganic salts and the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or by crystallization. For Lasmiditan, conversion to a pharmaceutically acceptable salt, such as the hemisuccinate, is a common final step.[14][15]

ParameterConditionRationale / Causality
Catalyst CuI (5-10 mol%)Copper(I) salts are effective catalysts for Ullmann-type C-N bond formation.[4]
Ligand N,N'-Dimethyl-1,2-ethylenediamineThe bidentate diamine ligand coordinates to the copper center, increasing its solubility and catalytic activity, thereby enabling the reaction to proceed at lower temperatures.[4]
Base K₂CO₃ or Cs₂CO₃ (2 equiv)The base is required to deprotonate the amide, forming the active nucleophile for the coupling reaction. Cesium carbonate is more basic and often provides better results but is more expensive.[4]
Solvent Anhydrous DioxaneAn anhydrous polar aprotic solvent is used to ensure all reagents are soluble and to prevent unwanted side reactions with water.

Conclusion

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a pivotal intermediate for the synthesis of the next generation of anti-migraine therapeutics. Its versatile reactivity, particularly in palladium- and copper-catalyzed cross-coupling reactions, allows for the efficient construction of selective 5-HT1F receptor agonists. The protocols detailed herein provide a robust framework for laboratory synthesis, emphasizing the chemical principles that ensure successful and reproducible outcomes. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these methods for the development of novel drug candidates.

References

  • NROChemistry. Synthesis of Lasmiditan. Available from: [Link]

  • Patsnap Synapse. (2024). What are 5-HT1F receptor agonists and how do they work?. Available from: [Link]

  • YouTube. (2022). Synthesis of Drugs: Lasmiditan. Available from: [Link]

  • Google Patents. (2022). WO2022041608A1 - Synthesis process for lasmiditan.
  • RxList. (2022). Serotonin 5 HT1F Agonists: Drug Class, Uses, Side Effects, Drug Names. Available from: [Link]

  • Frontiers. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation. Available from: [Link]

  • Patsnap Synapse. (2024). What are 5-HT1 receptor agonists and how do they work?. Available from: [Link]

  • Google Patents. (2020). WO2020095171A1 - Process for preparation of lasmiditan.
  • PubMed. (2024). 5-HT1F agonists. Available from: [Link]

  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • PubMed. Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Available from: [Link]

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Available from: [Link]

  • Google Patents. WO2003084949A1 - Pyridinoylpiperidines as 5-ht1f agonists.
  • PMC. (2018). Targeted 5-HT1F Therapies for Migraine. Available from: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

  • ResearchGate. (2025). Use of Suzuki cross-coupling as a route to 2-phenoxy-6-iminopyridines and chiral 2-phenoxy-6-(methanamino)pyridines. Available from: [Link]

Sources

Method

Application Note: A Scalable and Robust Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif, featuring a substituted pyridyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif, featuring a substituted pyridyl ketone linked to a piperidine moiety, is prevalent in a range of biologically active molecules. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and process chemistry. The presented methodology is designed to be efficient and reproducible, with a focus on safety and scalability.

Chemical Properties and Structure

The target compound has the following chemical structure and properties:

  • Chemical Name: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone[2]

  • CAS Number: 613678-08-3[2]

  • Molecular Formula: C₁₂H₁₅BrN₂O[2]

  • Molecular Weight: 283.16 g/mol [2]

Strategic Approach to Synthesis

The synthesis of pyridyl ketones can be approached through various methods, including the acylation of organometallic pyridine derivatives.[3][4] For a scalable and efficient process, the Grignard reaction presents a well-established and cost-effective strategy.[3][4] The chosen synthetic route involves two key stages:

  • Preparation of the Requisite Starting Materials: This includes the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride and its subsequent conversion to the more reactive acid chloride derivative.

  • Grignard Reaction and Acylation: Formation of a pyridyl Grignard reagent from 2,6-dibromopyridine, followed by its acylation with the prepared 1-methylpiperidine-4-carbonyl chloride.

This approach is favored for its convergency and the ready availability of the initial starting materials.

Detailed Synthesis Protocol

Part 1: Synthesis of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

The initial step involves the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride, which is then converted to its acid chloride.

Protocol 1: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

This procedure is adapted from established methods for the N-methylation of piperidines.[5]

ReagentMolecular Weight ( g/mol )Quantity (g)MolesMolar Ratio
Isonipecotic acid129.16129.21.01.0
Formaldehyde (37% aq. soln)30.0389.21.11.1
Formic acid (88% aq. soln)46.0352.41.01.0
Hydrochloric acid (conc.)36.46As needed--

Procedure:

  • To a stirred solution of isonipecotic acid in water, add formaldehyde and formic acid.

  • Heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add concentrated hydrochloric acid to the residue and cool to 0-5°C to induce crystallization.

  • Filter the solid, wash with cold acetone, and dry under vacuum to yield 1-methylpiperidine-4-carboxylic acid hydrochloride.

Protocol 2: Preparation of 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

The carboxylic acid is converted to the more reactive acid chloride using a standard chlorinating agent like thionyl chloride.

ReagentMolecular Weight ( g/mol )Quantity (g)MolesMolar Ratio
1-Methylpiperidine-4-carboxylic acid HCl179.65179.71.01.0
Thionyl chloride118.97142.81.21.2
Toluene-500 mL--

Procedure:

  • Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride in toluene in a reaction vessel equipped with a reflux condenser and a gas outlet to a scrubber.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting solid, 1-methylpiperidine-4-carbonyl chloride hydrochloride, can be used in the next step without further purification.

Part 2: Grignard Reaction and Acylation for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This stage involves the formation of the pyridyl Grignard reagent and its subsequent reaction with the acid chloride.

Safety Precautions for Grignard Reactions: Grignard reactions are highly exothermic and the reagents are sensitive to moisture and air.[6][7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8] Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, must be worn. A quench solution (e.g., saturated aqueous ammonium chloride) should be readily available. For large-scale reactions, real-time monitoring of the reaction temperature is crucial to prevent runaway reactions.[9]

Protocol 3: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

ReagentMolecular Weight ( g/mol )Quantity (g)MolesMolar Ratio
2,6-Dibromopyridine236.89236.91.01.0
Magnesium turnings24.3126.71.11.1
Isopropylmagnesium chloride (2 M in THF)-50 mL0.10.1
Anhydrous Tetrahydrofuran (THF)-1 L--
1-Methylpiperidine-4-carbonyl chloride HCl198.11198.11.01.0

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2,6-dibromopyridine in anhydrous THF.

    • Add a small portion of the 2,6-dibromopyridine solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small amount of isopropylmagnesium chloride.

    • Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to -10°C to 0°C in an ice-salt bath.

    • In a separate flask, prepare a suspension of 1-methylpiperidine-4-carbonyl chloride hydrochloride in anhydrous THF.

    • Add the suspension of the acid chloride dropwise to the cold Grignard reagent solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a solid.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95-7.85 (m, 2H, pyridyl-H), 7.65-7.55 (m, 1H, pyridyl-H), 3.60-3.50 (m, 1H, piperidinyl-H), 3.00-2.90 (m, 2H, piperidinyl-H), 2.30 (s, 3H, N-CH₃), 2.20-2.10 (m, 2H, piperidinyl-H), 1.95-1.80 (m, 4H, piperidinyl-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 198.5 (C=O), 154.0 (pyridyl-C), 142.0 (pyridyl-C), 139.5 (pyridyl-C), 128.0 (pyridyl-C), 122.5 (pyridyl-C), 55.0 (piperidinyl-CH₂), 46.5 (N-CH₃), 45.0 (piperidinyl-CH), 29.0 (piperidinyl-CH₂).

  • Mass Spectrometry (ESI+): m/z = 283.0/285.0 [M+H]⁺ (corresponding to Br isotopes).

Process Optimization and Scale-Up Considerations

  • Grignard Initiation: On a large scale, the initiation of the Grignard reaction can be challenging. The use of activators like iodine or a small amount of a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) is highly recommended.

  • Temperature Control: The acylation step is highly exothermic. Maintaining a low temperature during the addition of the acid chloride is critical to prevent side reactions and ensure a high yield.

  • Solvent Selection: While THF is a common solvent for Grignard reactions, on a larger scale, a mixture of toluene and THF can be used to improve heat management.[5]

  • Purification: For large-scale production, purification by crystallization is generally preferred over chromatography due to cost and efficiency. Developing a robust crystallization procedure is a key aspect of process development.

  • Safety: A thorough process safety review, including a Hazard and Operability (HAZOP) study, should be conducted before attempting this synthesis on a large scale.[6] This should address the risks associated with the handling of pyrophoric reagents, exothermic reactions, and flammable solvents.

Workflow and Logic Diagrams

Diagram 1: Overall Synthetic Workflow

G cluster_0 Part 1: Acid Chloride Synthesis cluster_1 Part 2: Grignard Reaction & Acylation cluster_2 Part 3: Purification Isonipecotic_Acid Isonipecotic Acid Methylated_Acid 1-Methylpiperidine-4- carboxylic Acid HCl Isonipecotic_Acid->Methylated_Acid N-Methylation (Formaldehyde, Formic Acid) Acid_Chloride 1-Methylpiperidine-4- carbonyl Chloride HCl Methylated_Acid->Acid_Chloride Chlorination (Thionyl Chloride) Final_Product (6-Bromopyridin-2-yl)(1-methylpiperidin- 4-yl)methanone Acid_Chloride->Final_Product Dibromopyridine 2,6-Dibromopyridine Grignard Pyridyl Grignard Reagent Dibromopyridine->Grignard Grignard Formation (Mg, THF) Grignard->Final_Product Acylation Crude_Product Crude Product Final_Product->Crude_Product Work-up Purified_Product Purified Final Product Crude_Product->Purified_Product Crystallization/ Chromatography

Caption: Overall workflow for the synthesis of the target compound.

Diagram 2: Key Reaction Parameters and Controls

G Grignard_Formation Grignard Formation Inert Atmosphere (N₂/Ar) Anhydrous Solvents Controlled Addition of Halide Initiation with I₂ or iPrMgCl Acylation Acylation Low Temperature (-10 to 0 °C) Controlled Addition of Acid Chloride Exotherm Management Grignard_Formation->Acylation Leads to Safety Critical Safety Measures Dry Glassware PPE (goggles, lab coat, gloves) HAZOP for Scale-up Emergency Quench Ready Workup Work-up & Purification Careful Quenching (aq. NH₄Cl) Extraction with Organic Solvent Crystallization for Scale-up Acylation->Workup Followed by

Caption: Key parameters and safety controls for the synthesis.

Conclusion

This application note details a comprehensive and scalable protocol for the synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The provided workflow and considerations for scale-up offer a solid foundation for the efficient and safe manufacturing of this compound for pharmaceutical applications.

References

  • Burkhardt, E. R., & Plass, K. E. (2008). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2183. [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Google Patents. (n.d.). WO2010080787A1 - Synthesis of methylphenidate and analogs thereof.
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. 15, 84-90. [Link]

  • Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • ResearchGate. (n.d.). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • PubMed Central. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. Retrieved from [Link]

  • YouTube. (2021, August 25). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Cuprous Salt Catalysts with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Advanced Synthesis

Introduction: Unlocking Molecular Complexity with Copper Catalysis In the landscape of modern drug discovery and development, the synthesis of complex nitrogen-containing heterocycles is a cornerstone of innovation. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with Copper Catalysis

In the landscape of modern drug discovery and development, the synthesis of complex nitrogen-containing heterocycles is a cornerstone of innovation. The pyridine scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key building block, offering a versatile platform for the introduction of molecular diversity through cross-coupling reactions. This application note provides a detailed guide for researchers on the effective use of cuprous [copper(I)] salt catalysts to functionalize this important substrate. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights into three pivotal transformations: Ullmann-type C-N coupling, Sonogashira C-C coupling, and cyanation (C-CN coupling).

The use of copper catalysis in these transformations presents significant advantages, including lower cost and toxicity compared to palladium-based systems, often with unique reactivity and selectivity.[1] This guide is designed to empower researchers to leverage the full potential of copper catalysis in their synthetic endeavors, accelerating the path to novel chemical entities.

Mechanistic Insights: The Role of Copper in Bond Formation

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization. While the precise mechanisms can be complex and substrate-dependent, the following sections outline the generally accepted catalytic cycles for Ullmann, Sonogashira, and cyanation reactions.

Ullmann-Type C-N Coupling: Forging Aryl-Amine Bonds

The Ullmann condensation is a classic copper-promoted reaction for the formation of carbon-nitrogen bonds.[2] Modern iterations utilize catalytic amounts of a copper(I) salt, often in the presence of a ligand to enhance solubility and reactivity.[3] The catalytic cycle is thought to proceed through a Cu(I)/Cu(III) cycle, although other pathways have been proposed.[4]

Key Mechanistic Steps:

  • Ligand Association: The active Cu(I) catalyst coordinates with a suitable ligand.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the copper center, and a base facilitates deprotonation to form a copper-amido complex.

  • Oxidative Addition: The aryl bromide, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) center, yielding the arylated amine product and regenerating the active Cu(I) catalyst.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)L CuAmido [L-Cu(I)-NR₂]⁻ CuI->CuAmido + R₂NH - H⁺ (Base) Amine R₂NH Base Base ArylBromide Ar-Br Product Ar-NR₂ CuIII [L-Cu(III)(Ar)(NR₂)(Br)]⁻ CuAmido->CuIII + Ar-Br (Oxidative Addition) CuIII->CuI Reductive Elimination

Caption: Proposed Catalytic Cycle for Ullmann C-N Coupling.

Copper-Co-catalyzed Sonogashira Coupling: Constructing C-C Bonds

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). While traditionally palladium-catalyzed, copper(I) salts play a crucial co-catalytic role.[5]

Role of the Copper Co-catalyst:

The primary function of the cuprous salt is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) complex that has already undergone oxidative addition with the aryl bromide.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Br) Pd0->PdII_Ar + Ar-Br (Oxidative Addition) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI Cu(I)X CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide + H-C≡CR - HX (Base) CuAcetylide->PdII_Ar CuAcetylide->CuI Regenerated

Caption: Dual Catalytic Cycles in Sonogashira Coupling.

Copper-Catalyzed Cyanation: Introduction of a Nitrile Moiety

The introduction of a nitrile group is a valuable transformation in medicinal chemistry, as nitriles can serve as precursors to amines, amides, and carboxylic acids, or act as bioisosteres. Copper-catalyzed cyanation offers a reliable alternative to palladium-based methods.

Key Mechanistic Steps:

The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle, similar to the Ullmann coupling.

  • Ligand Association and Cyanide Complex Formation: The Cu(I) catalyst complexes with a ligand and the cyanide source (e.g., from NaCN).

  • Oxidative Addition: The aryl bromide adds to the copper(I)-cyanide complex to form a Cu(III) intermediate.

  • Reductive Elimination: The aryl nitrile product is formed via reductive elimination, regenerating the Cu(I) catalyst.

Cyanation_Mechanism cluster_cycle Catalytic Cycle CuICN [L-Cu(I)-CN] CuIII_CN [L-Cu(III)(Ar)(CN)(Br)] CuICN->CuIII_CN + Ar-Br (Oxidative Addition) ArylBromide Ar-Br Product Ar-CN CuIII_CN->CuICN Reductive Elimination

Caption: Proposed Catalytic Cycle for Copper-Catalyzed Cyanation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific coupling partner and desired scale.

Protocol 1: Ullmann-Type C-N Coupling with an Aliphatic Amine

This protocol is adapted from general procedures for the copper-catalyzed amination of 2-bromopyridines.[3]

Materials:

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Aliphatic amine (e.g., morpholine, 1.2 equivalents)

  • Copper(I) chloride (CuCl, 0.1 equivalents)

  • 1-Methyl-imidazole (0.2 equivalents)

  • Lithium tert-butoxide (t-BuOLi, 2.0 equivalents)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 mmol), CuCl (0.1 mmol), and t-BuOLi (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the aliphatic amine (1.2 mmol) and 1-methyl-imidazole (0.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Co-catalyzed Sonogashira Coupling with a Terminal Alkyne

This protocol is based on standard Sonogashira conditions for heteroaryl bromides.[5]

Materials:

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Terminal alkyne (e.g., phenylacetylene, 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.05 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), CuI (0.05 mmol), and PPh₃ (0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Copper-Catalyzed Cyanation

This protocol is adapted from the domino halide exchange-cyanation of aryl bromides.[6][7]

Materials:

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Sodium cyanide (NaCN, 1.2 equivalents) - EXTREME CAUTION: HIGHLY TOXIC

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Potassium iodide (KI, 0.2 equivalents)

  • N,N'-Dimethylethylenediamine (DMEDA, 1.0 equivalent)

  • Anhydrous toluene

  • Glovebox or well-ventilated fume hood with appropriate safety precautions for handling cyanides.

Procedure:

  • Strict adherence to safety protocols for handling cyanides is mandatory.

  • In a glovebox, add NaCN (1.2 mmol), CuI (0.1 mmol), and KI (0.2 mmol) to an oven-dried reaction vial.

  • Outside the glovebox, in a fume hood, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 mmol) to the vial.

  • Add anhydrous toluene (5 mL) and DMEDA (1.0 mmol) via syringe.

  • Seal the vial tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium hypochlorite (bleach) to destroy excess cyanide.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Best Practices

Reaction TypeCatalyst SystemLigandBaseSolventTemperature (°C)Key Considerations
Ullmann C-N Coupling CuCl1-Methyl-imidazolet-BuOLiToluene110-120Anhydrous and inert conditions are crucial. Ligand choice can significantly impact reaction efficiency.[3]
Sonogashira C-C Coupling PdCl₂(PPh₃)₂ / CuI PPh₃Et₃NDMF80-100Copper co-catalyst is essential for high reactivity at lower temperatures.[5]
Cyanation CuI / KIDMEDA-Toluene110Extreme caution with cyanide. Domino halide exchange with KI enhances reactivity.[6]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is under a strictly inert atmosphere.

    • Increase the reaction temperature or time.

    • Screen different ligands or bases. For C-N couplings, diamine ligands are often effective.[8]

    • Check the quality and age of the catalyst and reagents.

  • Formation of Side Products:

    • In Sonogashira couplings, alkyne homocoupling (Glaser coupling) can be an issue. This is often minimized by ensuring strictly anaerobic conditions.[5]

    • For C-N couplings, product inhibition can sometimes slow the reaction.[9]

  • Poor Solubility:

    • The choice of solvent is critical. For Ullmann-type reactions, polar aprotic solvents like DMF or DMSO can be effective, but may require higher temperatures for product isolation.

Conclusion

Copper-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic compounds like (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. By understanding the underlying mechanisms and employing robust protocols, researchers can efficiently generate diverse libraries of novel molecules for drug discovery and other applications. The methods outlined in this guide provide a solid foundation for the successful implementation of Ullmann, Sonogashira, and cyanation reactions, paving the way for new synthetic innovations.

References

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Organic Chemistry Portal. [Link]

  • Progress in copper-catalyzed C-N Ullmann coupling reactions. ResearchGate. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed. [Link]

  • Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed - NIH. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research - ACS Publications. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. [Link]

  • Chapter 1. Shodhganga@INFLIBNET. [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate. [Link]

  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

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Method

Application Notes and Protocols: N,N'-dimethyl-1,2-ethylenediamine as a Ligand in Reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction: The Strategic Importance of Diamine Ligands in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the efficient synthesis of complex nitrogen-containing heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diamine Ligands in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the efficient synthesis of complex nitrogen-containing heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The functionalization of such scaffolds often relies on robust and versatile cross-coupling methodologies. The substrate, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, presents a key intermediate for the synthesis of novel pharmaceutical agents, with the bromine atom at the 6-position of the pyridine ring serving as a handle for further molecular elaboration.[3]

This application note provides a detailed guide to the use of N,N'-dimethyl-1,2-ethylenediamine (DMEDA) as a highly effective ligand in cross-coupling reactions involving (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. DMEDA, a simple and commercially available chelating diamine, has proven to be a powerful ancillary ligand in copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Goldberg reaction.[4][5][6] The use of such ligands has revolutionized these reactions, allowing them to proceed under milder conditions with catalytic amounts of copper, thus broadening their applicability in the synthesis of complex molecules.[5][7]

We will delve into the mechanistic rationale for the selection of DMEDA, provide a detailed, step-by-step protocol for a representative amination reaction, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic system for the synthesis of novel chemical entities.

Mechanistic Insights: The Role of N,N'-dimethyl-1,2-ethylenediamine in Copper-Catalyzed Cross-Coupling

The efficacy of N,N'-dimethyl-1,2-ethylenediamine in copper-catalyzed cross-coupling reactions stems from its ability to form a stable chelate with the copper center. This chelation modulates the reactivity of the copper catalyst, facilitating the key steps of the catalytic cycle. While the precise mechanism of these reactions is a subject of ongoing research, a generally accepted pathway for a C-N cross-coupling reaction is illustrated below.

Copper_Catalyzed_Amination_Cycle Cu(I)X Cu(I)X Ligand_Complex [(DMEDA)Cu(I)X] Cu(I)X->Ligand_Complex + DMEDA Amine_Coordination [(DMEDA)Cu(I)(HNR'R'')]X Ligand_Complex->Amine_Coordination + HNR'R'' - Base Amide_Formation [(DMEDA)Cu(I)(NR'R'')] Amine_Coordination->Amide_Formation + Base - [HBase]X Oxidative_Addition [(DMEDA)Cu(III)(Ar)(NR'R'')]X Amide_Formation->Oxidative_Addition + Ar-Br Reductive_Elimination Product Release Oxidative_Addition->Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Proposed catalytic cycle for the copper-catalyzed amination of an aryl bromide.

Causality behind Experimental Choices:

  • The Ligand (DMEDA): The bidentate nature of DMEDA allows it to form a five-membered chelate ring with the copper ion. This complex is more stable and soluble than unligated copper species, preventing catalyst deactivation through aggregation. The methyl groups on the nitrogen atoms also enhance the ligand's electron-donating ability, which can increase the electron density at the copper center and facilitate the oxidative addition of the aryl halide.[5] Furthermore, the N-substitution prevents undesired N-arylation of the ligand itself.[5]

  • The Copper Source: Copper(I) iodide (CuI) is a commonly used and effective copper source. It is relatively inexpensive, air-stable, and readily available. Other copper(I) salts can also be employed.

  • The Base: A base is required to deprotonate the amine nucleophile, forming the corresponding amide which is more nucleophilic. The choice of base is critical and often depends on the pKa of the amine. For many amine nucleophiles, a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is suitable. The low solubility of these inorganic bases in organic solvents can be advantageous, as it ensures a slow and steady deprotonation of the amine, preventing the accumulation of the copper-amide complex which can be unreactive.[5]

  • The Solvent: Aprotic, non-polar to polar aprotic solvents are typically employed. Toluene and dioxane are common choices as they are relatively inert and have boiling points suitable for these reactions.[5] The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate.

Experimental Protocols: Copper-Catalyzed Amination of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This section provides a detailed, step-by-step protocol for a representative copper-catalyzed amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine aryl bromide, amine, base, and solvent Inert_Atmosphere Degas and purge with an inert gas (Ar or N₂) Reagents->Inert_Atmosphere Catalyst_Addition Add CuI and DMEDA Inert_Atmosphere->Catalyst_Addition Heating Heat to desired temperature with vigorous stirring Catalyst_Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous work-up and extraction with organic solvent Filtration->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: A generalized experimental workflow for the copper-catalyzed amination reaction.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone613678-08-3283.16Commercially available
N,N'-dimethyl-1,2-ethylenediamine (DMEDA)110-70-388.15Commercially available
Copper(I) iodide (CuI)7681-65-4190.45Commercially available
Potassium phosphate (K₃PO₄)7778-53-2212.27Commercially available
Amine Nucleophile (e.g., Morpholine)110-91-887.12Commercially available
Anhydrous Toluene108-88-392.14Commercially available
Step-by-Step Protocol:
  • Reaction Setup:

    • To a dry oven-dried Schlenk tube equipped with a magnetic stir bar, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 mmol, 283 mg), the desired amine nucleophile (e.g., morpholine, 1.2 mmol, 105 mg), and potassium phosphate (2.0 mmol, 425 mg).

    • The tube is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Anhydrous toluene (5 mL) is then added via syringe.

  • Catalyst Addition:

    • In a separate vial, under an inert atmosphere, quickly weigh and add copper(I) iodide (0.05 mmol, 9.5 mg) and N,N'-dimethyl-1,2-ethylenediamine (0.1 mmol, 11 µL).

    • Add a small amount of the reaction solvent (e.g., 1 mL of toluene) to the catalyst vial and sonicate briefly to form a suspension.

    • Transfer the catalyst suspension to the reaction tube via syringe.

  • Reaction:

    • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) in an oil bath with vigorous stirring.

    • The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove insoluble inorganic salts.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Data Presentation and Interpretation

The following table presents hypothetical data for the optimization of the amination reaction of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with morpholine.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (5)DMEDA (10)K₃PO₄ (2)Toluene1101285
2CuI (5)DMEDA (10)K₂CO₃ (2)Toluene1102478
3CuI (5)DMEDA (10)Cs₂CO₃ (2)Toluene1101282
4CuI (5)DMEDA (10)K₃PO₄ (2)Dioxane1001688
5CuI (2)DMEDA (4)K₃PO₄ (2)Dioxane1002475
6CuI (5)NoneK₃PO₄ (2)Dioxane10024<5

Interpretation of Results:

  • Effect of Base: The choice of base can influence the reaction rate and yield. In this hypothetical example, K₃PO₄ provides a slightly better yield in a shorter reaction time compared to K₂CO₃.

  • Effect of Solvent: Dioxane at a slightly lower temperature gives a comparable or even slightly better yield than toluene, suggesting it is also a suitable solvent for this transformation.

  • Catalyst Loading: Reducing the catalyst loading can still provide a good yield, although a longer reaction time may be required.

  • Importance of the Ligand: The absence of the DMEDA ligand results in a negligible yield, highlighting its crucial role in facilitating the catalytic cycle.

Conclusion and Future Perspectives

N,N'-dimethyl-1,2-ethylenediamine is a robust and efficient ligand for copper-catalyzed cross-coupling reactions involving (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. The mild reaction conditions, commercial availability of the catalyst components, and broad functional group tolerance make this a highly attractive method for the synthesis of diverse libraries of pyridine-containing compounds for drug discovery and development. Future work in this area may focus on the development of even more active and versatile catalyst systems, potentially enabling these transformations to occur at lower temperatures and with lower catalyst loadings, further enhancing the greenness and efficiency of these important reactions.

References

  • N,N'-Dimethylethylenediamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N,N%27-Dimethylethylenediamine]
  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011038/]
  • Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.
  • Pyridones in drug discovery: Recent advances - ResearchGate. [URL: https://www.researchgate.net/publication/262271866_Pyridones_in_drug_discovery_Recent_advances]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10216171/]
  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17980300]
  • (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone | 613678-08-3 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92601955.htm]
  • Diamine Ligands in Copper-Catalyzed Reactions - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c0sc00333h]
  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236528/]
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [URL: https://www.organic-chemistry.org/abstracts/lit2/085.shtm]
  • Ullmann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol502269d]
  • 1,1-Dimethylethylenediamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/1,1-Dimethylethylenediamine]
  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | CAS No - Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/6-bromopyridin-2-yl-1-methylpiperidin-4-yl-methanone]
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. [URL: https://www.sarchemlabs.com/blogs/blogs-and-articles/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis]
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5477610/]
  • N , N -Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Diamine Ligands in Copper-Catalyzed Reactions - ResearchGate. [URL: https://www.researchgate.

Sources

Application

Potassium Carbonate as a Strategic Base in Palladium-Catalyzed Reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

An Application Guide for Researchers Abstract (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of complex p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its functionalization, primarily through palladium-catalyzed cross-coupling reactions, is a critical step in constructing target molecules. This application note provides an in-depth examination of potassium carbonate (K₂CO₃) as an indispensable base in these transformations, particularly in the context of the Suzuki-Miyaura reaction. We will explore the mechanistic rationale for its selection, its impact on reaction efficiency and scalability, and provide detailed, field-tested protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving this crucial scaffold.

Introduction: The Strategic Importance of the Pyridinyl-Piperidinyl Scaffold

The (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone moiety is a recurring structural motif in a variety of pharmacologically active compounds. The bromo-substituted pyridine ring offers a versatile handle for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functionalities. Palladium-catalyzed cross-coupling reactions stand as the premier method for these modifications due to their high functional group tolerance and reliability.[1][2]

The choice of base in these catalytic systems is far from trivial; it is a critical parameter that dictates reaction rate, yield, and selectivity. Potassium carbonate (K₂CO₃) has emerged as a base of choice for many of these applications. Its moderate basicity, cost-effectiveness, and favorable solubility profile make it a robust and scalable option.[3][4] This document elucidates the specific advantages and practical application of K₂CO₃ in the context of Suzuki-Miyaura reactions involving the title compound.

The Mechanistic Role and Advantages of Potassium Carbonate

In palladium-catalyzed cross-coupling reactions, the base plays a multifaceted role. In the Suzuki-Miyaura reaction, its primary function is to activate the organoboron species, facilitating the crucial transmetalation step.[5][6]

Why Potassium Carbonate?

  • Optimal Basicity and Selectivity: K₂CO₃ is a moderately strong inorganic base.[3][7] This characteristic is sufficient to deprotonate the boronic acid (or more accurately, to form a boronate species with the hydroxide generated in situ), which enhances the nucleophilicity of the organic group on boron, thereby promoting its transfer to the palladium center.[6] Unlike stronger bases such as potassium hydroxide or alkoxides, K₂CO₃ is less likely to induce unwanted side reactions like ester hydrolysis or epimerization on sensitive substrates.[3]

  • Aqueous Compatibility and "Green" Chemistry: K₂CO₃ is soluble in water, making it ideal for biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O).[7] These systems are often employed in Suzuki reactions to dissolve the inorganic base and facilitate the reaction at the phase interface, aligning with the principles of green chemistry.[5]

  • Impact on Catalytic Cycle and Scalability: Recent mechanistic studies have revealed that the choice of base can fundamentally alter the reaction's kinetic profile. For instance, in the large-scale synthesis of the drug sotorasib, switching the base from potassium acetate to K₂CO₃ shifted the rate-determining step from reductive elimination to transmetalation.[8] This change allowed for a more controlled and reliable process, eliminating the need for slow addition of reactants and enabling a simpler, more efficient manufacturing protocol.[8]

  • Economic and Practical Viability: As a widely available and inexpensive bulk chemical, K₂CO₃ is an economically sound choice for both laboratory-scale research and large-scale industrial production.[4]

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the critical intervention point of potassium carbonate.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->c1 PdII R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII Transmetal Transmetalation PdII->c2 PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->c3 RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Base_Activation Base Activation Boronate [R²-B(OH)₃]⁻ Base_Activation->Boronate Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Base_Activation ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Boronate->Transmetal Base K₂CO₃ / H₂O Base->Base_Activation c1->PdII c2->PdII_R2 c3->Pd0

Figure 1: The Suzuki-Miyaura catalytic cycle. Potassium carbonate facilitates the formation of the activated boronate species, which is essential for the transmetalation step with the Aryl-Palladium(II) complex.

Application Protocol: Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with a generic arylboronic acid using potassium carbonate as the base.

Materials and Equipment
Reagents & MaterialsEquipment
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneRound-bottom flask with stir bar
Arylboronic acid (1.2 - 1.5 equiv.)Condenser
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv.)Schlenk line or source of inert gas (N₂ or Ar)
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)Heating mantle with temperature control
Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)Magnetic stirrer
Ethyl acetate (for extraction)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous sodium or magnesium sulfateGlassware for column chromatography
Deionized waterTLC plates and developing chamber
Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification a 1. Assemble and purge glassware with inert gas (N₂/Ar). b 2. Add solid reagents: (6-Bromopyridin-2-yl)...methanone, Arylboronic acid, K₂CO₃. a->b c 3. Add degassed solvent system (e.g., Dioxane/H₂O). b->c d 4. Purge mixture with N₂/Ar for 10-15 minutes. c->d e 5. Add Palladium catalyst under positive N₂/Ar pressure. d->e f 6. Heat reaction mixture to target temperature (e.g., 90 °C) with vigorous stirring. e->f g 7. Monitor reaction progress by TLC or LC-MS. f->g h 8. Cool to room temperature upon completion. g->h i 9. Quench with water and extract with ethyl acetate (3x). h->i j 10. Combine organic layers, wash with brine, and dry over Na₂SO₄. i->j k 11. Filter and concentrate under reduced pressure. j->k l 12. Purify crude product via flash column chromatography. k->l m 13. Characterize final product (NMR, MS, etc.). l->m

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, establish an inert atmosphere by purging with nitrogen or argon.

  • Reagent Addition: Charge the flask with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and deionized water in a 4:1 ratio) to the flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Vigorously stir the resulting suspension and sparge with nitrogen or argon for 15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: After cooling the reaction to room temperature, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Optimization and Data

The efficiency of the Suzuki-Miyaura coupling can be fine-tuned by adjusting several parameters. The following table summarizes common conditions and expected outcomes based on literature precedents for similar substrates.

ParameterCondition 1Condition 2Rationale & Notes
Catalyst Pd(PPh₃)₄ (3 mol%)Pd/C (10 wt%)Pd(PPh₃)₄ is a highly efficient homogeneous catalyst.[9] Pd/C offers advantages as a heterogeneous catalyst for easier removal post-reaction, though it may require higher temperatures or longer reaction times.[10]
Base K₂CO₃ (2.5 equiv.)K₂CO₃ (2.5 equiv.)Potassium carbonate is effective in both systems. Its use is crucial for activating the boronic acid.[9][11]
Solvent 1,4-Dioxane / H₂O (4:1)Ethanol / H₂O (3:1)Dioxane is a common choice for its ability to dissolve organic substrates. Ethanol is a greener solvent alternative that can also be highly effective.[10]
Temperature 90 °C80 °C (Reflux)The reaction temperature is chosen to ensure a reasonable reaction rate without degrading the catalyst or reactants.
Typical Yield >85%70-90%Yields are highly dependent on the specific boronic acid used. Electron-rich boronic acids often react faster than electron-deficient ones.[9]

Conclusion

Potassium carbonate is a highly effective, reliable, and strategically sound choice of base for palladium-catalyzed cross-coupling reactions involving (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Its moderate basicity prevents unwanted side reactions, while its compatibility with aqueous solvent systems facilitates robust and often environmentally friendlier protocols. As demonstrated in industrial applications, the selection of K₂CO₃ can even influence the reaction mechanism to favor more scalable and controllable processes.[8] The protocols and data presented herein provide a strong foundation for researchers to successfully employ this versatile reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • The Suzuki Reaction. (2014). chem.rochester.edu. Retrieved from [Link]

  • James, M. J., et al. (2020). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. Available at: [Link]

  • Potassium carbonate, Hi-LR™. himedialabs.com. Retrieved from [Link]

  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Kulkarni, P. S., & Gawade, S. A. Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wang, X., et al. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules. Available at: [Link]

  • A basic switch leads to big changes in Suzuki coupling. (2022). Chemical & Engineering News, ACS Publications. Retrieved from [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Gfeller, P., et al. (2011). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LeBlond, C. R., et al. (2009). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p-Tolyltrifluoroborate in Air. Synthetic Communications, Taylor & Francis. Retrieved from [Link]

  • Havlicek, J., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. SciSpace. Retrieved from [Link]

  • Martins, P. F., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Aqueous DMF−Potassium Carbonate as a Substitute for Thallium and Silver Additives in the Palladium-Catalyzed Conversion of Aryl Bromides to Acetyl Arenes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Arvela, R. K. (2009). Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous Conditions, Regioselectivity and Medicinal Chemistry Applications. DiVA portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Lasmiditan from (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction Welcome to the technical support guide for the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[1][2][3] This document focuses on the critical C-N c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.[1][2][3] This document focuses on the critical C-N cross-coupling step to form the final active pharmaceutical ingredient (API) from key intermediates: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and 2,4,6-Trifluorobenzamide.

The formation of the N-aryl bond between the pyridine core and the benzamide is a pivotal transformation that significantly impacts overall yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established palladium-catalyzed (Buchwald-Hartwig type) and copper-catalyzed (Ullmann type) coupling reactions.

Section 1: Core Reaction Overview

The target transformation involves the formation of an amide-linked aryl-pyridine bond. This can be achieved primarily through two robust, industrially relevant catalytic systems.

Reaction Scheme:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.[4][5] It typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand and a strong base. The choice of ligand is critical for achieving high yields, especially with heteroaromatic substrates.[6]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): An alternative, more cost-effective method that utilizes a copper salt (e.g., CuI) and a chelating ligand, such as an N,N'-disubstituted ethylenediamine.[7] This approach offers mild reaction conditions and avoids the use of expensive precious metals.[7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction shows low or no conversion of the starting material, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

  • Potential Cause 1: Inactive Catalyst System.

    • Explanation: The active catalytic species, particularly Pd(0) in Buchwald-Hartwig reactions, is highly sensitive to oxygen.[8] Improper handling can lead to oxidation and deactivation. Similarly, copper catalysts can be poisoned by certain impurities.

    • Recommended Solutions:

      • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.

      • Use High-Purity Reagents: Use anhydrous, deoxygenated solvents. Impurities in the starting materials or base can inhibit the catalyst.

      • Catalyst Pre-activation (for Palladium): If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) state. Some modern, pre-formed Pd(0) catalysts or palladacycles may offer more consistent results.[9]

  • Potential Cause 2: Inappropriate Base or Insufficient Basicity.

    • Explanation: The base plays a crucial role in both catalytic cycles. In Buchwald-Hartwig amination, it facilitates the deprotonation of the benzamide.[5] In the Ullmann reaction, it acts as a proton scavenger. The pKa and solubility of the base are critical.

    • Recommended Solutions:

      • Base Selection: For palladium catalysis, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For copper catalysis, milder bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are typically used.[7]

      • Physical Properties: Use finely powdered base to maximize surface area and reaction rate, especially for heterogeneous bases like K₂CO₃.

  • Potential Cause 3: Incorrect Ligand Choice.

    • Explanation: The ligand stabilizes the metal center and facilitates the key steps of oxidative addition and reductive elimination. A mismatch between the metal, substrate, and ligand is a common cause of failure.

    • Recommended Solutions:

      • For Palladium: With the electron-rich 2-bromopyridine substrate, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the difficult reductive elimination step.

      • For Copper: Simple, inexpensive diamine ligands like N,N'-dimethyl-1,2-ethylenediamine are proven to be effective for this type of transformation.[7]

Q2: The reaction stalls at ~50-60% conversion, and I observe significant side products.

  • Potential Cause 1: Hydrodehalogenation.

    • Explanation: A common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is often promoted by trace amounts of water or protic impurities in the presence of the active catalyst and base.

    • Recommended Solutions:

      • Strictly Anhydrous Conditions: Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure the base is anhydrous.

      • Optimize Base: In some cases, a weaker base or a phosphate base (e.g., K₃PO₄) can suppress this side reaction compared to stronger alkoxides.

  • Potential Cause 2: Catalyst Degradation.

    • Explanation: At elevated temperatures, palladium catalysts can decompose to form inactive palladium black.[10] The choice of ligand influences the thermal stability of the catalytic complex.

    • Recommended Solutions:

      • Lower Reaction Temperature: Screen lower temperatures (e.g., 80-100 °C) to see if conversion can be achieved without significant degradation.

      • Ligand Screening: Use ligands known to form more thermally stable palladium complexes. Refer to the table in Section 5 for suggestions.

Q3: The final product is difficult to purify, showing persistent, closely-eluting impurities on chromatography.

  • Potential Cause 1: Homocoupling of Starting Materials.

    • Explanation: The starting benzamide or the product amine can undergo self-coupling reactions, leading to dimeric impurities that can be difficult to separate from the desired product.

    • Recommended Solutions:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2,4,6-trifluorobenzamide to ensure the complete consumption of the limiting bromopyridine starting material.

      • Slow Addition: In some cases, slow addition of one of the coupling partners or the base can minimize side reactions.

  • Potential Cause 2: Residual Catalyst Metals.

    • Explanation: Palladium or copper residues can contaminate the final product and interfere with downstream processing and characterization.

    • Recommended Solutions:

      • Aqueous Workup: A mild acidic wash (e.g., dilute ammonium chloride or citric acid) can help remove the basic catalyst and ligands.

      • Scavenging Agents: Use metal scavengers, such as silica-functionalized thiols or activated carbon, to remove trace metals from the organic solution before crystallization.[11]

      • Crystallization: Development of a robust crystallization procedure is the most effective method for achieving high purity. Patents suggest that Lasmiditan can be isolated as a salt (e.g., hemisuccinate or acetate), which often provides superior crystallinity and impurity rejection.[12]

Section 3: Frequently Asked Questions (FAQs)
  • Q: Should I use a Palladium or Copper catalyst for this reaction?

    • A: The choice depends on your priorities. Palladium systems (Buchwald-Hartwig) generally offer a broader substrate scope and may provide higher yields after optimization, but come at a higher cost and require stricter inert atmosphere techniques. Copper systems (Ullmann) are significantly more cost-effective, operate under milder conditions, and are often more suitable for large-scale production, as highlighted in patent literature.[7]

  • Q: How critical is the solvent choice?

    • A: Very critical. The solvent must be aprotic to avoid side reactions and capable of solubilizing the reactants and catalytic species at the reaction temperature. For palladium catalysis, common choices include toluene, dioxane, and THF. For copper catalysis, organic solvents like DMSO, DMF, or NMP are often used.[7] The solvent's boiling point also dictates the accessible temperature range.

  • Q: How can I monitor the reaction progress effectively?

    • A: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods. Take small aliquots from the reaction mixture (e.g., every 1-2 hours), quench them with a suitable solvent, and analyze for the disappearance of starting materials and the appearance of the Lasmiditan product. This provides a quantitative assessment of conversion and helps identify the optimal reaction time.

  • Q: What is the typical workup and purification procedure for Lasmiditan?

    • A: After the reaction is complete, a typical workup involves cooling the mixture, filtering off any solids (e.g., inorganic salts), and performing an aqueous wash to remove the base and other water-soluble components. The organic layer is then dried and concentrated. Purification is typically achieved by column chromatography on silica gel or, more preferably for large scale, by crystallization of a suitable salt form, such as the hemisuccinate or acetate salt, to ensure high purity.[12]

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a representative procedure based on modern cross-coupling principles.

  • Reaction Setup: To an oven-dried Schlenk flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), 2,4,6-Trifluorobenzamide (1.2 eq), and Sodium tert-butoxide (2.0 eq).

  • Catalyst/Ligand Addition: In a glovebox or under a positive stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the limiting reagent).

  • Inerting: Seal the flask and purge with argon for 10 minutes.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS until the starting bromopyridine is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography or by proceeding to salt formation and crystallization.

Protocol 4.2: Copper-Catalyzed N-Arylation (Ullmann Type)

This protocol is adapted from patent literature, offering a cost-effective alternative.[7]

  • Reaction Setup: To a round-bottom flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), 2,4,6-Trifluorobenzamide (1.1 eq), Cesium Carbonate (2.0 eq), and Copper(I) Iodide (CuI, 10 mol%).

  • Ligand and Solvent Addition: Add N,N'-dimethyl-1,2-ethylenediamine (20 mol%) and the organic solvent (e.g., dioxane or DMF).

  • Heating: Heat the reaction mixture to 50-60 °C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS (typically 12-36 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify as described in Protocol 4.1.

Section 5: Data Summary Tables

Table 1: Comparison of Recommended Catalytic Systems

ParameterPalladium System (Buchwald-Hartwig)Copper System (Ullmann)
Metal Source Pd₂(dba)₃, Pd(OAc)₂, PalladacyclesCuI, CuBr, CuCl
Typical Ligand Biaryl Phosphines (XPhos, SPhos)N,N'-dimethylethylenediamine
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDioxane, DMF, NMP
Temperature 80 - 110 °C50 - 80 °C
Pros High activity, broad scopeLow cost, mild conditions, scalable
Cons High cost, air-sensitiveSlower reaction times, narrower scope
Section 6: Visualizations
Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex Amide_Complex Ar-Pd(II)(Amide)L₂ Ligand_Ex->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Pd0  Catalyst  Regeneration product_out Ar-Amide (Lasmiditan) RedElim->product_out start Ar-Br start->OxAdd amide_in Amide-H + Base amide_in->Ligand_Ex Troubleshooting_Workflow Start Problem: Low Yield or No Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Check_Reagents Check Reagent Quality (Anhydrous Solvent, Pure Base) Check_Inert->Check_Reagents If atmosphere is good Check_Catalyst Evaluate Catalyst System (Catalyst, Ligand, Base) Check_Reagents->Check_Catalyst If reagents are pure Screen_Ligands Screen Alternative Ligands (e.g., XPhos, RuPhos for Pd) Check_Catalyst->Screen_Ligands Screen_Bases Screen Alternative Bases (e.g., K₃PO₄ vs. NaOtBu) Check_Catalyst->Screen_Bases Screen_Temp Optimize Temperature (Check for degradation at high T) Check_Catalyst->Screen_Temp Success Yield Improved Screen_Ligands->Success Screen_Bases->Success Screen_Temp->Success

Caption: A logical workflow for diagnosing and solving low-yield issues.

References
  • Source: Google Patents (WO2022041608A1)
  • Title: Synthesis of Lasmiditan Source: NROChemistry URL: [Link]

  • Title: Lasmiditan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)
  • Title: Lasmiditan: new drug for acute migraine - ResearchGate Source: ResearchGate URL: [Link]

  • Title: lasmiditan - Drug Central Source: Drug Central URL: [Link]

  • Title: LASMIDITAN - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Chemical Engineering URL: [Link]

  • Title: Lasmiditan Side Effects: Common, Severe, Long Term Source: Drugs.com URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyridinylmethylenepiperidine derivatives as potent 5-HT1F receptor agonists for migraine therapy Source: PubMed URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes Source: ACS Publications URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Processes and intermediate for the large-scale preparation of 2,4,6-trifluoro-n-[6-(1-methyl-piperidine-4-carbonyl)
  • Title: An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water Source: RSC Publishing URL: [Link]

  • Title: Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz Source: YouTube URL: [Link]

  • Title: Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids Source: MDPI URL: [Link]

  • Title: General palladium-catalyzed cross coupling of cyclopropenyl esters Source: RSC Publishing URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PubMed URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

Sources

Optimization

Side reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Lasmiditan synthesis

Technical Support Center: Lasmiditan Synthesis Focus Topic: Troubleshooting Side Reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Audience: Researchers, Scientists, and Drug Development Professionals I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lasmiditan Synthesis

Focus Topic: Troubleshooting Side Reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist, is a multi-step process where the purity of each intermediate is critical for the final drug substance's quality and yield. A key intermediate, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, is pivotal in constructing the core structure of Lasmiditan. However, its synthesis and subsequent use are not without challenges. This guide provides in-depth troubleshooting for side reactions involving this intermediate, grounded in established chemical principles and process optimization strategies. Our goal is to equip researchers with the expertise to identify, mitigate, and resolve common issues encountered during the synthesis of Lasmiditan.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Lasmiditan synthesis?

A1: This compound serves as a key building block. The bromopyridine moiety is essential for a subsequent cross-coupling reaction, typically a Suzuki or Buchwald-Hartwig coupling, to introduce the aniline fragment of the Lasmiditan molecule. The piperidinyl-methanone portion provides the remainder of the core structure.

Q2: What are the most common classes of side reactions observed with this intermediate?

A2: The most prevalent side reactions can be categorized as follows:

  • Hydrolysis: Cleavage of the ketone C-C bond or the amide-like bond within the piperidine ring under harsh pH conditions.

  • Debromination: Loss of the bromine atom, leading to an inactive substrate for the subsequent cross-coupling reaction.

  • N-Oxidation: Oxidation of the pyridine nitrogen, which can affect its reactivity.

  • Impurity Carry-over: Reactants from the synthesis of the intermediate itself can be carried over and interfere with subsequent steps.

Q3: How can I confirm the identity of an unknown impurity suspected to be a side product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for separating and identifying the molecular weight of impurities. For structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield in the Suzuki Coupling Step

You observe a significant amount of starting material ((6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone) remaining after the Suzuki coupling reaction, along with a prominent debrominated byproduct.

This issue often points to one of two primary causes:

  • Catalyst Inactivation: The palladium catalyst is sensitive to air, moisture, and certain impurities, leading to its deactivation.

  • Competitive Debromination: Under certain conditions, particularly with excess base or certain solvents at elevated temperatures, the bromo-substituent can be reductively cleaved.

Caption: Workflow for troubleshooting low Suzuki coupling yield.

Protocol 1: Rigorous Inert Atmosphere Technique

  • Glassware Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of high-purity nitrogen or argon.

  • Purging: Subject the reaction vessel to at least three cycles of vacuum back-filling with the inert gas.

  • Reagent Addition: Add all solid reagents under a strong flow of inert gas. Add solvents, which should be previously degassed, via cannula or syringe.

Protocol 2: Solvent Degassing

  • Freeze-Pump-Thaw: For optimal removal of dissolved oxygen, place the solvent in a flask with a sidearm, freeze the solvent using liquid nitrogen, and apply a high vacuum.

  • Close the sidearm, remove the liquid nitrogen, and allow the solvent to thaw. You will see bubbles of gas being released.

  • Repeat this cycle at least three times.

  • Sparging (Alternative): Bubble a fine stream of argon or nitrogen through the solvent for at least 30 minutes. While less effective than freeze-pump-thaw, it is often sufficient.

Issue 2: Formation of an Unknown Impurity with a +16 Da Mass Shift

An impurity with a molecular weight 16 Da higher than the starting material is detected by LC-MS.

This mass shift is characteristic of an oxidation event, most likely the formation of the N-oxide on the pyridine ring. This can occur if the reaction mixture is exposed to oxidizing agents or, in some cases, air at elevated temperatures. The N-oxide is generally less reactive in cross-coupling reactions and can be difficult to separate from the starting material.

StrategyMechanism of ActionImplementation Notes
Strict Inert Atmosphere Prevents reaction with atmospheric oxygen.Follow Protocol 1 meticulously.
Use of Antioxidants Scavenge trace oxidizing species.Small amounts (0.1 mol%) of antioxidants like BHT can be added.
Purification of Starting Materials Remove any peroxide impurities from solvents (e.g., THF, Dioxane).Pass solvents through a column of activated alumina prior to use.

References

  • Lasmiditan Synthesis Overview. Organic Syntheses, 2022, 99, 134-151. [Link]

  • General Suzuki-Miyaura Coupling Protocols. Chemical Reviews, 2011, 111(6), 1524-1524. [Link]

  • Techniques for Handling Air-Sensitive Compounds. Organometallics, 2010, 29(17), pp 3745–3752. [Link]

Troubleshooting

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Current Status: Operational Topic: Troubleshooting Impurity Profiles & Synthetic Optimization Target Intermediate For: Lasmiditan (Reyvow) Reference ID: TS-LAS-INT-05 Executive Summary This guide addresses the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Impurity Profiles & Synthetic Optimization Target Intermediate For: Lasmiditan (Reyvow) Reference ID: TS-LAS-INT-05

Executive Summary

This guide addresses the synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone , a critical intermediate in the manufacture of the 5-HT1F receptor agonist Lasmiditan .[1][2]

The industry-standard route involves a Lithium-Halogen Exchange (Li-HE) on 2,6-dibromopyridine followed by electrophilic trapping with a Weinreb amide . While this route is generally robust, deviations in stoichiometry, temperature, or reagent quality lead to specific, difficult-to-remove impurities. This guide deconstructs those failure modes.

Part 1: The Impurity Landscape

The following diagram illustrates the divergence points where the reaction leaves the desired pathway to form critical byproducts.

ReactionPathways SM 2,6-Dibromopyridine Li_Int 2-Bromo-6-lithiopyridine (Reactive Intermediate) SM->Li_Int + n-BuLi (-78°C) Tetra Stable Tetrahedral Intermediate Li_Int->Tetra + Weinreb Amide Imp_H Impurity A: 2-Bromopyridine (Protonation) Li_Int->Imp_H + H2O (Moisture) Imp_Dimer Impurity D: Bis-Pyridine (Homocoupling) Li_Int->Imp_Dimer + SM (Slow Addn) Weinreb Weinreb Amide (Electrophile) Imp_Bu Impurity C: Butyl-Pyridine (Alkylation) Weinreb->Imp_Bu + Excess n-BuLi Target Target Ketone (6-Bromopyridin-2-yl)... Tetra->Target Acidic Workup Imp_OH Impurity B: Tertiary Alcohol (Over-Addition) Tetra->Imp_OH Collapse + 2nd Li-Int (High Temp/Instability)

Figure 1: Mechanistic divergence showing the origin of Impurities A, B, C, and D during the lithiation-acylation sequence.

Part 2: Troubleshooting Guides

Issue 1: High Levels of "Impurity B" (Tertiary Alcohol)

Symptom: LCMS shows a peak with Mass = [Target + 236] or similar, indicating double addition of the pyridine ring to the carbonyl. Mechanism: The "Weinreb Chelate" (tetrahedral intermediate) collapsed during the reaction, reforming a ketone which immediately reacted with remaining organolithium.

Potential CauseDiagnostic QuestionCorrective Action
Temperature Spikes Did the internal temperature rise above -40°C during addition?The tetrahedral intermediate is stable only at low temperatures.[3] Maintain <-60°C during addition and <-40°C during the hold period.
Poor Weinreb Quality Was the Weinreb amide prepared in situ or isolated?Ensure the Weinreb amide is free of unreacted acid chloride . Acid chlorides react uncontrollably to form ketones, leading to over-addition.
Quench Protocol Was the reaction quenched inversely?Do not add water to the reaction. Transfer the cold reaction mixture into an acidic quench solution to destroy excess Li-species instantly.
Issue 2: High Levels of "Impurity A" (2-Bromopyridine)

Symptom: Low yield of target; significant presence of mono-brominated pyridine. Mechanism: The lithiated intermediate (2-bromo-6-lithiopyridine) reacted with a proton source instead of the electrophile.

  • Solvent Integrity: THF must be anhydrous (<50 ppm water).

  • Atmosphere: Ensure a positive pressure of Argon/Nitrogen.

  • Reaction Time: Do not hold the lithiated species for >30 minutes before adding the electrophile. The species is metastable and can degrade or scavenge protons from the solvent/vessel walls over time.

Issue 3: "Impurity D" (Homocoupling/Wurtz-Type)

Symptom: Presence of bis(bromopyridyl) species. Mechanism: The newly formed lithiated species reacts with unreacted starting material (2,6-dibromopyridine).

Solution: This is strictly a mixing and addition rate issue.

  • Fast Addition of n-BuLi: If n-BuLi is added too slowly, the local concentration of lithiated species builds up while starting material is still present.

  • Inverse Addition (Alternative): Consider adding the base to the substrate if cooling capacity allows, though standard protocol usually adds n-BuLi to the bromide.

Part 3: Optimized Synthetic Protocol

Objective: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone via Weinreb Amide.

Reagents
  • Substrate: 2,6-Dibromopyridine (1.0 equiv)

  • Reagent: n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • Electrophile: N-methoxy-N-methyl-1-methylpiperidine-4-carboxamide (1.1 equiv)

  • Solvent: Anhydrous THF (10 volumes)

Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Dissolution: Charge 2,6-dibromopyridine and THF. Cool to -78°C (Internal temperature).[4]

  • Lithiation (The Critical Step):

    • Add n-BuLi dropwise via syringe pump.

    • Rate: Control addition so internal temp never exceeds -70°C .

    • Hold: Stir at -78°C for exactly 30 minutes. (Longer = degradation; Shorter = incomplete exchange).

  • Acylation:

    • Dissolve the Weinreb amide in minimal THF.

    • Add to the lithiated mixture slowly.

    • Observation: The solution may change color (often yellow to orange/red).

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

    • Note: The stable tetrahedral intermediate prevents over-addition during this warming phase.

  • Quench:

    • Pour the reaction mixture into a vigorously stirring solution of saturated NH₄Cl or dilute HCl (pH ~3-4).

    • Why: Acidic quench aids in breaking down the stable Weinreb chelate to release the ketone.

Part 4: Analytical Data & Specifications

Target Molecule: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone[1][2][5][6]

PropertySpecificationNote
Appearance Off-white to yellow solidOxidizes slightly upon air exposure.
Molecular Weight 283.17 g/mol
H-NMR (CDCl3) δ 8.0-7.5 (m, 3H, Pyridine), 3.4 (m, 1H), 2.9 (m, 2H), 2.3 (s, 3H, N-Me)Distinctive downfield shift of pyridine protons due to carbonyl.
Solubility DCM, Methanol, Ethyl AcetatePoor solubility in Hexanes/Water.
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from light.

Part 5: Decision Tree for Process Optimization

Use this logic flow to determine the next experimental step if your yield is <70%.

DecisionTree Start Yield < 70% CheckSM Is SM (2,6-dibromo) remaining? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM Yes NoSM No: Side Reactions CheckSM->NoSM No Action1 Increase n-BuLi to 1.1 equiv Check solvent water content YesSM->Action1 CheckImp Identify Major Impurity NoSM->CheckImp ImpA 2-Bromopyridine present? CheckImp->ImpA ImpB Tertiary Alcohol present? CheckImp->ImpB SolA Improve drying protocol Check inert gas lines ImpA->SolA Yes SolB Switch to Weinreb Amide Lower addition temp ImpB->SolB Yes

Figure 2: Troubleshooting logic flow for low-yield scenarios.

References

  • Eli Lilly and Company. (2020). Process for preparation of lasmiditan.[7][8][9] (World Intellectual Property Organization Patent WO2020095171A1). Patentscope. [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Cai, C., et al. (2002). Lithium-Halogen Exchange of 2- and 4-Chloropyridines. Journal of Organic Chemistry, 67(7), 234. [Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Welcome to the technical support center for optimizing cross-coupling reactions with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles and extensive field experience to help you navigate the complexities of palladium-catalyzed cross-coupling reactions.

Introduction: Navigating the Nuances of Pyridine Coupling

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a valuable building block in medicinal chemistry. However, the presence of the pyridine nitrogen introduces specific challenges in palladium-catalyzed cross-coupling reactions. The lone pair on the nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[1] This guide will address these challenges head-on, providing you with the knowledge to optimize your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses common issues encountered during coupling reactions with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki-Miyaura coupling with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

A: Low yields in Suzuki-Miyaura couplings involving 2-bromopyridines are a common challenge.[2] The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or side reactions.

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, hindering its catalytic activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination step and minimize catalyst inhibition.[3]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.

    • Solution: The choice of base is critical. Stronger, non-coordinating bases like cesium carbonate or potassium phosphate are often more effective than weaker bases like sodium carbonate.[4][5] The presence of a small amount of water can also be beneficial in facilitating this step.[5]

  • Homocoupling of the Boronic Acid: This side reaction, also known as Glaser coupling, can consume your boronic acid and reduce the yield of the desired product.[4]

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which promotes homocoupling. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help drive the reaction to completion.

  • Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If using a mixed solvent system like dioxane/water, carefully control the water content.

Experimental Workflow: Optimizing Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura coupling optimization.

Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Q: I am performing a Buchwald-Hartwig amination with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and a primary amine, but the reaction stalls at around 50% conversion. How can I drive the reaction to completion?

A: Incomplete conversion in Buchwald-Hartwig aminations of bromopyridines often points to issues with the catalyst system or the base.[6]

Potential Causes & Solutions:

  • Steric Hindrance: The 2-position of the pyridine ring can be sterically encumbered, slowing down the oxidative addition step.

    • Solution: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand like BrettPhos or CPhos. These ligands are specifically designed to facilitate challenging couplings.[3]

  • Base Strength and Solubility: The choice of base is crucial for the deprotonation of the amine and for regenerating the active catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.[6] Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a combination of bases can be beneficial.

  • Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose, leading to a loss of activity.

    • Solution: Conduct the reaction at the lowest effective temperature. You can also try using a more stable palladium precatalyst, such as a G3 or G4 palladacycle.

Issue 3: Formation of Homocoupled Alkyne (Glaser Coupling) in Sonogashira Reactions

Q: During the Sonogashira coupling of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with a terminal alkyne, I am observing a significant amount of the homocoupled diyne byproduct. How can I suppress this side reaction?

A: The formation of homocoupled alkynes is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst and the presence of oxygen.[7]

Potential Causes & Solutions:

  • Oxygen-Mediated Homocoupling: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) species.[8]

    • Solution: Rigorous exclusion of oxygen is paramount. Use Schlenk techniques or a glovebox for the reaction setup. All solvents and reagents should be thoroughly degassed.

  • Excessive Copper(I) Cocatalyst: While necessary for the reaction, too much copper can accelerate the rate of homocoupling.

    • Solution: Minimize the amount of the copper(I) source (e.g., CuI) to the lowest effective catalytic amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol can be employed, although this may require a different palladium catalyst and ligand system.[9]

  • Base Selection: The amine base plays a role in both the desired coupling and the undesired homocoupling.[8]

    • Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases can help to minimize the homocoupling side reaction.

Data Presentation: Recommended Starting Conditions for Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Dioxane/H₂O (10:1)90-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3)BrettPhos (2-6)NaOtBu (1.5)Toluene80-100
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)-DIPEA (3.0)THF50-70
with CuI (1-3 mol%)

Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium catalyst, such as Pd(PPh₃)₄, for these reactions?

A1: While Pd(PPh₃)₄ is a versatile catalyst, it may not be optimal for couplings with electron-deficient and sterically hindered substrates like 2-bromopyridines.[1] Modern biarylphosphine ligands often provide significantly better results in terms of yield and reaction times.[3]

Q2: My reaction is very slow. Can I simply increase the temperature?

A2: While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and the formation of byproducts. It is generally better to first optimize the catalyst, ligand, and base before resorting to higher temperatures.

Q3: How do I know if my reagents are sufficiently degassed?

A3: A common method for degassing is the freeze-pump-thaw technique, repeated at least three times. For smaller scale reactions, sparging with an inert gas like argon or nitrogen for 15-30 minutes can also be effective.[4]

Q4: The purification of my product is difficult due to closely eluting impurities. What can I do?

A4: Difficult purifications often arise from side reactions. Optimizing the reaction to minimize byproduct formation is the best approach. If purification remains challenging, consider using a different stationary phase for your column chromatography or exploring alternative purification techniques like preparative HPLC.

Q5: Is it necessary to use a copper cocatalyst in the Sonogashira reaction?

A5: The traditional Sonogashira reaction relies on a copper(I) cocatalyst.[8] However, several "copper-free" protocols have been developed to avoid the issue of alkyne homocoupling. These methods often require specific palladium catalysts and ligands.[9]

Logical Relationship: Key Factors for Successful Coupling

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Quality Successful Coupling Successful Coupling Catalyst System Catalyst System Catalyst System->Successful Coupling Palladium Source Palladium Source Catalyst System->Palladium Source Ligand Choice Ligand Choice Catalyst System->Ligand Choice Reaction Conditions Reaction Conditions Reaction Conditions->Successful Coupling Base Base Reaction Conditions->Base Solvent Solvent Reaction Conditions->Solvent Temperature Temperature Reaction Conditions->Temperature Inert Atmosphere Inert Atmosphere Reaction Conditions->Inert Atmosphere Substrate Quality Substrate Quality Substrate Quality->Successful Coupling Purity of Starting Materials Purity of Starting Materials Substrate Quality->Purity of Starting Materials Anhydrous Conditions Anhydrous Conditions Substrate Quality->Anhydrous Conditions

Caption: Interplay of key factors for successful cross-coupling.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., BrettPhos, 3 mol%) in a dry Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.[10]

Protocol 3: General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv), the terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1.5 mol%).

  • Evacuate and backfill with argon three times.

  • Add degassed THF and diisopropylethylamine (3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (50 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters (ACS Publications). Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Status: Active | CAS: 613678-08-3 | Role: Key Lasmiditan Intermediate[1] Technical Overview & Critical Handling (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a bifunctional intermediate critical to the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | CAS: 613678-08-3 | Role: Key Lasmiditan Intermediate[1]

Technical Overview & Critical Handling

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a bifunctional intermediate critical to the synthesis of 5-HT1F agonists like Lasmiditan.[1][2] Its structural integrity relies on balancing the reactivity of the electron-deficient 2-bromopyridine moiety with the basicity of the 1-methylpiperidine ring.[1][2][3]

Quick Specs:

  • Molecular Weight: 283.16 g/mol (Free Base)[3]

  • Appearance: Viscous yellow oil (Free Base) or White to Off-white Hygroscopic Solid (HCl Salt).[1][2]

  • Storage: 2–8°C, under Argon/Nitrogen, protected from light.

Troubleshooting Guides (Q&A Format)

Module A: Physical State Anomalies (The "Sticky Solid" Issue)

Q: My "solid" sample has turned into a yellow, sticky gum. Is it degraded? A: Not necessarily degraded, but likely compromised by moisture.[2][3]

  • The Cause: The hydrochloride salt of this intermediate is highly hygroscopic .[2] The tertiary amine in the piperidine ring readily forms hydrates.[2] If the free base is used, it naturally exists as a low-melting solid or viscous oil that can appear "gummy" if slightly impure.[1][2][3]

  • The Fix:

    • Check Purity: Run an HPLC.[1][2][4] If purity is >98%, it is a physical state change (deliquescence), not chemical decomposition.[2][3]

    • Recovery: Dissolve in DCM, dry over anhydrous

      
      , and re-concentrate. Store in a desiccator.
      
    • Prevention: Do not store in screw-cap vials for long periods; use crimp-sealed vials with septa under inert gas.

Module B: Color Changes & Chemical Stability

Q: The compound was clear/white but has turned dark brown after a week on the bench. Why? A: This is a dual-failure mode involving Photolysis and N-Oxidation .[1][2]

  • Mechanism 1 (Light): The C–Br bond on the pyridine ring is photosensitive.[2] Exposure to UV/visible light promotes homolytic cleavage, generating a pyridyl radical that abstracts hydrogen, leading to the des-bromo impurity (Pyridine-2-yl analog).[1][2][3]

  • Mechanism 2 (Air): The tertiary nitrogen on the piperidine ring is electron-rich.[1][2] Atmospheric oxygen facilitates the formation of the N-oxide , which can undergo Cope elimination-like degradation or darkening due to complexation.[1][2][3]

  • The Protocol:

    • Immediate Action: Re-purify via silica column chromatography (Mobile Phase: DCM/MeOH/

      
      ).
      
    • Validation: Check LC-MS for [M+16] (N-oxide) or [M-79+1] (Des-bromo).[1][2]

Module C: Analytical Ghost Peaks

Q: I see severe peak tailing and "ghost" peaks in my HPLC method. How do I fix this? A: The basic piperidine nitrogen is interacting with residual silanols on your column stationary phase.[1][2]

  • The Fix:

    • Buffer is Mandatory: Use 10-20 mM Ammonium Bicarbonate (pH 9.[1][2]0) or Ammonium Acetate (pH 4.5).[1][2] Do not use unbuffered water/acetonitrile. [2]

    • Column Choice: Switch to a "charged surface hybrid" (CSH) or high-pH stable C18 column (e.g., XBridge or Gemini NX) to allow high pH operation where the amine is deprotonated.[1][2][3]

    • Ghost Peak Note: If using GC-MS, the N-oxide impurity (if present) will thermally revert to the parent amine in the injector port, masking the impurity.[2][3] Always use LC-MS for purity determination.

Detailed Degradation Mechanisms

The following diagram illustrates the two primary degradation pathways: Oxidative instability of the piperidine ring and Photolytic instability of the bromopyridine moiety.[2][3]

DegradationPathways Parent (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone (Active) Light UV Light / Ambient Light Parent->Light Oxygen Atmospheric O2 Parent->Oxygen Radical Pyridyl Radical Intermediate Light->Radical Homolytic C-Br Cleavage NOxide N-Oxide Impurity (+16 Da) Oxygen->NOxide N-Oxidation (Slow) DesBromo Des-bromo Analog (Impurity A) Radical->DesBromo H-Abstraction Color Brown/Yellow Oligomers NOxide->Color Complexation/Degradation

Figure 1: Primary degradation pathways.[1][2][3] Light exposure leads to debromination (Impurity A), while air exposure leads to N-oxidation.[3]

Analytical Method Optimization (HPLC)

To separate the parent from the Des-bromo and N-oxide impurities, use the following validated conditions.

ParameterRecommended ConditionRationale
Column C18 High pH Stable (e.g., 4.6 x 150 mm, 3-5 µm)Resists dissolution at pH > 8; reduces silanol activity.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[1][2]0)High pH keeps the piperidine (pKa ~10) largely unprotonated, improving peak shape.[3]
Mobile Phase B AcetonitrileStandard organic modifier.[1][2]
Gradient 10% B to 90% B over 15 minsElutes polar N-oxides early and non-polar bromides later.[1][2]
Detection UV @ 270 nmMaximizes absorbance of the pyridine carbonyl chromophore.
Sample Diluent 50:50 MeCN:Water (Buffered)Prevents peak distortion from solvent mismatch.[1][2]

Troubleshooting Logic Flowchart

Use this logic gate to diagnose sample issues quickly.

TroubleshootingFlow Start Start: Sample Issue Identified IssueType What is the primary symptom? Start->IssueType Sticky Sticky/Gooey Solid IssueType->Sticky Physical Color Dark Coloration IssueType->Color Visual Peak Bad HPLC Peak Shape IssueType->Peak Analytical Dry Action: Dry under High Vac Check Water Content (KF) Sticky->Dry CheckLC Action: Run LC-MS Look for Des-bromo (-79 Da) Color->CheckLC Buffer Action: Add 10mM Buffer to Mobile Phase Peak->Buffer

Figure 2: Rapid diagnostic logic for handling sample anomalies.

References

  • Lasmiditan Synthesis & Impurities

    • World Intellectual Property Organization (WIPO).[1][2] (2022).[1][2] "Synthesis Process for Lasmiditan." WO2022041608.[1][2] [3]

    • Journal of Medicinal Chemistry.[1][2][5] (2021).[1][2] "Discovery of Lasmiditan." (Contextual reference for the piperidine-pyridine coupling chemistry).

  • General Stability of Bromopyridines

    • ChemicalBook.[1][2][6] (2024).[1][2][7] "2-Bromopyridine Chemical Properties and Stability."

    • MDPI. (2020).[1][2] "2-Bromopyridines as Versatile Synthons." (Discusses reactivity and stability of the C-Br bond).

  • Analytical Method Grounding

    • IOSR Journal of Pharmacy.[1][2] "Quantification of Pyridine Impurities by HPLC." (General methodology for pyridine/amine separation).

Sources

Optimization

Technical Support Center: Storage and Handling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Welcome to the technical support guide for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-08-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-08-3). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this compound. Adherence to these guidelines is critical for maintaining the compound's structural integrity, ensuring experimental reproducibility, and promoting laboratory safety.

The chemical structure, incorporating both a bromopyridine and a methylpiperidine moiety, dictates its stability and handling requirements. Bromopyridines can be sensitive to light and incompatible with strong acids and oxidizers, while piperidine derivatives necessitate storage in dry, well-ventilated conditions to prevent degradation.[1][2]

Quick Reference Storage Conditions

For experienced personnel, the following table summarizes the essential storage parameters for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

ParameterRecommended ConditionRationale & Citation
Temperature 2-8°C (Refrigerated)Prevents degradation and minimizes reactivity.[3][4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation and moisture-related degradation.[4][6]
Light Protect from Light (Amber Vial/Foil)Bromopyridine compounds can be light-sensitive.[4][6]
Moisture Dry/Anhydrous EnvironmentPiperidine and bromopyridine moieties are susceptible to hydrolysis. Store in a tightly sealed container, preferably in a desiccator.[1][6]
Container Tightly Sealed, Original ContainerPrevents contamination and exposure to atmospheric conditions.[7][8][9]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container.[3][4] To provide the highest level of protection, the container's headspace should be flushed with an inert gas like argon or nitrogen before sealing.[4][6] This creates an environment that minimizes oxidation and hydrolysis. The container should be placed in a dark location or be made of amber glass to prevent photodegradation.[6]

Q2: How sensitive is (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone to air and moisture?

A: The compound's two core structures suggest a moderate sensitivity to both air and moisture.

  • Moisture Sensitivity: The piperidine ring, while relatively stable, can be hygroscopic, and long-term exposure to moisture can lead to hydrolysis reactions, especially under certain pH conditions.[1] Furthermore, bromopyridines should be stored in dry conditions to maintain their integrity.[6] Therefore, keeping the compound in a desiccator or a dry box is highly recommended.

  • Air Sensitivity: While not acutely sensitive to air, prolonged exposure can lead to gradual oxidation. The use of an inert atmosphere is a preventative measure to ensure the highest purity over time, which is critical for sensitive downstream applications.

Q3: I have just received a shipment. What are the immediate steps I should take?

A: Upon receipt, first inspect the container for any damage to the seal or packaging. If the integrity is compromised, contact the supplier. If the package is intact, transfer the compound to its designated long-term storage location immediately. It is best practice to log the date of receipt on the container. Before its first use, allow the container to equilibrate to room temperature inside a desiccator to prevent water condensation on the cold compound, which would introduce moisture.

Q4: What are the primary safety precautions I should take when handling this compound?

A: Based on the known hazards of related bromopyridine and piperidine compounds, caution is advised.[10][11]

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Exposure: Avoid direct contact with skin and eyes.[8] Bromopyridines can cause skin and eye irritation.[10][13] In case of skin contact, wash the affected area thoroughly with soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If ingestion occurs, seek immediate medical attention.[13]

Troubleshooting Guide

Issue 1: I am observing inconsistent or unexpected results in my experiments.

  • Potential Cause: Compound degradation due to improper storage. If the compound has been stored at room temperature, exposed to light, or repeatedly opened in a humid environment, its purity may have been compromised.

  • Solution:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (2-8°C, dark, dry, inert atmosphere).

    • Purity Analysis: If possible, re-analyze the compound's purity via an appropriate method (e.g., LC-MS, NMR) to check for the presence of degradation products.

    • Use a Fresh Aliquot: If degradation is suspected, use a new, unopened vial of the compound for subsequent experiments.

Issue 2: The solid material appears discolored or has changed in consistency.

  • Potential Cause: This is a strong indicator of chemical degradation, likely from oxidation, moisture absorption, or photodegradation.

  • Solution:

    • Do Not Use: It is highly recommended to discard the material as its purity is questionable. Using degraded material will lead to unreliable experimental outcomes.

    • Review Handling Procedures: Assess your laboratory's workflow to identify potential points of exposure. Ensure all users are allowing the container to warm to room temperature in a desiccator before opening and are sealing it tightly after use.

Experimental Workflow: From Storage to Bench

The following diagram outlines the best-practice workflow for handling the compound to maintain its integrity.

StorageWorkflow cluster_storage Long-Term Storage cluster_prep Experimental Preparation D Store Compound (2-8°C, Dark, Dry, Inert Gas) F Equilibrate Container to Room Temperature in a Desiccator D->F Retrieve for Use G Weigh Required Amount (Rapidly, in low humidity or inert atmosphere) F->G H Return to Long-Term Storage (Reseal tightly, purge with inert gas) G->H After Weighing I Proceed with Experiment G->I Use Weighed Sample A Receive & Inspect Shipment A->D Store Immediately

Caption: Recommended workflow for handling the compound.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.

  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.

  • Benchchem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.

  • ChemicalBook. (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone.

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone.

  • Lead Sciences. (6-Bromopyridin-2-yl)methanamine.

  • Organic Syntheses. 2-bromopyridine.

  • PubChem. 3-Bromopyridine.

  • KISHIDA CHEMICAL CO., LTD. 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one - Safety Data Sheet.

  • PubChem. Piperidine.

  • Angene. (6-Bromopyridin-2-yl)(thiophen-3-yl)methanone.

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

  • Simson Pharma Limited. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

  • Ataman Kimya. PIPERIDINE.

  • Biosynce. What is the stability of piperidine?.

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

  • LookChem. Cas 109-04-6,2-Bromopyridine.

  • SynZeal. Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - 2,6-Dibromopyridine.

  • Combi-Blocks, Inc. Safety Data Sheet.

Sources

Troubleshooting

Technical Support Center: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Welcome to the technical support center for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth handling prec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth handling precautions, troubleshooting advice, and frequently asked questions (FAQs) to ensure safe and successful experimentation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrN₂OPubChem[1]
Molecular Weight 283.16 g/mol PubChem[1]
CAS Number 613678-08-3PubChem[1]
Appearance White to yellow solid or liquidSigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphereBLDpharm[2][3]

Hazard Identification and Safety Precautions

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a hazardous substance and must be handled with extreme care. The primary routes of exposure are ingestion, skin contact, and eye contact.

GHS Hazard Statements:

  • H301: Toxic if swallowed.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow: Handling and Usage

The following diagram outlines the critical steps for safely handling and using (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in a typical laboratory setting.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep_fumehood Work in a Certified Chemical Fume Hood prep_ppe->prep_fumehood Mandatory prep_weigh Weigh Compound Under Inert Gas if Possible prep_fumehood->prep_weigh Ensure Safety reaction_dissolve Dissolve in an Appropriate Anhydrous Solvent prep_weigh->reaction_dissolve Proceed to Reaction reaction_add Add to Reaction Vessel Under Inert Atmosphere reaction_dissolve->reaction_add Maintain Inertness reaction_monitor Monitor Reaction Progress (e.g., TLC, LC-MS) reaction_add->reaction_monitor workup_quench Quench Reaction Appropriately reaction_monitor->workup_quench Upon Completion workup_extract Perform Liquid-Liquid Extraction workup_quench->workup_extract workup_purify Purify by Column Chromatography or Recrystallization workup_extract->workup_purify disposal_collect Collect All Waste in Labeled Containers workup_purify->disposal_collect After Isolation disposal_dispose Dispose According to Institutional Guidelines disposal_collect->disposal_dispose

Caption: Workflow for handling (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and use of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Q1: The compound appears as a brownish oil, but the product description says it should be a white to yellow solid. Is my product degraded?

A1: While a significant color change to dark brown or black could indicate degradation, a yellowish or light brownish hue, especially if the material is an oil or a low-melting solid, is not uncommon for this class of compounds. The final purification steps in the synthesis can influence the physical state and color. To confirm the integrity of the compound, it is recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: I'm having trouble dissolving the compound. What solvents are recommended?

A2: While specific solubility data for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is not extensively published, related bromopyridine compounds are generally soluble in a range of organic solvents. For reactions, anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are often suitable. For purification by chromatography, a mixture of hexanes and ethyl acetate is a good starting point. It is always advisable to perform a small-scale solubility test before committing the bulk of your material.

Q3: My reaction is not proceeding as expected. What are some potential issues related to this starting material?

A3: Several factors could be at play:

  • Moisture: Bromopyridine derivatives can be sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Sensitivity: The N-methylpiperidine moiety is basic.[4][5][6][7] In strongly acidic conditions, the piperidine nitrogen can be protonated, which may affect its reactivity or solubility. Conversely, strong bases can potentially lead to side reactions.

  • Catalyst Poisoning: If you are using a transition metal catalyst, impurities in the starting material could inhibit the catalyst. Consider purifying the compound before use if you suspect this is an issue.

Q4: I'm observing peak tailing during HPLC analysis of my reaction mixture. How can I resolve this?

A4: The basic nature of the N-methylpiperidine group can lead to strong interactions with the silica-based stationary phase in reverse-phase HPLC, causing peak tailing. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (TEA) or trifluoroacetic acid (TFA) (depending on the nature of your analyte and column), to the mobile phase. This will help to saturate the active sites on the stationary phase and improve peak shape.

Q5: What are the best practices for purifying this compound after a reaction?

A5: Column chromatography on silica gel is a common method for purifying compounds of this type. Due to the basicity of the piperidine nitrogen, it is often beneficial to add a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent (typically a hexanes/ethyl acetate gradient). This will prevent peak streaking and improve separation. Recrystallization from a suitable solvent system can also be an effective purification method if the compound is a solid.

Detailed Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Cross-Coupling Reaction

This protocol is a general guideline based on the known reactivity of this compound in the synthesis of Lasmiditan.[8][9]

  • Preparation: In a certified chemical fume hood, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), the coupling partner (e.g., 2,4,6-trifluorobenzamide, 1.1 eq), a copper (I) salt (e.g., CuI, 0.1 eq), a suitable ligand (e.g., N,N'-dimethyl-1,2-ethylenediamine, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq) to an oven-dried reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous organic solvent (e.g., DMF or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Safe Disposal of Contaminated Waste
  • Segregation: All waste materials, including unused compound, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name: "(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone" and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong acids and oxidizing agents.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.

Logical Relationships and Pathways

The following diagram illustrates the role of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a key intermediate in the synthesis of Lasmiditan, a 5-HT1F receptor agonist for the treatment of migraine.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_application Therapeutic Application reactant1 (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone conditions Copper Catalyst Ligand Base Organic Solvent reactant1->conditions reactant2 2,4,6-Trifluorobenzamide reactant2->conditions product Lasmiditan conditions->product Cross-Coupling Reaction application 5-HT1F Receptor Agonist (Migraine Treatment) product->application Leads to

Caption: Synthetic pathway from the title compound to Lasmiditan.

References

  • WIPO Patent Scope. (2022). WO/2022/041608 SYNTHESIS PROCESS FOR LASMIDITAN. Retrieved from [Link]

  • Google Patents. (2022). WO2022041608A1 - Synthesis process for lasmiditan.
  • National Center for Biotechnology Information. (n.d.). (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. Retrieved from [Link]

  • Google Patents. (2021). WO2021116979A1 - Process for the preparation of lasmiditan and of a synthesis intermediate.
  • Google Patents. (2024). United States Patent.
  • Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10669256B2 - Crystalline forms of lasmiditan, preparation methods, pharmaceutical compositions and uses thereof.
  • Fiveable. (n.d.). N-methylpiperidine Definition. Retrieved from [Link]

  • PubChem. (n.d.). Sharps Container System for Two Piece Injection Device - Patent US-2008197035-A1. Retrieved from [Link]

  • United States Patent and Trademark Office. (n.d.). 2104-Requirements of 35 U.S.C. 101. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

  • Google Patents. (2021). WO 2021/007155 A1.
  • Aure Chemical. (n.d.). N-Methylpiperidine | CAS 626-67-5. Retrieved from [Link]

  • ChemSrc. (2025). (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • ScholarWorks. (n.d.). Cross-Electrophile Coupling of Oxetanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Welcome to the technical support center for the purification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-08-3). This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-08-3). This guide is designed for researchers, chemists, and drug development professionals who require this molecule in high purity for their work. Here, we address common challenges and provide robust, field-tested protocols to help you navigate the purification process effectively.

Introduction to the Compound

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key intermediate in pharmaceutical synthesis, notably as an impurity or building block related to antimigraine agents like Lasmiditan.[1] Its molecular structure contains a basic tertiary amine (the 1-methylpiperidine moiety) and a bromopyridine ring, giving it specific chemical properties that can be leveraged for purification.[2] Achieving high purity is critical to ensure the validity of research data and the quality of downstream products.

Chemical Properties at a Glance:

  • Molecular Formula: C₁₂H₁₅BrN₂O[3]

  • Molecular Weight: 283.16 g/mol [3]

  • Predicted pKa: 8.07 ± 0.10 (indicates a basic character suitable for acid-base extraction)[4]

  • Appearance: Typically an off-white to yellow solid, though it may initially present as an oil post-synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to provide direct answers to the most common issues encountered during the purification of this compound.

FAQ 1: What are the likely impurities in my crude product?

Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the coupling of a 6-bromopyridine-2-carboxylic acid derivative with 1-methyl-4-aminopiperidine or a related Grignard reaction. Based on these pathways, you should anticipate:

  • Unreacted Starting Materials:

    • 6-Bromopyridine-2-carboxylic acid or its activated ester/acid chloride.

    • 1-methylpiperidine derivatives.

  • Coupling Reagent Byproducts: Urea or isourea byproducts (if using carbodiimides like DCC/EDC), or hydrazine derivatives.

  • Side-Reaction Products:

    • Over-alkylation or side reactions on the pyridine ring.

    • Hydrolysis of the starting materials or product.

  • Solvent Residue: Residual high-boiling solvents like DMF, DMSO, or toluene.

Expert Insight: Always begin with a simple analytical test like Thin-Layer Chromatography (TLC) to visualize the number and polarity of impurities. This initial assessment is crucial for selecting the right purification strategy.

FAQ 2: How do I remove acidic starting materials or byproducts?

Answer: The most efficient method is a liquid-liquid acid-base extraction. The target compound contains a basic piperidine nitrogen, which can be protonated to form a water-soluble salt, allowing for separation from neutral or acidic impurities.[5][6]

Causality: The principle behind this technique is the differential solubility of a compound in its neutral versus its ionic (salt) form.[7] The basic amine in your target molecule reacts with acid to become a positively charged ammonium salt, which is soluble in the aqueous phase. Neutral organic impurities remain in the organic phase, while acidic impurities can be removed beforehand with a basic wash.

See SOP-01: Acid-Base Extraction for a detailed protocol.

FAQ 3: My TLC shows multiple spots with similar polarity to my product. What is the best strategy?

Answer: When impurities have similar polarity to the target compound, acid-base extraction is insufficient. Flash column chromatography is the preferred method for this scenario.[8] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

Expert Insight: The key to successful column chromatography is selecting the right solvent system (eluent). This is determined by running multiple analytical TLCs with different solvent mixtures. Aim for a solvent system that gives your target compound an R_f value of 0.2-0.3 , as this provides the best balance between separation and elution time.[9]

See SOP-02: Preparative Flash Column Chromatography for a detailed protocol and a table of recommended starting solvent systems.

FAQ 4: How can I achieve the highest purity (>99.5%) for an analytical standard?

Answer: For achieving exceptional purity, recrystallization is the gold standard and the most common final purification step for solid active pharmaceutical ingredients (APIs).[10][11] This technique relies on the principle that the target compound will be highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities will either remain in solution or be removed during hot filtration.[12][13]

Causality: A well-formed crystal lattice is highly ordered and tends to exclude foreign molecules (impurities). As the saturated solution cools slowly, the molecules of the target compound self-assemble into a pure crystalline solid, leaving impurities behind in the solvent (mother liquor).[11]

See SOP-03: Recrystallization for a step-by-step guide.

FAQ 5: My purified compound is a persistent oil, but I know it should be a solid. How can I induce crystallization?

Answer: This is a common issue, often caused by the presence of minor impurities or residual solvent that inhibit the formation of a crystal lattice. Here are several techniques to try, from simplest to most involved:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the compound, add a tiny speck to the oil. This "seed" acts as a template for further crystal growth.

  • Reduce Solvent: Ensure all solvent is removed under high vacuum. Even trace amounts can prevent crystallization.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexanes or pentane) to the oil and stir vigorously. This can sometimes "shock" the compound into precipitating as a solid.

  • Re-purify: If all else fails, the oil likely contains impurities that are inhibiting crystallization. Re-subjecting the material to column chromatography or another purification step is recommended.

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow start Crude Product assess Assess Purity (Analytical TLC) start->assess decision1 Impurity Profile? assess->decision1 extraction Acid-Base Extraction (SOP-01) decision1->extraction  Acidic/Basic Impurities  (Different Polarity) column Flash Column Chromatography (SOP-02) decision1->column Neutral Impurities (Similar Polarity) assess2 Assess Purity (TLC, NMR, LCMS) extraction->assess2 column->assess2 decision2 Purity >99.5%? assess2->decision2 recrystallize Recrystallization (SOP-03) decision2->recrystallize No final_product Pure Product (>99.5%) decision2->final_product Yes recrystallize->final_product

Caption: Decision workflow for purification method selection.

Standard Operating Procedures (SOPs)

SOP-01: Acid-Base Extraction

This protocol is designed to remove acidic or highly non-polar neutral impurities.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~50 mg/mL.

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The protonated product is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To remove any trapped neutral impurities, add a fresh portion of organic solvent to the aqueous layer, shake, and discard the organic layer. Repeat once.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). The product should precipitate out or form an oily layer.

  • Re-extraction: Extract the product back into an organic solvent (e.g., dichloromethane, 3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Verification: Analyze the product by TLC against the starting material to confirm the removal of impurities.

SOP-02: Preparative Flash Column Chromatography

This procedure is for separating compounds of similar polarity.

  • Solvent System Selection: Using TLC, identify a mobile phase that provides good separation and an R_f of 0.2-0.3 for the target compound.

    Recommended Starting Solvent Systems (Eluents)
    Hexanes / Ethyl Acetate (e.g., 70:30 to 50:50)
    Dichloromethane / Methanol (e.g., 98:2 to 95:5)

    | Add 0.5-1% triethylamine (TEA) to the eluent to prevent the basic product from streaking on the acidic silica gel. |

  • Column Packing:

    • Select an appropriate size column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "slurry method" with the chosen eluent. Ensure the silica bed is compact and level.[9]

    • Add a thin layer of sand on top to protect the silica surface.[14]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the organic solvent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude material onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply positive pressure (flash chromatography).

    • Collect fractions continuously in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Verification: Confirm purity using TLC, HPLC, or NMR spectroscopy.

SOP-03: Recrystallization

This protocol is for achieving the highest level of purity.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Test small batches in various solvents.

    Potential Recrystallization Solvents
    Isopropanol (IPA)
    Ethanol (EtOH)
    Acetonitrile (MeCN)

    | Ethyl Acetate / Hexanes (solvent/anti-solvent system) |

  • Dissolution: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it. Keep the solution at or near boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

  • Verification: Confirm the purity of the recrystallized product via melting point analysis (a sharp melting point indicates high purity) and spectroscopic methods.

References

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone). [Link]

  • Sandoo Pharma. (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone. [Link]

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • R. M. Claros-Pujol et al. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • NIH National Library of Medicine. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]

  • Google Patents.
  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

  • Chemsrc. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

  • ResearchGate. Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]

  • Reddit. Purification of aldehydes and ketones using Sodium Bisulfite. [Link]

Sources

Troubleshooting

Troubleshooting failed reactions involving (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Technical Support Center: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction: This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals working with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-08-3)[1]. This versatile intermediate is a key building block, particularly in the synthesis of pharmaceutical agents where the 2,6-disubstituted pyridine motif is desired. However, the unique electronic properties of the 2-bromopyridine ring and the presence of multiple functional groups—a tertiary amine, a ketone, and an aryl bromide—can present specific challenges in synthetic transformations. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate and resolve common experimental failures.

Section 1: Troubleshooting Failed Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 6-position of the pyridine ring is the most common reaction site for this molecule, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Failures in these reactions are common but often stem from a few key factors.

Question 1: My Suzuki-Miyaura coupling reaction with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone shows low or no conversion. What are the primary causes and how do I fix them?

Answer: A stalled Suzuki-Miyaura coupling is one of the most frequent issues encountered. The reactivity of 2-halopyridines can be notoriously capricious due to the ability of the pyridine nitrogen to coordinate with the palladium catalyst, altering its catalytic activity.[2] The problem can almost always be traced back to one of four areas: the catalyst system, the reaction conditions, the reagents' quality, or the setup.

Causality-Driven Troubleshooting Steps:

  • Catalyst Deactivation (The Prime Suspect): The monoligated Pd(0) species is the active catalyst, and it is highly sensitive to oxygen.[3] If your reaction turns black immediately upon heating, it often signifies the formation of palladium black (inactive Pd metal), a result of catalyst decomposition.

    • Solution: Rigorously degas your solvent(s) and reaction mixture. While bubbling an inert gas (N₂ or Argon) through the solvent for 20-30 minutes is common, the most robust method is freeze-pump-thaw (for non-aqueous solvents).[4] Ensure your reaction is run under a positive pressure of an inert atmosphere.

  • Inappropriate Catalyst/Ligand Combination: The oxidative addition of palladium to the electron-deficient 2-bromopyridine ring is a critical step. The choice of ligand is paramount to stabilize the catalyst and facilitate the catalytic cycle.

    • Solution: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[5] These ligands promote the oxidative addition step and prevent catalyst decomposition. A pre-catalyst, such as XPhos Pd G3, is often an excellent, air-stable choice.

  • Base and Solvent Mismatch: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step. Its strength, solubility, and interaction with the boronic acid/ester are critical.

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally effective bases. K₃PO₄ is stronger and often works well when weaker bases fail. The solvent system must be able to dissolve both the organic substrate and the inorganic base to some extent. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O) is standard.[4] If using an anhydrous base like K₃PO₄ in a non-aqueous solvent, the presence of a few equivalents of water can sometimes be beneficial.[5]

  • Poor Boronic Acid/Ester Quality: Pyridyl boronic acids, in particular, can be prone to decomposition (protodeboronation) upon storage.[2][4]

    • Solution: Use a freshly opened bottle of your boronic acid or ester, or check its purity by NMR. Using a slight excess (1.2–1.5 equivalents) of the boronic acid can often compensate for partial degradation and drive the reaction to completion.

G start Low/No Conversion check_atmosphere Was the reaction rigorously degassed and run under inert gas? start->check_atmosphere check_catalyst Is the catalyst/ligand appropriate for a 2-bromopyridine? check_atmosphere->check_catalyst  Yes degas Action: Re-run with rigorous degassing (Freeze-Pump-Thaw) check_atmosphere->degas No check_reagents Are the boronic acid and base of high quality and appropriate strength? check_catalyst->check_reagents  Yes change_catalyst Action: Switch to a Buchwald pre-catalyst (e.g., XPhos Pd G3) check_catalyst->change_catalyst No change_reagents Action: Use fresh boronic acid (1.5 eq) and a stronger base (K3PO4) check_reagents->change_reagents No success Problem Solved check_reagents->success  Yes degas->success change_catalyst->success change_reagents->success

Caption: Troubleshooting logic for a failed Suzuki-Miyaura coupling.

ParameterRecommendationRationale
Substrate 1.0 eqLimiting reagent
Boronic Acid/Ester 1.2–1.5 eqDrives equilibrium, accounts for potential decomposition.
Palladium Source Pd₂(dba)₃ (2.5 mol%)Common and effective Pd(0) source.
Ligand XPhos (6 mol%)Electron-rich ligand that promotes oxidative addition.[5]
Base K₃PO₄ (3.0 eq)Strong, effective base for challenging couplings.[5]
Solvent Dioxane / H₂O (4:1)Good balance of solubility for organic and inorganic reagents.
Temperature 80–100 °CProvides sufficient thermal energy for catalyst turnover.
Question 2: My Buchwald-Hartwig amination is failing or giving significant side products like hydrodebromination. What's going wrong?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2-bromopyridines requires a carefully selected catalyst system.[6] Hydrodebromination (replacement of Br with H) is a common side reaction that points to issues in the catalytic cycle.

Causality-Driven Troubleshooting Steps:

  • Ligand Choice is Critical: The C-N reductive elimination step can be slow. If the catalyst system is not robust, side reactions can occur.

    • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands accelerate the reductive elimination step, which is often rate-limiting, thereby outcompeting side reactions.

  • Base Strength and Steric Hindrance: The base deprotonates the amine to form the active nucleophile. A base that is too strong or sterically hindered can promote side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if hydrodebromination is an issue, switching to a weaker carbonate base like Cs₂CO₃ or K₂CO₃ can be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.

    • Solution: Aprotic polar solvents like dioxane or toluene are standard. Avoid protic solvents like alcohols, which can participate in side reactions.

Section 2: Troubleshooting Grignard Reactions

While less common than cross-coupling, converting the aryl bromide to a Grignard reagent for subsequent addition to an electrophile is another synthetic route. This transformation is highly sensitive to reaction conditions.

Question 3: I am unable to initiate the Grignard formation from (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. What should I do?

Answer: Failure to initiate a Grignard reaction is almost always due to the presence of water or an insufficiently activated magnesium surface.[7] The presence of multiple Lewis basic sites (two nitrogens, one ketone) in your substrate can also complicate the reaction.

Causality-Driven Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[8]

    • Solution: All glassware must be flame-dried or oven-dried (>120 °C) and cooled under a stream of inert gas.[9] Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.

  • Activate the Magnesium: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide.

    • Solution: Add a small crystal of iodine (I₂) to the flask with the magnesium turnings.[8] The iodine will react with the surface, exposing fresh magnesium. The brown color of the iodine should fade as the reaction begins. Alternatively, mechanical activation by crushing the magnesium turnings with a glass rod can be effective.[7]

  • Initiation Techniques: Sometimes, a small amount of heat or a concentrated solution is needed to start the reaction.

    • Solution: Add a small portion (5-10%) of your substrate solution to the activated magnesium. Gently warm the spot with a heat gun until bubbling is observed or the solution becomes cloudy. Once initiated, the reaction is typically exothermic, and you should add the remaining substrate solution slowly to maintain a gentle reflux.[8]

Known Side Reaction: The formation of 2,2'-bipyridyl compounds is a known issue when preparing Grignard reagents from 2-bromopyridines.[10] This occurs through a coupling mechanism and can be minimized by maintaining a low reaction temperature after initiation.

Section 3: General FAQs and Purification

Question 4: What are the main stability concerns and potential side reactions involving the ketone and N-methylpiperidine moieties?

Answer: While the C-Br bond is the most reactive site for cross-coupling, the other functional groups are not inert.

  • N-Methylpiperidine: This tertiary amine is a base and can be protonated under acidic conditions, affecting solubility and reactivity. Under strongly oxidizing conditions, it can be oxidized to the corresponding N-oxide.[11]

  • Ketone: The ketone is generally stable under standard cross-coupling conditions. However, under reductive conditions (e.g., using certain boronic acids that contain reducing impurities or during a Grignard reaction workup with a reducing agent), it could be reduced to the corresponding alcohol. Aldehydic impurities, if present, can undergo side reactions.[12]

Question 5: I am struggling with the purification of my product. How can I effectively remove palladium residue and other impurities?

Answer: Purification can be challenging due to the basic nature of the product and potential catalyst contamination.

  • Aqueous Workup: A standard aqueous workup is the first step. If your product is in an organic solvent like ethyl acetate, washing with water will remove most inorganic salts. A wash with a dilute solution of a chelating agent like aqueous EDTA can help remove some palladium salts.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Use standard silica gel. To prevent product streaking due to the basic piperidine nitrogen, you can pre-treat the silica by slurrying it in a solvent system containing 1-2% of a volatile amine like triethylamine (Et₃N).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Adding 0.5-1% Et₃N to the mobile phase can also improve peak shape.

  • Removing Aldehyde Impurities: If you suspect aldehyde impurities, they can be removed by washing the organic solution with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with aldehydes.[13]

PropertyValueSource
CAS Number 613678-08-3[1]
Molecular Formula C₁₂H₁₅BrN₂O[1]
Molecular Weight 283.16 g/mol [1]
IUPAC Name (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone[1]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point that can be optimized as needed.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), the desired arylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%). Add them to the reaction flask.

  • Atmosphere Exchange: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or N₂) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The total volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in the FAQ section.

G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase reagents 1. Combine Reagents & Catalyst inert 2. Establish Inert Atmosphere reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir solvent->heat quench 5. Cool & Quench (Add EtOAc/H2O) heat->quench extract 6. Extract & Wash (Brine) quench->extract dry 7. Dry & Concentrate extract->dry column 8. Column Chromatography dry->column isolate 9. Isolate Pure Product column->isolate

Caption: A typical experimental workflow for cross-coupling reactions.

References

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Organic Syntheses. Retrieved from [Link]

  • University of California, Davis. (n.d.). Grignard Reaction. Chem 321L Handout. Retrieved from [Link]

  • Journal of Pharmacy Research. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • YouTube. (2016). Practice Problem: Grignard Reactions. Professor Dave Explains. Retrieved from [Link]

  • Google Patents. (1958). Method for purification of ketones. US2826537A.
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wiley Online Library. (2008). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Retrieved from [Link]

  • Google Patents. (1939). Purification of ketones. US2166584A.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Methylpiperidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Catalyst Poisoning in Palladium-Catalyzed Reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This key synthetic intermediate is invaluable fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This key synthetic intermediate is invaluable for building complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, its inherent chemical structure presents a significant and often frustrating challenge: catalyst poisoning.

This guide moves beyond simple protocols to provide a deeper understanding of the root causes of catalyst deactivation and offers a structured, field-proven approach to troubleshooting and overcoming these obstacles in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles of catalyst poisoning as it pertains to this specific substrate.

Q1: What is catalyst poisoning and why is it so common with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone?

Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering it ineffective.[1] In the case of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, the primary culprit is the pyridine ring itself.

The lone pair of electrons on the pyridine nitrogen atom is highly nucleophilic and acts as a strong Lewis base. It readily coordinates to the electron-deficient palladium (Pd) metal center of the catalyst.[1] This strong coordination occupies the active site, preventing the catalyst from participating in the essential steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), thereby halting the desired reaction.[2][3] Both the starting material and the resulting biaryl product contain this poisoning moiety, leading to potential inhibition throughout the reaction.[4]

Q2: Which types of reactions are most susceptible to this poisoning effect?

Palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation, are most affected. These include:

  • Suzuki-Miyaura Coupling: Reaction of the aryl bromide with a boronic acid or ester.[5][6]

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[7][8]

  • Heck Coupling: Reaction with an alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne.

  • Stille Coupling: Reaction with an organotin compound.[9]

In all these cases, the pyridine nitrogen can outcompete the desired reactants for a coordination site on the palladium catalyst.

Q3: What are the common symptoms of catalyst poisoning in my reaction vial?

Observing your reaction's progress is key to diagnosis. The following table outlines common symptoms and their likely implications.

SymptomPotential Indication of Catalyst Poisoning
No Reaction / Stalled Reaction The catalyst was likely poisoned immediately upon addition by the high concentration of the pyridine-containing substrate.
Reaction Starts but Stops Prematurely Initial catalytic cycles proceed, but as the product forms (which also contains a pyridine ring), the cumulative concentration of the poison deactivates the catalyst.[4]
Low Yield / Incomplete Conversion A significant portion of the catalyst is inactive, leading to a slow or inefficient reaction that does not proceed to completion within the expected timeframe.
Formation of Homocoupling Byproducts In Suzuki reactions, the poisoning of the primary catalytic cycle can sometimes favor side reactions like the homocoupling of boronic acid partners, especially if the reaction mixture was not properly degassed.[10]
Need for Unusually High Catalyst Loading If you find you need to use significantly more catalyst than literature procedures for similar substrates, it's a strong sign you are compensating for a high rate of deactivation.
Q4: Are there other potential sources of catalyst poisons I should be aware of?

Yes. While the substrate is the most obvious poison, impurities in reagents or solvents can be equally detrimental.

  • Sulfur Compounds: Sulfur is a notorious poison for palladium catalysts.[11] Trace amounts of sulfur-containing impurities (e.g., from thiols, sulfoxides, or even natural rubber septa) can cause irreversible deactivation.[12] Even low levels of SO2 can be problematic.[13]

  • Water and Oxygen: While some cross-coupling reactions tolerate water, improperly degassed solvents containing excess oxygen can lead to the oxidation and deactivation of the active Pd(0) species.[10]

  • Other Coordinating Species: Any species with a strong affinity for palladium can act as an inhibitor. This includes cyanide, which can form stable complexes with palladium.[14]

Section 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving

When a reaction fails, a systematic approach is more effective than random changes. This guide provides a logical workflow for diagnosing and fixing issues related to catalyst poisoning.

Part A: Initial Diagnosis Workflow

Use the following decision tree to narrow down the potential cause of your reaction failure.

G start Reaction Failed or Yield is Poor q1 Did the reaction show ANY product formation? start->q1 q2 Are you using a modern, bulky ligand (e.g., SPhos, XPhos) or a pre-catalyst (e.g., G4)? q1->q2 No q3 Have your reagents and solvents been rigorously purified and degassed? q1->q3 Yes cause1 Severe Catalyst Poisoning: The pyridine nitrogen is likely binding irreversibly to a less-hindered catalyst (e.g., Pd(PPh3)4). q2->cause1 No cause2 Sub-optimal Catalyst System: The catalyst is not robust enough to overcome substrate/product inhibition. q2->cause2 Yes cause3 Possible Impurity Poisoning: Trace impurities (sulfur, oxygen) may be deactivating the catalyst. q3->cause3 No cause4 Reaction Condition Issue: Base, temperature, or concentration may be incorrect for this challenging substrate. q3->cause4 Yes solution1 Action: Switch to a modern, bulky phosphine ligand or a pre-catalyst. See Protocol 1. cause1->solution1 cause2->solution1 solution2 Action: Purify starting materials, use fresh anhydrous/degassed solvents, and sparge reaction mixture. See Protocol 2. cause3->solution2 solution3 Action: Re-evaluate base choice, temperature, and concentration. Consider additives. cause4->solution3

Caption: Diagnostic workflow for troubleshooting failed reactions.

Part B: Core Troubleshooting Strategies & Protocols

The most effective strategy against a coordinating substrate is to use a catalyst system that is sterically and electronically tuned to resist poisoning.

Causality: Traditional ligands like triphenylphosphine (PPh₃) are relatively small and can be easily displaced from the palladium center by the pyridine nitrogen. Modern biaryl phosphine ligands (Buchwald ligands) are much bulkier. This steric hindrance creates a protective pocket around the palladium atom, making it more difficult for the pyridine nitrogen to coordinate while still allowing the smaller reactants (aryl halide, organoborane, etc.) to access the active site. Pre-catalysts like the G3, G4, and G5 palladacycles are often more stable and activate reliably under reaction conditions.

Data Summary: Comparison of Common Palladium Systems for Challenging Substrates

Catalyst SystemLigand TypeSteric HindranceElectron Donating AbilityTypical Performance with Pyridyl Halides
Pd(PPh₃)₄Monodentate PhosphineLowModerateOften Poor / Fails
PdCl₂(dppf)Bidentate PhosphineModerateHighModerate, can be effective
Pd₂(dba)₃ + SPhosBiaryl PhosphineHighHighGood to Excellent
XPhos Pd G4Palladacycle Pre-catalystVery HighVery HighOften the best choice, highly robust

Experimental Protocol 1: Robust Suzuki-Miyaura Coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol utilizes a modern pre-catalyst known for its high activity and resistance to deactivation.

Materials:

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G4 (0.01 - 0.05 equiv, 1-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF)

  • Anhydrous, degassed water (if using a biphasic system, e.g., Dioxane/H₂O 10:1)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, the boronic acid/ester, and the base under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: Add the XPhos Pd G4 pre-catalyst. The solid components should be handled entirely within a glovebox for best results.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.

  • Degassing (Critical): Even if using anhydrous solvents, it is best practice to sparge the reaction mixture with Argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Heating: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Never underestimate the destructive potential of trace impurities.

Causality: Palladium catalysts are extremely sensitive to sulfur. Sulfur-containing compounds can bond irreversibly to the palladium surface, forming stable palladium sulfides and permanently killing the catalyst's activity.[11][12]

Experimental Protocol 2: Rigorous Solvent Degassing

  • Freeze-Pump-Thaw (Most Effective): a. Place the solvent in a robust Schlenk flask with a stir bar. b. Freeze the solvent by immersing the flask in liquid nitrogen. c. Once fully frozen, apply a high vacuum for 5-10 minutes. d. Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You may see bubbles of gas being released. e. Repeat this cycle at least three times. f. Backfill the flask with Argon or Nitrogen.

  • Sparge with Inert Gas (Good Alternative): a. Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface. b. Insert a second, shorter needle to act as a vent. c. Bubble the inert gas through the solvent for at least 30-60 minutes with gentle stirring.

Section 3: Advanced Concepts & Preventative Measures

Flow Chemistry: A Proactive Approach to Poisoning

In continuous flow systems, catalyst poisoning can manifest as a gradual drop in conversion over time as the packed-bed reactor becomes saturated with the poison.[1]

Preventative Measure: Guard Beds A "guard bed" is a small, sacrificial column filled with a less expensive adsorbent material (or even a cheaper catalyst) placed upstream of the main catalyst bed. This bed traps the poison before it can reach and deactivate the high-value catalyst in the primary reactor.

G reagents Reagent & Substrate Feed pump HPLC Pump reagents->pump guard Guard Bed (Sacrificial Adsorbent) pump->guard reactor Heated Catalyst Bed (Packed-Bed Reactor) guard->reactor product Product Stream (To Collection) reactor->product

Caption: Flow chemistry setup with a preventative guard bed.

References

  • BenchChem. (2025).
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • ResearchGate. (2006). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • New Journal of Chemistry. (2022). Effect of sulfur dioxide impurities on the electrochemical reduction of carbon dioxide over Cu-based bimetal catalysts. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Explained!. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

Optimization

Temperature control in the synthesis of Lasmiditan using (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Technical Support Center: Synthesis of Lasmiditan Subject: Temperature Control in the Copper-Catalyzed Synthesis of Lasmiditan from (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Introduction: The Critical Role o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Lasmiditan

Subject: Temperature Control in the Copper-Catalyzed Synthesis of Lasmiditan from (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction: The Critical Role of Thermal Precision

Welcome to the technical support guide for the synthesis of Lasmiditan. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning a pivotal step: the copper-catalyzed coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with 2,4,6-trifluorobenzamide. While the reaction mechanism is robust, its success—defined by high yield and purity—is exquisitely sensitive to thermal conditions. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of temperature control, ensuring reproducible and optimal outcomes. We will delve into the causality behind thermal choices, offering solutions grounded in chemical principles to overcome common experimental hurdles.

Core Principles: Why Temperature Is Paramount

In this copper-catalyzed N-arylation (a type of Goldberg reaction), temperature is not merely a parameter to accelerate reaction rates; it is the primary tool for controlling the reaction's selectivity and stability.

  • Kinetic vs. Thermodynamic Control: The desired reaction pathway to Lasmiditan is kinetically favored within a specific temperature window. Exceeding this window can provide sufficient activation energy for undesired thermodynamic side products to form, such as diarylation, dehalogenation, or decomposition of starting materials and the catalyst complex.

  • Catalyst Stability: The integrity of the Copper(I)-ligand catalytic complex is temperature-dependent. Overheating can lead to catalyst decomposition or aggregation, resulting in a loss of catalytic activity and a stalled reaction.

  • Side Reaction Suppression: A key advantage of the modern protocols for this synthesis is the use of mild conditions to avoid byproducts.[1][2] Unlike classical Goldberg reactions that often required temperatures exceeding 140°C, this optimized process operates effectively at a much lower, controlled temperature to minimize impurity generation.[1]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis. The following Q&A format is designed to help you diagnose and resolve problems efficiently.

Q1: My reaction yield is consistently low, and I'm recovering significant amounts of unreacted (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. What are the likely temperature-related causes?

A1: This classic symptom points towards insufficient reaction rate or incomplete conversion, which is directly linked to the reaction temperature being too low.

  • Causality: The reaction rate is significantly reduced at temperatures below 0°C.[1] While the reaction is exothermic, maintaining an internal temperature in the optimal range of 20-30°C is crucial for achieving a reasonable reaction rate and completion within a practical timeframe.[1]

  • Troubleshooting Steps:

    • Verify Internal Temperature: Ensure your temperature probe is correctly calibrated and placed to measure the internal temperature of the reaction mass, not the heating bath.

    • Gradual Warming: If you initiated the reaction at a lower temperature (e.g., 0°C), allow it to warm slowly to the recommended 20-30°C range and hold it there.

    • Check for Stalling: Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or UPLC). If the reaction has stalled, a slight, controlled increase in temperature (e.g., to 35-40°C) can sometimes restart catalysis, but this should be done cautiously as it approaches the upper limit. Do not exceed 60°C, as this can lead to degradation.[1][2]

Q2: I'm observing significant, unidentified impurity peaks in my HPLC/UPLC analysis. Could incorrect temperature be the culprit?

A2: Absolutely. The formation of impurities is a strong indicator that the reaction temperature has exceeded the optimal window, leading to side reactions.

  • Causality: Temperatures above 60°C can initiate alternative reaction pathways.[1] The catalyst may begin to promote undesired couplings, or the starting materials and product may start to decompose. The mild conditions of this procedure are specifically designed to produce a clean product with few by-products.[1][2]

  • Troubleshooting Steps:

    • Review Temperature Logs: Check your batch record or temperature logs for any exothermic spikes or periods where the temperature controller overshot the setpoint. Even brief periods at elevated temperatures can generate significant impurities.

    • Implement Controlled Reagent Addition: If the reaction is highly exothermic upon addition of a reagent, consider adding it more slowly or with simultaneous cooling to maintain the set temperature.

    • Characterize Impurities: If possible, try to characterize the main impurities. This can provide clues about the side reactions occurring (e.g., hydrolysis, de-bromination) and help refine your temperature control strategy.

Q3: I am scaling up the reaction from 1g to 100g. What are the key temperature control considerations?

A3: Scale-up introduces significant challenges in heat management. The surface-area-to-volume ratio decreases, making it harder to dissipate heat generated by the reaction.

  • Causality: An exothermic reaction that is easily controlled on a small scale can become a runaway reaction on a larger scale if cooling is inadequate. This can lead to a rapid temperature increase, extensive impurity formation, and potential safety hazards.

  • Troubleshooting & Prevention:

    • Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies to quantify the reaction's heat output. This data is essential for selecting an appropriately sized reactor with sufficient cooling capacity.

    • Reverse Addition: Consider adding the reagents in a "reverse" fashion, where one reactant is added slowly to the other, to better control the rate of heat generation.

    • Jacket Cooling: Utilize a reactor with a cooling jacket and a reliable chiller. Ensure the heat transfer fluid is appropriate for the target temperature range. Do not rely on passive cooling (e.g., an ice bath) for larger scales.

    • Slower Addition Rates: Extend the addition time of key reagents to allow the cooling system to keep pace with heat generation.

G A Problem Observed B Low Yield / Unreacted Starting Material A->B C High Impurity Profile A->C D Scale-Up Issues A->D E Potential Cause: Temperature Too Low (< 20°C) B->E F Potential Cause: Temperature Too High (> 60°C) C->F G Potential Cause: Poor Heat Dissipation D->G H Action: Verify internal T. Gradually warm to 20-30°C. Monitor for completion. E->H I Action: Review T logs for spikes. Improve cooling efficiency. Slow reagent addition. F->I J Action: Use jacketed reactor. Perform calorimetry. Consider reverse addition. G->J

Caption: A troubleshooting decision tree for temperature-related issues.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal and permissible temperature range for this coupling reaction?

    • The optimal temperature is between 20°C and 30°C.[1] The reaction is generally conducted within a broader range of 0°C to 60°C, but exceeding 60°C or operating below 0°C is strongly discouraged due to impurity formation and slow reaction rates, respectively.[1][2]

  • Q: Why not run the reaction at a higher temperature, like 55°C, to maximize the rate?

    • While the reaction rate would be faster, you enter a region of diminishing returns where the risk of side reactions and catalyst degradation increases significantly. The 20-30°C range represents the best balance between reaction efficiency and product purity.[1]

  • Q: What type of equipment is recommended for precise temperature control?

    • For lab-scale synthesis, a jacketed reactor connected to a circulating heating/cooling bath is ideal. This provides a highly responsive and uniform thermal environment. For all scales, a calibrated internal temperature probe is non-negotiable for accurate monitoring and control.

Experimental Protocol & Data

Reference Protocol: Copper-Catalyzed N-Arylation

The following is a generalized protocol based on published procedures, emphasizing critical temperature control points.[1][2] Note: This is for informational purposes. Researchers must adapt it based on their specific laboratory conditions and safety protocols.

G start Start step1 Step 1: Charge Reactor - (6-Bromopyridin-2-yl)(1-methyl...) - 2,4,6-trifluorobenzamide - Base (e.g., K2CO3) - Solvent start->step1 Reagents step2 Step 2: Inert Atmosphere - Purge with N2 or Argon step1->step2 step3 Step 3: Set Temperature - Cool reactor to 20°C step2->step3 Critical Control Point step4 Step 4: Catalyst & Ligand Addition - Add Cu(I) salt and ligand - Maintain T < 30°C step3->step4 Monitor for exotherm step5 Step 5: Reaction - Stir at 20-30°C - Monitor by HPLC/UPLC step4->step5 Hold for 12-24h step6 Step 6: Quench & Workup - Cool if necessary - Proceed with aqueous quench and extraction step5->step6 end_node End step6->end_node

Caption: Experimental workflow for Lasmiditan synthesis highlighting temperature control.

Temperature Effects on Reaction Outcome

The following table summarizes the expected outcomes based on the reaction temperature, as synthesized from patent literature.

Temperature RangeExpected Reaction RateAnticipated YieldProduct Purity / By-productsRecommendation
< 0°CVery Slow / StalledVery LowHigh, but due to unreacted starting materialsNot Recommended[1]
0°C – 20°CModerateGoodGood to ExcellentAcceptable starting point
20°C – 30°C Optimal Excellent Excellent / Few by-products Highly Recommended [1]
30°C – 60°CFastGood to ExcellentGood / Minor increase in impurities possibleUse with caution
> 60°CVery FastVariable to PoorPoor / Significant by-product formationNot Recommended[1][2]

References

  • WO2022041608A1 - Synthesis process for lasmiditan.
  • WO/2022/041608 SYNTHESIS PROCESS FOR LASMIDITAN. WIPO Patentscope. [Link]

Sources

Troubleshooting

Technical Support Center: Base Selection in Coupling Reactions of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Welcome to the technical support center for coupling reactions involving (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of base selection in palladium-catalyzed cross-coupling reactions.

Introduction: The Critical Role of the Base

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a valuable building block in medicinal chemistry. Its successful incorporation into larger molecules via cross-coupling reactions is highly dependent on the precise selection of the base. The base plays a multifaceted role in the catalytic cycle, influencing reaction rates, yields, and the formation of byproducts. This guide will delve into the nuances of base selection for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the two most common coupling strategies for this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and a boronic acid, but I'm observing very low conversion to the desired product. I've tried using common bases like sodium carbonate, but the reaction is sluggish. What's going wrong?

Answer: The low reactivity you're observing is a common challenge with electron-deficient pyridine substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, acting as a Lewis base and "poisoning" it.[1] Here's a breakdown of the potential causes and how to address them:

  • Insufficient Base Strength: The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic boronate species.[2][3] For an electron-deficient substrate like 6-bromopyridine, a stronger base is often required to facilitate the transmetalation step, which is frequently the rate-determining step in the catalytic cycle.[4]

  • Protodeboronation of the Boronic Acid: A competing side reaction is the protodeboronation of your boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids.[5] The choice of base and solvent can significantly influence the rate of this undesired process.

Solutions:

  • Switch to a Stronger Base: Instead of mild bases like sodium carbonate, consider using stronger inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are more effective at promoting the formation of the active boronate species.

  • Consider Fluoride Sources: In some cases, fluoride ions from bases like cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective in activating boronic acids, especially if your substrate is sensitive to strongly basic conditions.[2]

  • Optimize the Solvent System: The choice of solvent can influence the solubility of the base and the stability of the catalytic intermediates. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[1] Often, the addition of a small amount of water is necessary to solubilize the inorganic base and facilitate the reaction.

Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination to couple an amine with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. While I am getting some of the desired product, I am also seeing a significant amount of what appears to be a homocoupled byproduct of my amine. How can I suppress this side reaction?

Answer: The formation of amine homocoupling byproducts is a known issue in Buchwald-Hartwig aminations and is often related to the choice and concentration of the base. Here's a deeper look at the problem and how to mitigate it:

  • Base-Mediated Amine Oxidation: Strong bases can deprotonate the amine, and under certain conditions, the resulting amide can undergo oxidative coupling.

  • Inhibition by the Base: In some catalytic systems, particularly those using organic bases like DBU, the base can actually inhibit the reaction by competing with the amine for coordination to the palladium center.[6][7] This can alter the reaction pathway and favor side reactions.

Solutions:

  • Use a Weaker, Non-Nucleophilic Base: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. These bases are strong enough to deprotonate the amine to form the active nucleophile but are sterically hindered, which minimizes their coordination to the palladium center.

  • Careful Control of Base Stoichiometry: The amount of base used can be critical. Using a slight excess (e.g., 1.2-1.5 equivalents) is often sufficient. An excessive amount of base can lead to catalyst decomposition and increased side reactions.

  • Consider a Bidentate Ligand: The choice of phosphine ligand is crucial. Bidentate ligands like BINAP or DPPF can stabilize the palladium catalyst and are often more effective than monodentate ligands for challenging couplings, as they can prevent the formation of inactive palladium dimers.[8]

Issue 3: Inconsistent Results and Poor Reproducibility

Question: My coupling reactions with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone are giving inconsistent yields. One day the reaction works well, and the next, it fails completely under what I believe are identical conditions. What could be causing this?

Answer: Poor reproducibility is a frustrating but common issue in palladium-catalyzed cross-coupling reactions. The culprit is often a subtle, overlooked variable. Here are the most likely sources of inconsistency and how to control them:

  • Atmosphere Control: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of your reaction mixture and failure to maintain an inert atmosphere (nitrogen or argon) can lead to oxidation of the catalyst and inconsistent results.

  • Quality of Reagents: The purity of your starting materials, especially the base and solvent, is critical. Inorganic bases can be hygroscopic and absorb water and carbon dioxide from the air, which can affect their basicity. Solvents must be anhydrous and free of peroxides.

  • Precise Temperature Control: The temperature of the reaction can significantly impact the rate and selectivity. Even small variations in temperature can lead to different outcomes.

Solutions:

  • Rigorous Degassing: Always thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method is highly effective. Alternatively, sparging with an inert gas for an extended period can be sufficient.

  • Use High-Purity Reagents: Use freshly opened or properly stored anhydrous solvents. If using inorganic bases, it's good practice to dry them in an oven before use.

  • Ensure Consistent Heating: Use a reliable heating mantle with a temperature controller and a stir plate that provides consistent agitation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the role of the base in Suzuki-Miyaura versus Buchwald-Hartwig reactions with this substrate?

A1: In Suzuki-Miyaura coupling , the primary role of the base is to activate the organoboron species (boronic acid or ester). It does this by forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[2][3] For Buchwald-Hartwig amination , the base's main function is to deprotonate the amine coupling partner, generating a more nucleophilic amide that can then displace the halide on the palladium complex.[9]

Q2: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) for these coupling reactions?

A2: While organic bases are sometimes used, they are generally not the first choice for these specific coupling reactions. For Suzuki-Miyaura, they are often not strong enough to effectively promote the formation of the boronate. In Buchwald-Hartwig aminations, they can be too nucleophilic and may compete with the desired amine, leading to side products.[6] However, in some modern, specialized catalytic systems, soluble organic bases like DBU have been successfully employed.[10]

Q3: How does the pKa of the base relate to its effectiveness in the reaction?

A3: The pKa of the conjugate acid of the base is a good indicator of its strength.[11][12] A higher pKa value for the conjugate acid corresponds to a stronger base. For Suzuki-Miyaura, a base with a conjugate acid pKa high enough to deprotonate the boronic acid is necessary. For Buchwald-Hartwig, the base must be strong enough to deprotonate the amine. The following table provides a general guide:

BaseConjugate AcidpKa of Conjugate Acid (approx. in H₂O)Typical Application
Na₂CO₃HCO₃⁻10.3[13]Suzuki-Miyaura (milder conditions)
K₃PO₄HPO₄²⁻12.3[13]Suzuki-Miyaura (more challenging substrates)
Cs₂CO₃HCO₃⁻10.3[13]Suzuki-Miyaura (often gives higher yields)
NaOtBut-BuOH19Buchwald-Hartwig
LiHMDSHHMDS26Buchwald-Hartwig

Q4: Are there any visual cues during the reaction that can indicate if the base is working correctly?

A4: While not definitive, some visual cues can be helpful. In many palladium-catalyzed reactions, a color change from a light yellow or orange to a darker, often black, suspension is indicative of the formation of the active Pd(0) species. If the reaction mixture remains light-colored, it could suggest that the catalyst has not been properly activated or has been deactivated. However, these are only general observations, and the best way to monitor the reaction is through analytical techniques like TLC, LC-MS, or GC-MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., a biarylphosphine ligand, 4-10 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.

  • Add the (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Diagram 1: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Base cluster_cycle Catalytic Cycle cluster_base Role of Base OA Oxidative Addition PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination Product Coupled Product RE->Product Pd0 Pd(0)L_n RE->Pd0 Regeneration Pd0->OA R¹-X PdII->TM PdII_R2->RE BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM Activation caption Base activates boronic acid for transmetalation.

Caption: Base activates boronic acid for transmetalation.

Diagram 2: Base Selection Logic for Troubleshooting

Troubleshooting_Logic Start Low Yield or Side Products ReactionType Identify Coupling Reaction Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Buchwald Suzuki_Problem Likely Issue: - Insufficient boronic acid activation - Catalyst poisoning Suzuki->Suzuki_Problem Buchwald_Problem Likely Issue: - Incomplete amine deprotonation - Base inhibition Buchwald->Buchwald_Problem Suzuki_Solution Solution: - Use stronger base (K₃PO₄, Cs₂CO₃) - Consider fluoride source (KF, CsF) Suzuki_Problem->Suzuki_Solution Buchwald_Solution Solution: - Use strong, non-nucleophilic base (NaOtBu) - Optimize base stoichiometry Buchwald_Problem->Buchwald_Solution caption Decision tree for troubleshooting base selection.

Caption: Decision tree for troubleshooting base selection.

References

  • PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Surry, D. S., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3244-3250. [Link]

  • Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4992. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • University of Wisconsin-Madison. pKa Values of Common Bases. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Hranjec, M., et al. (2020). Inorganic–organic hybrid materials based on PbBr2 and pyridine–hydrazone blocks – structural and theoretical study. CrystEngComm, 22(1), 107-118. [Link]

  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Wang, H., et al. (2020). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Angewandte Chemie International Edition, 59(42), 18635-18640. [Link]

  • Fors, B. P., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 135(11), 4428-4431. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Mayr, H., & Ofial, A. R. (2015). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Journal of Organic Chemistry, 80(15), 7479-7487. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Kelly, C. B. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Ghaffari, B., et al. (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 15(3), 577-584. [Link]

  • University of California, Santa Barbara. Table of Acids with Ka and pKa Values. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Optimization

Technical Support Center: Downstream Processing of (6-Bromopyridin-2-yl)methanol

Product: (6-Bromopyridin-2-yl)methanol CAS: 33674-96-3 Molecular Weight: 188.02 g/mol Physical State: Low-melting solid (34–39 °C) / Viscous Oil Introduction: The "Amphiphilic Trap" Welcome to the technical support guide...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (6-Bromopyridin-2-yl)methanol CAS: 33674-96-3 Molecular Weight: 188.02 g/mol Physical State: Low-melting solid (34–39 °C) / Viscous Oil

Introduction: The "Amphiphilic Trap"

Welcome to the technical support guide for (6-Bromopyridin-2-yl)methanol. This intermediate presents a specific set of challenges during work-up due to its amphiphilic nature . The molecule possesses a lipophilic domain (bromopyridine ring) and a hydrophilic domain (hydroxymethyl group + basic nitrogen).

This duality often leads to three primary failure modes during isolation:

  • Aqueous Phase Loss: The product partitions into the water layer during extraction.

  • Metal Retention: The pyridine nitrogen coordinates strongly with transition metals (Pd, Cu) used in cross-couplings.

  • Chromatographic Tailing: Interaction with silanols leads to poor separation.[1][2][3]

This guide provides causality-based troubleshooting to resolve these issues.

Module 1: Low Recovery (Aqueous Loss)

The Issue

Users report low mass recovery after standard extraction (e.g., DCM/Water), often assuming the reaction failed. In reality, the product is frequently discarded with the aqueous waste.

The Science (Causality)

The pyridine nitrogen has a pKa of approximately 2.5–3.0 (lowered from the standard pyridine pKa of ~5.2 by the electron-withdrawing 6-Bromo substituent).

  • If pH < 3: The nitrogen is protonated (

    
    ), making the molecule ionic and highly water-soluble.
    
  • If pH > 4: The molecule is neutral but remains polar due to the

    
     group, allowing it to hydrogen bond with water.
    
Troubleshooting Protocol: The "Salting Out" Method

Do not rely on simple partitioning. You must thermodynamically drive the product into the organic phase.

Step-by-Step Procedure:

  • pH Check: Ensure the aqueous layer is adjusted to pH 7–8 .

    • Why? This ensures the pyridine is in its free base (neutral) form.

    • Reagent: Use Saturated

      
      . Avoid strong bases (NaOH) to prevent potential nucleophilic displacement of the bromine or disproportionation.
      
  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

    • Why? This increases the ionic strength of the water (Salting Out), disrupting the hydrogen bonding network and forcing the organic substrate out.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or 10% MeOH in DCM .

    • Why? Pure DCM is often insufficient for hydroxymethyl-pyridines. The added polarity of MeOH or EtOAc improves the partition coefficient (

      
      ).
      
  • Validation: Always spot the aqueous layer on a TLC plate before discarding.

Visual Workflow: Extraction Logic

ExtractionLogic Start Crude Reaction Mixture CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 4 CheckPH->Acidic Protonated Neutral pH 7-8 CheckPH->Neutral Free Base Adjust Adjust with sat. NaHCO3 Acidic->Adjust Salt Add NaCl to Saturation Neutral->Salt Adjust->Neutral Extract Extract 3x (EtOAc or 10% MeOH/DCM) Salt->Extract TLC TLC Aqueous Layer Extract->TLC Dry Dry Organic (Na2SO4) Extract->Dry TLC->Extract Spot Visible Discard Discard Aqueous TLC->Discard No Spot

Figure 1: Decision tree for maximizing recovery of amphiphilic pyridine alcohols.

Module 2: Metal Contamination (Sticky Palladium)

The Issue

After Suzuki or Sonogashira coupling, the isolated oil is dark brown/black, and NMR shows broad peaks. This indicates residual Palladium coordinated to the pyridine nitrogen.

The Science (Causality)

Pyridines are excellent ligands. The nitrogen lone pair donates electron density to the electron-deficient Pd(II) species, forming stable complexes that survive standard silica chromatography.

Troubleshooting Protocol: Chelation vs. Scavenging

Simple filtration is ineffective. You must chemically displace the Pd.

MethodReagentProtocolPros/Cons
Solid Scavenger SiliaMetS® Thiol (or equivalent)Add 4 eq.[4] (w/w) to organic solution. Stir 4h @ 40°C. Filter.Best for purity. Expensive. No yield loss.
Aqueous Wash N-Acetylcysteine (NAC) Wash organic layer with 0.5M aqueous NAC solution (pH neutral).Cost-effective. Good for scale-up.
Precipitation Diethyl Ether / Hexanes Dissolve in min. DCM, drop into vigorous stirring ether/hexanes.Fast. Pd-complexes often precipitate out, leaving product in solution (or vice versa).

Recommended Workflow (NAC Wash):

  • Dissolve crude in EtOAc.

  • Wash with 10% w/v N-Acetylcysteine (aq). The aqueous layer may turn dark (removing Pd).

  • Wash with sat.

    
     (to remove residual acidic NAC).
    
  • Dry and concentrate.

Module 3: Purification & Chromatography

The Issue

The compound streaks or "tails" on silica gel columns, causing co-elution with impurities and loss of resolution.[2]

The Science (Causality)

Silica gel is slightly acidic (silanol groups, Si-OH).[1][5] The basic pyridine nitrogen interacts with these protons via hydrogen bonding or acid-base chemistry, causing the molecule to "drag" rather than elute cleanly.

Troubleshooting Protocol: Mobile Phase Modifiers

You must neutralize the silica surface.

Standard Protocol:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Modifier: Add 1% Triethylamine (TEA) to both the hexane and ethyl acetate reservoirs.

  • Eluent: 0%

    
     60% EtOAc in Hexanes (or DCM/MeOH for very polar impurities).
    

Alternative (If TEA is incompatible):

  • Use Amino-functionalized silica (NH2-Silica) . This eliminates the need for TEA and prevents interaction with acidic silanols.

Visual Workflow: Purification Strategy

Purification Crude Crude Material Tailing Tailing Observed? Crude->Tailing Standard Std. Silica (Hex/EtOAc) Tailing->Standard No Modified Add 1% Et3N to Eluent Tailing->Modified Yes (Standard) Amino Switch to Amino-Silica Tailing->Amino Yes (Sensitive)

Figure 2: Selecting the correct stationary phase conditions to prevent peak tailing.

FAQ: Rapid Fire Troubleshooting

Q: Can I distill this compound? A: It is risky. The boiling point is high (~246°C). Prolonged heating can cause self-alkylation (N attacking the alkyl bromide of another molecule) or elimination. Vacuum distillation (<1 mmHg) is possible but Kugelrohr distillation is preferred for small scales.

Q: The oil solidified into a waxy block. How do I handle it? A: (6-Bromopyridin-2-yl)methanol has a melting point near body temperature (34–39°C). Gently warm the flask with a heat gun to melt it for transfer, or dissolve in a minimum amount of DCM.

Q: I see a new spot on TLC after leaving the compound in solution overnight. A: Check your solvent. In acetone or ketones, the primary amine (if you did a substitution) or the alcohol can react. However, for this specific alcohol, ensure your CDCl3 for NMR is not acidic (which can induce decomposition). Store the compound neat at 4°C.

References

  • Compound Properties & Safety

    • PubChem. (6-Bromopyridin-2-yl)methanol - Compound Summary. National Library of Medicine. [Link]

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • Chromatographic Tailing of Pyridines

    • Biotage. Strategies for the Flash Purification of Nitrogen Heterocycles. [Link]

  • General Pyridine Work-up (pKa context)

    • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Contextual reference for Pyridine acidity trends). [Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Technical Assessment & Characterization Guide: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Executive Summary: The Critical Scaffold for 5-HT1F Agonists (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment & Characterization Guide: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Executive Summary: The Critical Scaffold for 5-HT1F Agonists

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-08-3) is a high-value pharmaceutical intermediate, primarily recognized as the electrophilic coupling partner in the synthesis of Lasmiditan (Reyvow), a first-in-class ditan for acute migraine treatment.

Unlike traditional triptan intermediates, this compound features a 2,6-disubstituted pyridine core linked to a saturated N-methylpiperidine ring. Its performance is defined by the lability of the C-Br bond, which facilitates the subsequent Ullmann-type C-N coupling with 2,4,6-trifluorobenzamide.

Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Regulatory Professionals.

Comparative Performance Analysis: Bromo- vs. Chloro-Analogs

In process chemistry, the choice between the 6-Bromo (Target) and 6-Chloro analogs dictates the efficiency of the downstream amidation step. Below is an objective comparison based on bond dissociation energies (BDE) and catalytic turnover frequencies (TOF).

Table 1: Performance Metrics of Halogenated Intermediates
Feature(6-Bromo...) Methanone (Target)(6-Chloro...)[1][2][3] Methanone (Alternative)Operational Impact
C-X Bond Energy ~280 kJ/mol (Weaker)~400 kJ/mol (Stronger)Bromo allows oxidative addition at lower temperatures (40–60°C vs. >100°C).
Catalyst Compatibility Cu(I) / Diamine ligandsPd(0) / Phosphine ligandsBromo enables cheaper Copper catalysis (Ullmann); Chloro often requires expensive Palladium (Buchwald).
Reaction Kinetics Fast (High TOF)Slow (Low TOF)Bromo reduces residence time in flow reactors.
Impurity Profile Susceptible to HydrodebrominationStable, but prone to homocouplingBromo requires strict anhydrous handling to prevent des-bromo impurity formation.
Cost Efficiency ModerateHigh (Material cost is lower)Chloro is cheaper per kg but increases total process cost due to catalyst requirements.

Expert Insight: While the Chloro-analog is fiscally attractive for early-phase discovery, the Bromo-analog is superior for scale-up . Patent literature (WO2022041608A1) demonstrates that the Bromo-intermediate reacts with 2,4,6-trifluorobenzamide in the presence of mild bases (


) and CuI catalysts, achieving high yields without the heavy metal contamination risks associated with Palladium systems needed for the Chloro-variant.

Detailed Characterization Protocols

To ensure "self-validating" protocols, the following methods rely on orthogonal detection (NMR for structure, HPLC for purity).

A. Structural Identification (NMR Spectroscopy)
  • Solvent:

    
     (Deuterated Chloroform) or 
    
    
    
    .
  • Key Diagnostic Signals:

    • The "Fingerprint" Singlet: Look for the N-methyl group at

      
       2.2–2.3 ppm (3H, s) . A shift >2.5 ppm suggests salt formation (protonation).
      
    • The Pyridine Deshielding: The H-3, H-4, H-5 protons of the pyridine ring appear in the aromatic region (

      
       7.6–8.0 ppm) . The proton adjacent to the carbonyl (H-3) will be the most deshielded doublet.
      
    • Piperidine Multiplets: The methine proton (CH-CO) typically appears as a multiplet around

      
       3.0–3.5 ppm , distinct from the methylene envelope.
      
B. Purity Profiling (HPLC-UV/MS)

Objective: Quantify the "Des-bromo" impurity (Pyridin-2-yl ketone) and "Bis-impurity" (homocoupling).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar salts).

    • 2–15 min: 5%

      
       95% B (Linear ramp).
      
    • 15–20 min: 95% B (Wash).

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).

  • Acceptance Criteria:

    • Target Purity:

      
       98.0% (Area %).
      
    • Des-bromo impurity:

      
       0.5%.
      

Experimental Workflows & Visualization

Workflow 1: Synthesis & Application Logic

This diagram illustrates the role of the Bromo-intermediate in the convergent synthesis of Lasmiditan, highlighting the critical coupling node.

Lasmiditan_Synthesis Start1 2,6-Dibromopyridine Intermediate (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone (Target Compound) Start1->Intermediate Lithiation/Grignard (-78°C) Start2 N-Methyl-4-piperidine carboxylic acid derivative Start2->Intermediate Weinreb Amide Coupling Product Lasmiditan (Active API) Intermediate->Product Ullmann Coupling (CuI, Ligand, Base) Critical Step Partner 2,4,6-Trifluorobenzamide Partner->Product

Caption: Convergent synthesis pathway showing the Bromo-intermediate as the electrophilic pivot for the final C-N bond formation.

Workflow 2: Analytical Decision Tree

A self-validating logic flow for qualifying incoming raw material batches.

Analytical_QC Batch Incoming Batch (6-Bromo Intermediate) Step1 1. Identity Check (1H NMR) Batch->Step1 Decision1 Diagnostic Signals Present? (N-Me @ 2.3ppm) Step1->Decision1 Step2 2. Purity Check (HPLC-UV) Decision1->Step2 Yes Fail QUARANTINE Recrystallize Decision1->Fail No (Wrong Structure) Decision2 Purity > 98%? Des-bromo < 0.5%? Step2->Decision2 Step3 3. Solid State (XRD / Melting Point) Decision2->Step3 Yes Decision2->Fail No (High Impurity) Pass RELEASE BATCH For Coupling Step3->Pass

Caption: Quality Control decision matrix ensuring only high-fidelity intermediates proceed to the costly coupling stage.

Handling & Stability (Safety Protocol)

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is an aryl bromide and a tertiary amine; it is sensitive to photo-degradation (homolytic cleavage of C-Br) and oxidation (N-oxide formation).

  • Hazards: Classified as Acute Toxic (Oral) . Handle in a fume hood.

  • Solubility: Highly soluble in DCM, MeOH, and DMSO. Sparingly soluble in water (unless protonated).

References

  • World Intellectual Property Organization (WIPO). (2022). Synthesis Process for Lasmiditan. WO2022041608A1. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17980300, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of Synthesized (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

In the landscape of pharmaceutical development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic ef...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. The purity of a compound such as (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key building block in medicinal chemistry, directly influences the safety and potency of the final drug product.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical application.

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, while proprietary to individual manufacturing processes, can conceptually involve the coupling of a bromopyridine derivative with a substituted piperidine. This process inherently carries the risk of introducing impurities, including unreacted starting materials, side-reaction products, and residual solvents or reagents. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity profile.

Orthogonal Analytical Approaches for Purity Determination

A scientifically sound purity analysis relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of co-eluting impurities or undetected analytes. For (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for the target molecule.[3] Its principle lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][4]

Causality in Method Development

The choice of a reversed-phase C18 column is predicated on the molecule's moderate polarity. The bromopyridine and piperidine moieties provide some polar character, while the overall carbon framework lends itself to retention on a nonpolar stationary phase. A gradient elution with acetonitrile and water is selected to ensure the efficient elution of the main compound while also resolving potential impurities with a wide range of polarities.[4] UV detection at 254 nm is chosen based on the aromatic nature of the bromopyridine ring, which is expected to have a strong chromophore.[5]

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 95% A, hold for 1 minute, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.[5]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Workflow Diagram

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] It separates compounds based on their boiling points and provides structural information through mass spectrometry, making it excellent for identifying volatile impurities.[6] While the target molecule has a relatively high boiling point, GC-MS is invaluable for detecting residual solvents and low molecular weight starting materials.

Causality in Method Development

A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is chosen for general-purpose separation of a wide range of volatile and semi-volatile organic compounds.[4] The temperature program is designed to start at a low temperature to resolve highly volatile solvents and then ramp up to elute less volatile components. Mass spectrometry detection provides high specificity and allows for the identification of unknown impurities by comparing their mass spectra to library databases.[6]

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: Capillary column with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), then ramp at 15 °C/min to 300 °C (hold for 10 minutes).

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis: Identify peaks corresponding to residual solvents and other volatile impurities by their retention times and mass spectra. Quantify against a known internal standard if necessary.

Workflow Diagram

Caption: GC-MS workflow for volatile impurity analysis.

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a distinct advantage as it is a primary analytical method that does not require a reference standard of the analyte itself for quantification.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of purity by integrating the signals of the analyte against a certified internal standard of known purity.[8][9]

Causality in Method Development

¹H NMR is chosen due to its high sensitivity and the presence of multiple unique protons in the target molecule's structure. A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is crucial. Maleic acid is a suitable choice as its olefinic protons resonate in a clear region of the spectrum. A deuterated solvent that completely dissolves both the sample and the internal standard is essential. DMSO-d₆ is selected for its excellent solvating power for a wide range of organic compounds.

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure full signal recovery.

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Workflow Diagram

Caption: ¹H-qNMR workflow for absolute purity determination.

Comparative Performance Analysis

The selection of an analytical method should be guided by its intended purpose, as outlined by ICH guidelines.[10][11][12] The following table summarizes the key performance characteristics of each technique for the purity analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

ParameterHPLC-UVGC-MS¹H-qNMR
Principle Chromatographic separation based on polarity.[4]Chromatographic separation based on volatility.[13]Nuclear magnetic resonance spectroscopy.[7]
Primary Application Quantification of non-volatile impurities and assay.Identification and quantification of volatile/semi-volatile impurities.[6]Absolute purity determination and structural confirmation.[9]
Selectivity HighVery High (with MS detection)High (dependent on spectral resolution)
Sensitivity High (ng range)Very High (pg range for specific ions)Moderate (mg range)
Quantification Relative (Area %) or external/internal standardInternal standard recommendedAbsolute (with certified internal standard)
Limitations Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods.

Conclusion

A comprehensive purity analysis of synthesized (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone necessitates an orthogonal approach.

  • HPLC-UV serves as the primary workhorse for quantifying the main component and non-volatile impurities, offering excellent precision and sensitivity.[2][3]

  • GC-MS is indispensable for the detection and identification of residual solvents and other volatile organic impurities that could be detrimental to the final drug product.[6]

  • ¹H-qNMR provides an absolute measure of purity, acting as a crucial cross-validation for the chromatographic methods and confirming the compound's identity without the need for a specific reference standard.[7][8]

By integrating the data from these three distinct analytical techniques, researchers and drug development professionals can establish a robust, reliable, and defensible purity profile for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Available at: [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available at: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. PubChem. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. ResearchGate. Available at: [Link]

  • How to analyze the purity of 4 - bromopyridine hydrochloride? Huarong. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. Available at: [Link]

  • Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. National Institutes of Health. Available at: [Link]

  • What are the detection methods for piperidine? Biosynce. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A Key Lasmiditan Intermediate

For Researchers, Scientists, and Drug Development Professionals (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone , a pivotal intermediate in the synthesis of the migraine therapeutic Lasmiditan, presents several vi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone , a pivotal intermediate in the synthesis of the migraine therapeutic Lasmiditan, presents several viable synthetic pathways.[1][2] This guide provides a comparative analysis of the most prominent synthetic routes, offering in-depth technical insights and experimental data to inform process development and optimization.

Introduction

The target molecule, with the CAS Number 613678-08-3, is a ketone derivative featuring a substituted pyridine ring linked to a methylated piperidine moiety.[3] Its role as a direct precursor to Lasmiditan underscores the importance of efficient and scalable synthetic strategies. This document will explore two primary approaches: the organometallic route involving a Grignard or organolithium reagent and the Weinreb amide approach.

Synthetic Route 1: Organometallic Addition to an Electrophilic Piperidine Derivative

This classical approach hinges on the formation of a nucleophilic 6-bromo-2-pyridinyl organometallic species, which then reacts with an electrophilic derivative of 1-methylpiperidine-4-carboxylic acid.

Mechanistic Considerations

The core of this route lies in the generation of a highly reactive carbanion at the 2-position of the 2,6-dibromopyridine ring. This is typically achieved through either a Grignard reaction (magnesium-halogen exchange) or, more commonly, a lithium-halogen exchange at low temperatures using an organolithium reagent like n-butyllithium. The resulting organometallic intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an activated piperidine derivative.

Experimental Protocol: Lithiation of 2,6-Dibromopyridine and Acylation

A representative procedure for this route is as follows:

  • Generation of 6-bromo-2-lithiopyridine: 2,6-Dibromopyridine is dissolved in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature to ensure selective monolithiation.

  • Acylation: The electrophile, typically 1-methylpiperidine-4-carbonyl chloride or a similar activated derivative, is then added to the freshly prepared organolithium solution.

  • Work-up: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

A similar procedure has been reported for the synthesis of the analogous 6-bromo-2-formyl-pyridine, where dimethylformamide (DMF) serves as the electrophile.[4]

Key Experimental Choices and Rationale
  • Low Temperature (-78 °C): This is crucial to prevent side reactions, such as the formation of the di-lithiated species or attack of the organolithium reagent on the solvent.

  • Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is essential for high yields.

  • Choice of Electrophile: While acid chlorides are reactive, they can be prone to over-addition. The use of a Weinreb amide (N-methoxy-N-methylamide) as the electrophile in the second synthetic route can mitigate this issue.

Synthetic Route 2: Weinreb Amide Approach

This strategy offers greater control and often higher yields by employing a more stable and selective electrophile, the N-methoxy-N-methylamide of 1-methylpiperidine-4-carboxylic acid (a Weinreb amide).

Mechanistic Advantage of the Weinreb Amide

The Weinreb amide reacts with organometallic reagents to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

Experimental Protocol:
  • Synthesis of N-methoxy-N,1-dimethylpiperidine-4-carboxamide: 1-Methylpiperidine-4-carboxylic acid is first converted to its acid chloride, typically using oxalyl chloride or thionyl chloride. This is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.

  • Generation of 6-bromo-2-lithiopyridine: This step is identical to the one described in Route 1.

  • Coupling Reaction: The Weinreb amide is added to the solution of 6-bromo-2-lithiopyridine at low temperature.

  • Work-up and Purification: An acidic workup liberates the desired ketone, which is then extracted and purified.

Key Experimental Choices and Rationale
  • Activation of Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like an acid chloride) is necessary for the efficient formation of the Weinreb amide.

  • Stable Intermediate: The formation of the stable chelated intermediate is the cornerstone of this method's success, allowing for precise control over the reaction.

Comparison of the Synthetic Routes

FeatureRoute 1: Organometallic Addition to Acid ChlorideRoute 2: Weinreb Amide Approach
Starting Materials 2,6-Dibromopyridine, 1-Methylpiperidine-4-carbonyl chloride2,6-Dibromopyridine, 1-Methylpiperidine-4-carboxylic acid, N,O-Dimethylhydroxylamine
Key Intermediate 6-bromo-2-lithiopyridine6-bromo-2-lithiopyridine, N-methoxy-N,1-dimethylpiperidine-4-carboxamide
Control over Reaction Lower; risk of over-addition to form tertiary alcohol.Higher; stable intermediate prevents over-addition.
Yield Potentially lower and more variable.Generally higher and more reproducible.
Number of Steps Fewer steps if the acid chloride is readily available.More steps due to the preparation of the Weinreb amide.
Scalability Can be challenging due to the high reactivity of the acid chloride.More amenable to large-scale synthesis due to better control.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Organometallic Addition cluster_1 Route 2: Weinreb Amide Approach 2,6-Dibromopyridine_1 2,6-Dibromopyridine 6-bromo-2-lithiopyridine_1 6-bromo-2-lithiopyridine 2,6-Dibromopyridine_1->6-bromo-2-lithiopyridine_1 n-BuLi, THF, -78 °C Target_Molecule_1 (6-Bromopyridin-2-yl)(1-methyl- piperidin-4-yl)methanone 6-bromo-2-lithiopyridine_1->Target_Molecule_1 1-Methylpiperidine-4-carbonyl_chloride 1-Methylpiperidine-4- carbonyl chloride 1-Methylpiperidine-4-carbonyl_chloride->Target_Molecule_1 Acylation 2,6-Dibromopyridine_2 2,6-Dibromopyridine 6-bromo-2-lithiopyridine_2 6-bromo-2-lithiopyridine 2,6-Dibromopyridine_2->6-bromo-2-lithiopyridine_2 n-BuLi, THF, -78 °C Target_Molecule_2 (6-Bromopyridin-2-yl)(1-methyl- piperidin-4-yl)methanone 6-bromo-2-lithiopyridine_2->Target_Molecule_2 1-Methylpiperidine-4-carboxylic_acid 1-Methylpiperidine-4- carboxylic acid Weinreb_Amide N-methoxy-N,1-dimethyl- piperidine-4-carboxamide 1-Methylpiperidine-4-carboxylic_acid->Weinreb_Amide 1. (COCl)2 2. MeONHMe.HCl, Base Weinreb_Amide->Target_Molecule_2 Coupling

Figure 1. Comparative workflow of the two primary synthetic routes to the target molecule.

Conclusion

Both the direct organometallic addition and the Weinreb amide approach offer viable pathways to synthesize (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The choice between these routes will likely depend on the specific requirements of the synthesis, such as scale, desired purity, and the availability of starting materials and reagents. For laboratory-scale synthesis where the acid chloride is available, the direct addition may be quicker. However, for larger-scale production where yield, purity, and reproducibility are paramount, the Weinreb amide approach is generally superior due to its enhanced control over the reaction. Further process optimization for either route would likely focus on minimizing side-product formation and simplifying purification procedures.

References

  • WO2022041608A1 - Synthesis process for lasmiditan - Google P
  • WO2021116979A1 - Process for the preparation of lasmiditan and of a synthesis intermediate - Google P
  • Synthesis of 6-Bromo-2-formyl-pyridine - PrepChem.com. (URL: [Link])

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - PubChem. (URL: [Link])

Sources

Comparative

A Comparative Guide to Alternative Synthetic Strategies for Lasmiditan: Moving Beyond (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction Lasmiditan, marketed as REYVOW, represents a significant advancement in the acute treatment of migraine.[1] As a selective serotonin 5-HT1F receptor agonist, it provides a novel mechanism of action that circ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lasmiditan, marketed as REYVOW, represents a significant advancement in the acute treatment of migraine.[1] As a selective serotonin 5-HT1F receptor agonist, it provides a novel mechanism of action that circumvents the vasoconstrictive effects associated with triptans, offering a valuable therapeutic alternative for patients with or at risk for cardiovascular disease.[2] The synthesis of this complex molecule is a key focus for process chemistry and drug development, aiming for efficiency, scalability, and cost-effectiveness.

A commonly cited synthetic route to Lasmiditan involves the coupling of a key intermediate, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, with 2,4,6-trifluorobenzamide. While effective, reliance on a single, pre-functionalized intermediate can limit process flexibility and optimization. This guide provides an in-depth comparison of alternative synthetic reagents and strategies that bypass this specific bromo-intermediate. We will explore methodologies grounded in modern organometallic chemistry, offering researchers and drug development professionals a nuanced understanding of different pathways to the final active pharmaceutical ingredient (API).

Baseline: The Ullmann Condensation Pathway

The traditional approach hinges on a late-stage N-arylation reaction, typically an Ullmann condensation. This strategy involves coupling the pre-formed ketone intermediate (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with 2,4,6-trifluorobenzamide. The reaction is generally catalyzed by a copper salt, such as cuprous iodide (CuI), in the presence of a base like potassium carbonate.[2][3]

This pathway is conceptually straightforward, building the molecule by connecting two large, pre-synthesized fragments in a final step. However, its efficiency is entirely dependent on the availability and cost of the bromo-pyridine intermediate. Furthermore, classical Ullmann conditions can require high reaction temperatures and may present challenges in catalyst removal and product purification.

Baseline_Ullmann_Route A (6-Bromopyridin-2-yl) (1-methylpiperidin-4-yl)methanone C Lasmiditan A->C CuI, K2CO3 (Ullmann Condensation) B 2,4,6-Trifluorobenzamide B->C

Caption: Baseline synthesis of Lasmiditan via Ullmann condensation.

Alternative Strategy 1: Buchwald-Hartwig Amination Approach

A more contemporary and flexible approach involves forming the crucial aryl C-N bond using a palladium-catalyzed Buchwald-Hartwig amination.[4][5] This strategy fundamentally alters the synthetic sequence by constructing the 2-aminopyridine core from a more accessible halo-pyridine precursor, such as a 2-chloropyridine derivative. This avoids the need for the specific bromo-ketone intermediate from the outset.

The key intermediate in this pathway becomes (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone [6][7]. The synthesis proceeds by first constructing a chloro-ketone analogue, which is then converted to the amino-ketone via the Buchwald-Hartwig reaction. The final amide bond is then formed in a standard acylation step.

Causality and Experimental Rationale

The choice of the Buchwald-Hartwig amination is driven by its significant advantages over classical methods.[8] It operates under milder conditions, exhibits broad functional group tolerance, and leverages well-defined palladium catalysts and ligands to achieve high efficiency and selectivity.[4][9] Using an ammonia surrogate like benzophenone imine allows for the clean installation of a primary amine, which can then be deprotected under acidic conditions.[1] This two-step sequence is a robust and widely adopted method in medicinal chemistry for converting aryl halides to primary aryl amines.[1]

Buchwald_Hartwig_Route cluster_0 Ketone Synthesis cluster_1 C-N Bond Formation & Final Acylation A 2-Chloropyridine Derivative C (6-Chloropyridin-2-yl) (1-methylpiperidin-4-yl)methanone A->C B Organometallic Piperidine Reagent B->C D (6-Aminopyridin-2-yl) (1-methylpiperidin-4-yl)methanone C->D 1. Benzophenone Imine, Pd Catalyst, Base (Buchwald-Hartwig) 2. H+ (Deprotection) F Lasmiditan D->F Amide Coupling E 2,4,6-Trifluorobenzoyl Chloride E->F

Caption: Synthetic workflow employing a key Buchwald-Hartwig amination step.

Experimental Protocol: Synthesis of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol is a representative synthesis adapted from established chemical principles.

  • Buchwald-Hartwig Coupling: To a solution of (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq) in toluene are added benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., 2 mol % Pd₂(dba)₃ and 4 mol % BINAP).

  • The reaction vessel is sealed, purged with argon, and heated to 100 °C for 12-18 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Deprotection: The crude residue is dissolved in tetrahydrofuran (THF), and 2N aqueous hydrochloric acid (HCl) is added. The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is neutralized with an aqueous solution of sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[1]

Alternative Strategy 2: Convergent Synthesis via Late-Stage Ketone Formation

This elegant strategy builds the pyridine-piperidine ketone core as one of the final steps, leveraging a highly convergent organometallic addition to a Weinreb amide. This approach begins with simpler, more readily available starting materials and constructs the key C-C bond of the ketone with high precision.

The synthesis commences with 2-chloropyridine, which undergoes a regioselective lithiation at the 6-position. This potent nucleophile is then trapped with the Weinreb amide of N-methylpiperidine-4-carboxylic acid. The resulting chloro-ketone is then carried forward as described in Strategy 1.

Causality and Experimental Rationale

The success of this route hinges on two key chemical principles:

  • Directed Ortho-Metalation: The use of n-butyllithium (n-BuLi) in the presence of an additive like dimethylaminoethanol can generate a "superbase" capable of selectively deprotonating the 6-position of 2-chloropyridine, even in the presence of the ortho-directing chloro group.[1] This provides a reliable method for generating the required organolithium nucleophile.

  • Weinreb Amide Chemistry: Reacting an organometallic reagent with a standard ester or acid chloride to form a ketone is often plagued by over-addition, leading to the formation of a tertiary alcohol. The N-methoxy-N-methylamide (Weinreb amide) brilliantly circumvents this issue.[1] The organolithium reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, at which point no highly reactive organometallic reagent remains, thus preventing over-addition and ensuring a high yield of the desired ketone.[1]

Weinreb_Amide_Route A 2-Chloropyridine C (6-Chloropyridin-2-yl) (1-methylpiperidin-4-yl)methanone A->C 1. n-BuLi, -78 °C (Directed Lithiation) 2. Add Weinreb Amide B N-methoxy-N,1-dimethyl- piperidine-4-carboxamide (Weinreb Amide) B->C D Lasmiditan C->D 1. Buchwald-Hartwig Amination 2. Amide Coupling

Caption: Convergent synthesis using a Weinreb amide for precise ketone formation.

Experimental Protocol: Synthesis of (6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone via Weinreb Amide

This protocol is a representative synthesis adapted from established chemical principles.[1]

  • Organolithium Generation: A solution of 2-chloropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of n-butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Weinreb Amide Addition: A solution of N-methoxy-N,1-dimethylpiperidine-4-carboxamide (1.2 eq) in anhydrous THF is added slowly to the organolithium solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours before being allowed to warm slowly to room temperature.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield (6-chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

Comparative Analysis of Synthetic Strategies

FeatureBaseline (Ullmann)Alternative 1 (Buchwald-Hartwig)Alternative 2 (Weinreb Amide)
Key Intermediate (6-Bromopyridin-2-yl)(...)methanone(6-Chloropyridin-2-yl)(...)methanone2-Chloropyridine & Piperidine Weinreb Amide
Core Reaction Copper-catalyzed N-ArylationPalladium-catalyzed C-N AminationDirected Lithiation & C-C Addition
Catalyst/Reagent CuI, K₂CO₃Pd₂(dba)₃/BINAP, NaOtBun-BuLi, Cryogenic Temps (-78°C)
Pros Conceptually simple; final step coupling.High functional group tolerance; milder conditions than Ullmann; starts from more accessible chloro-precursors.[5]Highly convergent; uses inexpensive starting materials; excellent control over ketone formation.[1]
Cons Relies on specific bromo-intermediate; potentially harsh reaction conditions (high temp).Requires expensive Palladium catalysts and phosphine ligands; multi-step conversion to final amine.[5]Requires stringent anhydrous conditions and cryogenic temperatures; handling of pyrophoric n-BuLi at scale.
Ideal Application Lab-scale synthesis where the bromo-intermediate is readily available.Process development and scale-up where flexibility and milder conditions are prioritized.Early-stage synthesis and route-scouting where convergence and starting material cost are key drivers.

Conclusion and Outlook

The synthesis of Lasmiditan can be approached from multiple strategic angles, each with distinct advantages and challenges. While the traditional Ullmann-type coupling to (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone provides a direct path, modern catalytic methods offer superior flexibility and efficiency.

The Buchwald-Hartwig amination strategy represents a robust and scalable alternative, allowing for the construction of the key C-N bond from more common chloro-pyridine precursors under relatively mild conditions. For a more convergent and atom-economical approach, the late-stage ketone formation via a Weinreb amide is an exemplary application of modern organometallic chemistry, enabling the precise assembly of the core structure from simple, inexpensive starting materials.

The optimal synthetic route will ultimately depend on project-specific goals, including scale, cost of goods, available equipment, and regulatory considerations. By understanding the underlying chemical principles and experimental demands of each alternative, researchers and drug development professionals can make informed decisions to best optimize the synthesis of this important migraine therapeutic.

References

  • NROChemistry. Synthesis of Lasmiditan. [Online] Available at: [Link]

  • Quick Company. A Process For The Preparation Of 2,4,6 Trifluoro N [6 (1 Methylpiperidine 4 Carbonyl)pyridine 2 Yl]Benzamide And Salts Thereof. [Online] Available at: [Link]

  • ResearchGate. Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). [Online] Available at: [Link]

  • Google Patents. WO2022041608A1 - Synthesis process for lasmiditan.
  • WIPO Patentscope. WO/2022/041608 SYNTHESIS PROCESS FOR LASMIDITAN. [Online] Available at: [Link]

  • Organic Syntheses. Bipyridine. [Online] Available at: [Link]

  • Google Patents. US10669256B2 - Crystalline forms of lasmiditan, preparation methods, pharmaceutical compositions and uses thereof.
  • New Drug Approvals. LASMIDITAN. [Online] Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Wikipedia. Negishi coupling. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. [Online] Available at: [Link]

  • NROChemistry. Negishi Coupling. [Online] Available at: [Link]

  • Google Patents. US20100256187A1 - Composition of 2,4,6- trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide.
  • Google Patents. WO2010115125A3 - Composition of 2,4,6-trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]

  • DTU Orbit. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Online] Available at: [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. [Online] Available at: [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Online] Available at: [Link]

  • PubMed. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. [Online] Available at: [Link]

  • Pharmaffiliates. (6-Bromopyridin-2-yl)(piperidin-4-yl)methanone. [Online] Available at: [Link]

  • Veeprho. (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrochloride. [Online] Available at: [Link]

  • Google Patents. CY2023001I1 - 2,4,6-TRIFLUORO-N-[6-(1-METHYL-PIPERIDINO-4-CARBONYL)-PYRIDIN-2-YL]-BENZAMIDE FOR THE TREATMENT OF MIGRAINE BY THE ORAL OR INTRAVENOUS ROUTE.
  • University of Dundee Research Portal. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Online] Available at: [Link]

  • PubChem. (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Online] Available at: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • National Center for Biotechnology Information. One‐Pot Synthesis of 11C‐Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts - PMC. [Online] Available at: [Link]

Sources

Comparative

Catalytic Strategies for the Functionalization of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Comparative efficacy of Palladium vs. Copper catalytic systems in Lasmiditan synthesis interme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Comparative efficacy of Palladium vs. Copper catalytic systems in Lasmiditan synthesis intermediates.

Executive Summary

The compound (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS 613678-08-3) is the critical electrophilic intermediate in the synthesis of Lasmiditan (Reyvow), a selective 5-HT1F receptor agonist. Its functionalization—specifically the displacement of the C6-bromine atom with a nitrogen nucleophile—represents the yield-determining step in the API manufacturing process.

This guide objectively compares the two dominant catalytic methodologies:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The "Discovery Route" utilizing masked ammonia equivalents.

  • Copper-Catalyzed Ullmann-Type Coupling: The "Process Route" utilizing direct ammonolysis or amidation.

Key Insight: While Palladium systems offer milder thermal conditions and high functional group tolerance suitable for gram-scale medicinal chemistry, Copper systems have superseded them in kilogram-scale production due to a 90% reduction in catalyst cost and the elimination of the imine hydrolysis step.

Chemical Profile & Reactivity[1]

  • Substrate: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • Electronic Environment: The pyridine ring is electron-deficient, activated by both the ring nitrogen and the C2-carbonyl group. This makes the C6-position highly susceptible to oxidative addition (Pd) and radical-nucleophilic mechanisms (Cu).

  • Chemo-selectivity Risks: The tertiary amine on the piperidine ring and the ketone moiety present potential chelation sites that can poison "naked" metal centers, necessitating strongly binding bidentate ligands.

Comparative Analysis of Catalytic Systems

Scenario A: Synthesis of Primary Amine Intermediate

Target: (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone[1][2][3]

System 1: Palladium-Catalyzed Buchwald-Hartwig (Discovery Standard)

This method utilizes Benzophenone Imine as an ammonia surrogate to prevent catalyst poisoning by free ammonia.

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂ (dba)₃]

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination, and reductive elimination.

System 2: Copper-Catalyzed Ammonolysis (Process Standard)

This method utilizes high-pressure aqueous or gaseous ammonia directly.

  • Catalyst: Copper(I) Oxide (Cu₂O) or Copper(I) Iodide (CuI)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or Acetylacetone

  • Mechanism: Ullmann-type coupling (likely involving Cu(I)/Cu(III) or SET mechanisms).

Data Comparison Table
FeaturePd/BINAP SystemCu/DMEDA System
Yield (Isolated) 82% (over 2 steps)85-92% (1 step)
Reaction Time 12-16 hours16-24 hours
Temperature 65-80°C (Reflux)80-110°C (Autoclave)
Pressure Atmospheric3-5 Bar (Ammonia gas)
Step Count 2 (Coupling + Hydrolysis)1 (Direct Conversion)
Cost Efficiency Low (High Pd/Ligand cost)High (Cheap Cu salts)
Purification Chromatography often requiredCrystallization/Salt formation
Scalability Limited (Imine cost)Excellent (Process friendly)

Experimental Protocols

Protocol A: Pd-Catalyzed Amination (Laboratory Scale)

Best for: Rapid analog generation, mild conditions.

  • Charge Reactor: To a dry flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.06 eq).

  • Inertion: Purge with Argon for 15 minutes.

  • Solvent/Base: Add dry Toluene (10 V) and Sodium tert-butoxide (1.4 eq).

  • Reagent: Add Benzophenone Imine (1.2 eq) via syringe.

  • Reaction: Heat to 80°C for 12 hours. Monitor by HPLC for consumption of bromide.

  • Hydrolysis (Critical): Cool to RT. Add 1M HCl (excess) and stir for 2 hours to cleave the imine.

  • Workup: Neutralize aqueous layer with NaOH, extract with DCM. Concentrate to yield the primary amine.[4][5]

Protocol B: Cu-Catalyzed Direct Amidation (Industrial Scale)

Best for: Multi-kilogram manufacturing of Lasmiditan. Note: This protocol describes the direct coupling with 2,4,6-trifluorobenzamide, a convergent strategy.

  • Charge Autoclave: Load (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), 2,4,6-trifluorobenzamide (1.1 eq), and K₂CO₃ (2.0 eq).

  • Catalyst System: Add CuI (0.1 eq) and N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq).

  • Solvent: Add Dioxane or Toluene (5-8 V).

  • Reaction: Seal autoclave. Heat to 100°C for 18-24 hours.

  • Validation: Check for disappearance of starting bromide (<0.5%).

  • Workup: Filter hot to remove inorganic salts. Cool filtrate to induce crystallization of the target Lasmiditan precursor.

Mechanistic Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate catalyst based on project phase and available equipment.

CatalystSelection Start Start: Functionalization of (6-Br-Py-2-yl) Ketone Scale Project Scale? Start->Scale Lab Lab Scale (<10g) Speed Priority Scale->Lab Discovery Process Process Scale (>1kg) Cost Priority Scale->Process Manufacturing Pd_Route Pd-Catalysis (Buchwald) Reagent: Benzophenone Imine Lab->Pd_Route Cu_Route Cu-Catalysis (Ullmann) Reagent: Aqueous NH3 / Amide Process->Cu_Route Hydrolysis Acid Hydrolysis Step Pd_Route->Hydrolysis Direct Direct Product Formation Cu_Route->Direct Result_Lab High Purity Amine (Expensive) Hydrolysis->Result_Lab Result_Process Cost-Effective API (Scalable) Direct->Result_Process

Caption: Decision tree for catalyst selection based on operational scale and economic constraints.

Mechanistic Insight: The Palladium Cycle

Understanding the specific catalytic cycle for this pyridine substrate helps in troubleshooting "stalled" reactions. The electron-poor nature of the pyridine facilitates the first step, but the steric bulk of the piperidine ketone can hinder the amine coordination.

PdCycle Pd0 Pd(0)-L2 Active Species OxAdd Oxidative Addition (Rate Fast due to Pyridine) Pd0->OxAdd + Substrate PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br AmineCoord Amine Coordination (Steric Sensitive) PdII_Br->AmineCoord + HNR2 Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 + Product

Caption: Pd-Catalytic cycle highlighting the facile oxidative addition due to the electron-deficient pyridine ring.

References

  • Eli Lilly and Company. (2003).[3] Preparation of pyridinoylpiperidines as 5-HT1F agonists.[3] WO2003084949.[3][6][7] (Original Discovery Route using Pd/BINAP).

  • CoLucid Pharmaceuticals. (2011).[3] Compositions and methods of synthesis of pyridinoylpiperidine derivatives.[3] WO2011123654.[3][6] (Process Improvement using Cu/Ammonia).

  • Sichuan Haisco Pharmaceutical. (2022). Synthesis process for Lasmiditan.[4][3][5][6][8] WO2022041608.[8] (Optimized Cu-catalyzed direct amidation).

  • Rubio, M. et al. (2021). Process Development of Lasmiditan.[4][3][5][7][8] Journal of Medicinal Chemistry.[5] (Review of synthetic strategies).

Sources

Validation

A Comparative Spectroscopic and Chromatographic Analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone from Commercial Suppliers

Abstract: This guide provides a detailed comparative analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparative analysis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers. We employ a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, to assess purity, identity, and impurity profiles. The findings highlight significant variations in quality among suppliers, underscoring the critical need for rigorous in-house quality control to ensure the reliability and reproducibility of research and development outcomes. This document serves as a practical guide for researchers in selecting and qualifying raw materials for drug discovery and development projects.

Introduction

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] Its structural integrity and purity are paramount, as impurities can lead to undesirable side reactions, lower yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. In the context of drug development, the quality of starting materials directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[4][5][6]

The objective of this guide is to demonstrate a robust analytical workflow for qualifying a critical raw material and to present a comparative analysis of this compound from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C. By employing orthogonal analytical techniques—methods that measure the same property using different principles—we can build a comprehensive and trustworthy profile of each sample. Spectroscopy and chromatography are indispensable tools in this process, providing detailed information on molecular structure, purity, and composition.[7][8][9] This analysis will illustrate how seemingly identical products can exhibit significant differences that may impact their suitability for specific applications.

Analytical Strategy and Methodologies

To ensure a thorough and unbiased comparison, a multi-pronged analytical strategy was designed. This approach is grounded in the principles of Good Laboratory Practice (GLP), which ensure the quality, reliability, and integrity of non-clinical studies.[10][11][12][13] Each sample was subjected to the same set of analyses under identical conditions.

Rationale for Technique Selection
  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is unparalleled for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Together, they confirm the identity of the target compound and can reveal the presence of structural isomers and other organic impurities.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is the gold standard for purity assessment. HPLC separates the main compound from its impurities based on their physicochemical properties, and a UV detector quantifies their relative amounts. The mass spectrometer provides mass-to-charge ratio information, aiding in the identification of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" by identifying the functional groups present in the molecule. It is a rapid and effective method for confirming identity and detecting gross contamination or significant structural deviations.

G cluster_setup Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Evaluation cluster_conclusion Final Assessment SampleA Sample (Supplier A) NMR ¹H & ¹³C NMR SampleA->NMR HPLC HPLC-UV/MS SampleA->HPLC FTIR FTIR SampleA->FTIR SampleB Sample (Supplier B) SampleB->NMR SampleB->HPLC SampleB->FTIR SampleC Sample (Supplier C) SampleC->NMR SampleC->HPLC SampleC->FTIR Identity Identity Confirmation NMR->Identity Structural Data Purity Purity Assessment HPLC->Purity Area % Impurity Impurity Profiling HPLC->Impurity Peak Identification FTIR->Identity Functional Groups Decision Supplier Qualification Identity->Decision Purity->Decision Impurity->Decision G cluster_main (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone cluster_impurity Potential Impurity (Des-methyl) Main Impurity

Sources

Comparative

A Senior Application Scientist's Guide to Impurity Profiling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of analytical strategies for the impurity profiling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a known process-related impurity and potential degradant of the anti-migraine drug, Lasmiditan. Our focus will be on the practical application of modern analytical techniques, underpinned by a thorough understanding of the compound's synthetic and degradation pathways.

The Genesis of Impurities: A Synthetic Perspective

A comprehensive impurity profile begins with a deep understanding of the API's synthesis. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is typically formed as an intermediate or an impurity during the synthesis of Lasmiditan. A plausible synthetic route involves the coupling of a 6-bromopyridine derivative with a 1-methylpiperidine moiety.

A likely synthetic pathway involves the reaction of 6-bromopyridine-2-carboxylic acid with a suitable activating agent to form an acyl chloride or another activated species, followed by amidation with 1-methylpiperidine-4-carboxamide. Alternatively, a Grignard reaction between a 6-bromopyridyl magnesium halide and a suitable 1-methylpiperidine-4-carbonyl derivative could be employed.

Synthetic_Pathway 6-Bromopyridine-2-carboxylic acid 6-Bromopyridine-2-carboxylic acid 6-Bromopyridine-2-carbonyl chloride 6-Bromopyridine-2-carbonyl chloride 6-Bromopyridine-2-carboxylic acid->6-Bromopyridine-2-carbonyl chloride Activation Activating Agent (e.g., SOCl2) Activating Agent (e.g., SOCl2) Activating Agent (e.g., SOCl2)->6-Bromopyridine-2-carbonyl chloride Target_Compound (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone 6-Bromopyridine-2-carbonyl chloride->Target_Compound Amidation 1-Methylpiperidine-4-carboxamide 1-Methylpiperidine-4-carboxamide 1-Methylpiperidine-4-carboxamide->Target_Compound

Caption: Plausible synthetic pathway for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

This synthetic route allows us to anticipate potential process-related impurities.

Anticipating the Unwanted: A Predictive Impurity Profile

Based on the synthetic pathway and the chemical nature of the starting materials and reagents, we can predict a range of potential impurities. These can be broadly categorized as process-related impurities and degradation products.

Impurity Category Potential Impurities Origin
Process-Related 6-Bromopyridine-2-carboxylic acidUnreacted starting material
1-Methylpiperidine-4-carboxamideUnreacted starting material
N,N-dimethyl-6-bromopyridine-2-carboxamideReaction with dimethylamine (a potential impurity in reagents)
(6-Hydroxypyridin-2-yl)(1-methylpiperidin-4-yl)methanoneHydrolysis of the bromo group
Degradation Products 6-Bromopyridine-2-carboxylic acid and 1-methylpiperidineHydrolysis of the amide bond
Pyridine-2-yl(1-methylpiperidin-4-yl)methanoneDebromination

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. Studies on the parent drug, Lasmiditan, have shown its lability under acidic and basic conditions, suggesting that the amide bond in our target compound is also susceptible to hydrolysis.[1][2]

The Analytical Armamentarium: A Comparative Guide

A multi-faceted analytical approach is essential for the comprehensive impurity profiling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as the cornerstone of this endeavor.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for separating the target compound from its potential impurities. The choice of stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal resolution.

Method Comparison:

Parameter Method A (General Purpose) Method B (Optimized for Polar Impurities) Method C (High-Throughput)
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[3]Phenyl-Hexyl (e.g., Zorbax SB-Phenyl, 150 x 4.6 mm, 3.5 µm)[4]Sub-2 µm C18 (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 7.2)[3]0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Methanol[3]AcetonitrileAcetonitrile
Gradient 20-80% B over 30 min10-60% B over 25 min5-95% B over 5 min
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 260 nm[3]UV at 246 nm[1]UV at 260 nm

Rationale for Method Selection:

  • Method A provides a robust, general-purpose method with good separation for a wide range of impurities. The use of a phosphate buffer at neutral pH can enhance the retention of basic compounds.[3]

  • Method B is tailored for better retention and separation of more polar impurities, such as the starting carboxylic acid, by utilizing a phenyl-hexyl column which offers different selectivity compared to a standard C18 phase. The acidic mobile phase is suitable for mass spectrometry detection.

  • Method C employs Ultra-High-Performance Liquid Chromatography (UPLC) for rapid analysis, significantly reducing run times, which is ideal for in-process control and high-throughput screening.

Experimental Protocol: HPLC Method Development and Validation

A rigorous validation of the chosen HPLC method is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5]

Step-by-Step HPLC Protocol (Method A as an example):

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (20% Methanol in 20 mM Phosphate Buffer, pH 7.2) for at least 30 minutes.

  • Standard Preparation: Prepare a stock solution of the reference standard of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Chromatographic Run: Execute the gradient program as detailed in the method comparison table.

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC with UV detection is excellent for quantification, it falls short in providing structural information for unknown impurities. This is where the power of Mass Spectrometry (MS) becomes indispensable. Coupling LC with a mass spectrometer allows for the determination of the molecular weight and fragmentation pattern of each separated impurity, enabling its structural elucidation.

Analytical_Workflow Sample Sample HPLC_Separation HPLC Separation (e.g., RP-C18) Sample->HPLC_Separation UV_Detection UV Detection (Quantification) HPLC_Separation->UV_Detection MS_Detection Mass Spectrometry (Identification) HPLC_Separation->MS_Detection Impurity_Profile Comprehensive Impurity Profile UV_Detection->Impurity_Profile MS_Detection->Impurity_Profile

Caption: Integrated analytical workflow for impurity profiling.

LC-MS Protocol:

  • LC Method: Utilize an HPLC method with a volatile mobile phase, such as Method B (using formic acid instead of a non-volatile phosphate buffer).

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining the elemental composition of impurities.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the impurity peaks to obtain fragmentation patterns for structural confirmation.

Conclusion: A Holistic Approach to Impurity Profiling

The impurity profiling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone necessitates a scientifically sound and systematic approach. By combining a thorough understanding of the synthetic process with the strategic application of advanced analytical techniques like HPLC and LC-MS, researchers and drug development professionals can establish a comprehensive and robust impurity profile. This not only ensures regulatory compliance but, more importantly, guarantees the quality, safety, and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]

  • Reddy, B. P., et al. Lasmiditan Hemisuccinate: Selective Separation and Validation of Process Related Impurities by HPLC. Research Square, 2023. [Link][3]

  • Srinivasa Reddy, C., et al. Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LC-MS/MS. ACG Publications, 2023. [Link][1]

  • Harshali, S., et al. HPLC method development and validation for the estimation of, Lasmiditan in marketed formulation. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 2022-2032. [Link][4]

  • International Journal of Pharmaceutical Sciences Review and Research. Method Development, Validation and Forced Degradation Study of Lasmiditan by HPLC Method. 2023. [Link][2]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Introduction: The Analytical Imperative for a Key Synthetic Intermediate (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, hereafter referred to as 6-BPM, is a heterocyclic ketone of significant interest in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, hereafter referred to as 6-BPM, is a heterocyclic ketone of significant interest in pharmaceutical development. Its structure, featuring a bromopyridine and a methylpiperidine moiety, marks it as a crucial intermediate or a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity and concentration of 6-BPM must be precisely controlled to ensure the safety, efficacy, and quality of the final drug product. Consequently, the validation of analytical methods used for its quantification is not merely a procedural step but a cornerstone of regulatory compliance and product integrity.

This guide provides an in-depth comparison of analytical methodologies for the robust validation of 6-BPM analysis. We will move beyond rote procedural descriptions to explore the causal logic behind method selection and parameter optimization. The objective is to equip researchers, analytical scientists, and drug development professionals with a framework for developing and validating methods that are not only fit for their intended purpose but are also scientifically sound and defensible under regulatory scrutiny. All discussions and protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Strategic Selection of the Primary Analytical Technique

The choice of an analytical technique is the first critical decision point. The physicochemical properties of 6-BPM (Molecular Weight: 283.16 g/mol , presence of chromophores and basic nitrogen atoms) make it amenable to several techniques.[1] However, for routine quality control (QC) in a pharmaceutical setting, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most viable alternatives.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of non-volatile and thermally labile compounds. Given the polarity and molecular weight of 6-BPM, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the presumptive method of choice for assay and impurity profiling.

  • Gas Chromatography (GC): While powerful for volatile and semi-volatile compounds, GC analysis of 6-BPM would likely require derivatization to improve its volatility and thermal stability, adding complexity and potential variability to the method.[5] Therefore, GC is better suited for specific applications, such as analyzing volatile organic impurities (residual solvents) in the 6-BPM drug substance, rather than for the primary assay.

This guide will focus on the validation of an RP-HPLC method, as it represents the most logical, efficient, and widely applicable approach for 6-BPM. We will also discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative for specific contexts, such as trace-level impurity identification.

The Validation Workflow: A Self-Validating System

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[6][7][8] The process should be viewed as an integrated workflow where each parameter builds upon the others to create a comprehensive picture of the method's performance.

Validation_Workflow start Method Development & Optimization protocol Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) start->protocol Finalized Method specificity Specificity & Forced Degradation protocol->specificity robustness Robustness protocol->robustness solution_stability Solution Stability protocol->solution_stability linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) linearity->precision lod_loq LOD & LOQ linearity->lod_loq Based on Linearity Slope & Intercept report Final Validation Report & Lifecycle Management accuracy->report precision->report lod_loq->report robustness->report solution_stability->report

Caption: A logical workflow for analytical method validation, from development to final reporting.

Comparative Analysis of Key Analytical Methods

The choice between methods depends on the analytical objective. An HPLC-UV method is ideal for routine quantification (assay), while a mass spectrometry (MS) based method provides superior sensitivity and specificity for impurity identification and quantification.

Parameter RP-HPLC with UV Detection LC-MS/MS Headspace GC-MS
Primary Application Assay, Purity, Content UniformityImpurity Identification, Quantification of Trace Impurities, Genotoxic Impurity AnalysisResidual Solvent Analysis, Volatile Impurities
Specificity Good. Can be compromised by co-eluting impurities with similar UV spectra.Excellent. Based on both retention time and mass-to-charge ratio (m/z).Excellent. Based on retention time and mass fragmentation patterns.
Sensitivity (Typical LOQ) ~0.05% of nominal concentration<0.01% (ng/mL to pg/mL levels).[9]ppm levels
Linearity (Typical R²) > 0.999> 0.995> 0.995
Precision (%RSD) < 1.0% for Assay; < 5.0% for Impurities< 10% at LOQ< 15% at LOQ
Robustness Generally high, but sensitive to pH and mobile phase composition changes.High, but sensitive to matrix effects (ion suppression/enhancement).High, but sensitive to inlet temperature and split ratio.
Causality for Choice Best for routine, high-throughput QC where the primary analyte concentration is the main focus. Cost-effective and reliable.Essential for development, forced degradation studies, and when unknown impurities need to be identified and quantified at very low levels.[10]Mandatory for ensuring that volatile residual solvents from the synthesis process are below regulatory limits.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, validated procedures for the analysis of 6-BPM. They are designed to be self-validating, with system suitability tests integrated to ensure the system is performing correctly before any sample analysis.

Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling

Objective: To develop a validated, stability-indicating RP-HPLC method capable of accurately quantifying 6-BPM (assay) and separating it from potential process-related impurities and degradation products. A stability-indicating method is one that can resolve the main analyte from its degradation products, ensuring that the measured analyte concentration is not artificially inflated.[11][12]

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (AR Grade).

  • Orthophosphoric Acid (AR Grade).

  • Water (HPLC Grade).

  • 6-BPM Reference Standard.

Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Rationale: The acidic pH (3.0) ensures that the tertiary amine in the piperidine ring is protonated, which minimizes peak tailing and improves chromatographic peak shape on a silica-based C18 column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Gradient: 0-5 min (20% B), 5-25 min (20% to 80% B), 25-30 min (80% B), 30.1-35 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determined from UV scan of 6-BPM).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Validation Experiments:

  • System Suitability:

    • Procedure: Inject the standard solution (e.g., 100 µg/mL) five times.

    • Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000. This confirms the system is ready for analysis.[11]

  • Specificity (Forced Degradation):

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[13][14]

    • Procedure:

      • Acid Hydrolysis: Reflux 10 mg of 6-BPM in 10 mL of 0.1 M HCl at 80°C for 4 hours.

      • Base Hydrolysis: Reflux 10 mg of 6-BPM in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

      • Oxidative Degradation: Treat 10 mg of 6-BPM with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid 6-BPM to 105°C for 48 hours.

      • Photolytic Degradation: Expose a solution of 6-BPM to UV light (254 nm) for 24 hours.

    • Analysis: Neutralize the acid/base samples, dilute all samples to an appropriate concentration, and analyze using the HPLC method.

    • Acceptance Criteria: The method must demonstrate baseline resolution between the 6-BPM peak and all degradation product peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the 6-BPM peak in the presence of its degradants.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of 6-BPM reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration (e.g., 0.5 µg/mL to 150 µg/mL).

    • Acceptance Criteria: A linear relationship between concentration and peak area, with a correlation coefficient (R²) ≥ 0.999.[2]

  • Accuracy (Recovery):

    • Procedure: Spike a placebo (formulation matrix without the API) with the 6-BPM standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[15]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.

    • Acceptance Criteria: %RSD should be ≤ 1.0% for assay repeatability and ≤ 2.0% for intermediate precision.[15]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Procedure: Determine based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

    • Acceptance Criteria: The LOQ must be precise and accurate (%RSD < 10%).

  • Robustness:

    • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters must still pass, and the peak area should not change significantly, demonstrating the method's reliability during normal use.[2]

Visualization of the Decision-Making Process

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis.

Method_Selection start What is the Analytical Goal? assay Routine Assay & Purity of 6-BPM start->assay Quantification impurity_id Identify Unknown Degradants/Impurities start->impurity_id Identification residual_solvent Quantify Volatile Residual Solvents start->residual_solvent Specific Impurity Class hplc_uv Select HPLC-UV assay->hplc_uv lc_ms Select LC-MS/MS impurity_id->lc_ms gc_ms Select Headspace GC-MS residual_solvent->gc_ms hplc_why Why? Cost-effective, robust, and precise for high concentration analytes. hplc_uv->hplc_why lcms_why Why? Provides molecular weight and fragmentation data for structural elucidation at low levels. lc_ms->lcms_why gcms_why Why? Specifically designed for separating and quantifying volatile organic compounds. gc_ms->gcms_why

Sources

Comparative

Cost analysis of different synthetic pathways to Lasmiditan via (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Lasmiditan Synthesis Lasmiditan, a selective serotonin 5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Lasmiditan Synthesis

Lasmiditan, a selective serotonin 5-HT1F receptor agonist, represents a significant advancement in the acute treatment of migraine. Its synthesis has been a subject of considerable interest within the pharmaceutical industry, with a focus on developing efficient, scalable, and cost-effective manufacturing processes. A pivotal intermediate in several prominent synthetic routes is (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The strategic importance of this ketone lies in its role as a versatile scaffold, allowing for the crucial final-step introduction of the 2,4,6-trifluorobenzamide moiety to complete the Lasmiditan molecule.

This guide provides a detailed comparative analysis of two principal synthetic strategies for Lasmiditan that converge at this key intermediate. We will dissect two distinct pathways for the synthesis of the ketone intermediate itself and then evaluate two competing catalytic methods for the final C-N bond formation. By examining detailed experimental protocols, yields, and a thorough cost analysis of raw materials and catalysts, this document aims to provide drug development professionals with the critical insights needed to make informed decisions in selecting an optimal synthetic route for the large-scale production of Lasmiditan.

Synthetic Pathways to the Key Intermediate: A Head-to-Head Comparison

The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a multi-step process that can be approached from different starting materials. Here, we analyze two plausible routes: one commencing with 2,6-dibromopyridine and the other with 6-bromopicolinic acid.

Route A: Grignard Reaction with a Weinreb Amide Derived from 1-Methylpiperidine-4-carboxylic Acid

This pathway hinges on the formation of a Weinreb amide from readily available 1-methylpiperidine-4-carboxylic acid, which then undergoes a Grignard reaction with the organometallic species derived from 2,6-dibromopyridine.

Experimental Protocol: Route A

Step A1: Synthesis of N-methoxy-N,1-dimethylpiperidine-4-carboxamide (Weinreb Amide)

  • To a solution of 1-methylpiperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Weinreb amide.

Step A2: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • To a solution of 2,6-dibromopyridine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the organolithium species.

  • Add a solution of the Weinreb amide from Step A1 (1.0 eq) in THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the key ketone intermediate.

Causality of Experimental Choices:

  • The use of a Weinreb amide in Step A1 is critical to prevent the over-addition of the Grignard reagent in Step A2, which would lead to the formation of a tertiary alcohol instead of the desired ketone. The chelation of the magnesium to the methoxy and carbonyl oxygens of the Weinreb amide intermediate stabilizes the tetrahedral intermediate, preventing its collapse until acidic workup.

  • The low temperature (-78 °C) in Step A2 is essential to ensure the selective monolithiation of 2,6-dibromopyridine and to control the reactivity of the highly nucleophilic organolithium reagent.

Diagram of Route A Workflow:

RouteA cluster_step1 Step A1: Weinreb Amide Formation cluster_step2 Step A2: Grignard Reaction A1_start 1-Methylpiperidine-4-carboxylic Acid A1_reagents 1. Oxalyl Chloride, DMF 2. N,O-Dimethylhydroxylamine, TEA A1_start->A1_reagents DCM A1_product N-methoxy-N,1-dimethyl- piperidine-4-carboxamide A1_reagents->A1_product A2_start1 2,6-Dibromopyridine A2_reagents 1. n-BuLi 2. Weinreb Amide A2_start1->A2_reagents THF, -78°C A2_start2 N-methoxy-N,1-dimethyl- piperidine-4-carboxamide A2_start2->A2_reagents A2_product (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone A2_reagents->A2_product

Caption: Workflow for the synthesis of the key intermediate via Route A.

Route B: Amide Coupling from 6-Bromopicolinic Acid

This alternative route involves the direct coupling of 6-bromopicolinic acid with a piperidine derivative.

Experimental Protocol: Route B

Step B1: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

  • To a solution of 6-bromopicolinic acid (1.0 eq) in DMF, add 1-methylpiperidine (1.1 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the key ketone intermediate.

Causality of Experimental Choices:

  • This route utilizes a standard amide coupling reaction, which is a well-established and generally high-yielding transformation. The choice of coupling agents like HOBt and EDC is to activate the carboxylic acid and facilitate the nucleophilic attack of the amine.

  • While seemingly more direct than Route A, the success of this route is highly dependent on the commercial availability and cost of 6-bromopicolinic acid.

Diagram of Route B Workflow:

RouteB cluster_step1 Step B1: Amide Coupling B1_start1 6-Bromopicolinic Acid B1_reagents EDC, HOBt B1_start1->B1_reagents DMF B1_start2 1-Methylpiperidine B1_start2->B1_reagents B1_product (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone B1_reagents->B1_product

Caption: Workflow for the synthesis of the key intermediate via Route B.

Final Step to Lasmiditan: A Tale of Two Catalysts

With the key ketone intermediate in hand, the final and most critical step is the formation of the C-N bond between the pyridine ring and 2,4,6-trifluorobenzamide. We will compare a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This method offers a potentially more cost-effective approach by avoiding precious metal catalysts.

Experimental Protocol: Method 1

  • To a reaction vessel, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), 2,4,6-trifluorobenzamide (1.2 eq), copper(I) iodide (CuI) (0.1 eq), N,N'-dimethylethylenediamine (0.2 eq), and potassium carbonate (2.0 eq).

  • Add a suitable solvent such as dioxane or toluene.

  • Heat the mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain Lasmiditan.[1]

Causality of Experimental Choices:

  • The use of a copper catalyst is a key cost-saving measure compared to palladium.[1]

  • The diamine ligand, N,N'-dimethylethylenediamine, is crucial for stabilizing the copper catalyst and facilitating the cross-coupling reaction.

  • The basic conditions provided by potassium carbonate are necessary to deprotonate the amide and activate it for nucleophilic attack.

Diagram of Method 1 Workflow:

Method1 M1_start1 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone M1_reagents CuI, N,N'-Dimethylethylenediamine, K2CO3 M1_start1->M1_reagents Dioxane M1_start2 2,4,6-Trifluorobenzamide M1_start2->M1_reagents M1_product Lasmiditan M1_reagents->M1_product Heat

Caption: Final coupling step to Lasmiditan via copper-catalyzed N-arylation.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This well-established method is known for its broad substrate scope and high efficiency, albeit with the use of a more expensive catalyst.

Experimental Protocol: Method 2

  • To a reaction vessel under an inert atmosphere, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq), 2,4,6-trifluorobenzamide (1.2 eq), palladium(II) acetate (Pd(OAc)2) (0.02-0.05 eq), a phosphine ligand such as Xantphos (0.04-0.1 eq), and a base such as cesium carbonate or potassium phosphate (2.0 eq).

  • Add a suitable solvent such as toluene or dioxane.

  • Heat the mixture to 80-110 °C and stir for 8-16 hours.

  • Cool the reaction mixture and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield Lasmiditan.

Causality of Experimental Choices:

  • The palladium catalyst, in combination with a bulky electron-rich phosphine ligand like Xantphos, forms a highly active catalytic species capable of facilitating the C-N bond formation.

  • The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amide without competing side reactions.

  • A significant challenge with this method is the removal of residual palladium from the final active pharmaceutical ingredient (API), which requires specific purification steps.

Method2 M2_start1 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone M2_reagents Pd(OAc)2, Xantphos, Cs2CO3 M2_start1->M2_reagents Toluene M2_start2 2,4,6-Trifluorobenzamide M2_start2->M2_reagents M2_product Lasmiditan M2_reagents->M2_product Heat

Sources

Validation

Patent landscape for the synthesis of Lasmiditan using (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For researchers, scientists, and drug development professionals, understanding the patent landscape for the synthesis of a target molecule is critical for innovation and strategic planning. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the patent landscape for the synthesis of a target molecule is critical for innovation and strategic planning. This guide provides an in-depth comparison of patented synthetic routes to Lasmiditan, a selective serotonin 1F (5-HT1F) receptor agonist for the acute treatment of migraine.[1][2] We focus on pathways utilizing the key intermediate (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone and provide a comparative analysis against other notable synthetic strategies.

Introduction to Lasmiditan and the Significance of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Lasmiditan, marketed as Reyvow®, represents a significant advancement in migraine treatment due to its novel mechanism of action that avoids the vasoconstrictive effects associated with triptans.[1] Its chemical structure, 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide, presents a formidable synthetic challenge.[3] The intermediate, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, has emerged as a pivotal building block in several patented routes, offering a convergent approach to the final product.

The Copper-Catalyzed N-Arylation Route: A Promising Pathway

A recent patent application (WO/2022/041608) discloses a synthesis of Lasmiditan centered around a copper-catalyzed N-arylation of 2,4,6-trifluorobenzamide with (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[4][5] This approach circumvents the use of expensive palladium catalysts often employed in similar cross-coupling reactions.

The core of this methodology lies in the formation of the critical amide bond through a copper-mediated reaction. The inventors describe a process that is not only cost-effective by avoiding precious metals but also proceeds under mild reaction conditions, which is highly desirable for large-scale production.[4]

Causality Behind Experimental Choices

The selection of a cuprous salt (CuX, where X = I, Br, or Cl) as the catalyst is a key feature of this process. Copper catalysts are significantly more economical than their palladium counterparts. The patent highlights the use of a ligand, such as N,N'-dimethyl-1,2-ethylenediamine, to facilitate the catalytic cycle.[4] The ligand's role is to stabilize the copper catalyst and enhance its reactivity, enabling the coupling to proceed efficiently at moderate temperatures (0-60°C).[4] The choice of a base, such as potassium carbonate or cesium carbonate, is crucial for the deprotonation of the benzamide, allowing it to participate in the catalytic cycle.

Experimental Protocol: Copper-Catalyzed N-Arylation

The following is a representative experimental protocol based on the details provided in patent WO/2022/041608:

  • To a reaction vessel, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, 2,4,6-trifluorobenzamide, a cuprous salt (e.g., CuI), a ligand (e.g., N,N'-dimethyl-1,2-ethylenediamine), and a base (e.g., potassium carbonate) in a suitable organic solvent.

  • Stir the reaction mixture at a temperature between 0°C and 60°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, quench the reaction and perform a work-up procedure to isolate the crude Lasmiditan.

  • Purify the crude product by crystallization or chromatography to obtain Lasmiditan of high purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Product Lasmiditan A->Product B 2,4,6-Trifluorobenzamide B->Product Catalyst Cuprous Salt (CuX) Catalyst->Product Ligand N,N'-dimethyl-1,2-ethylenediamine Ligand->Product Base K2CO3 or Cs2CO3 Base->Product Solvent Organic Solvent Solvent->Product Temperature 0-60°C Temperature->Product

Alternative Synthetic Strategies: A Comparative Overview

While the copper-catalyzed route presents a compelling option, the patent landscape reveals several alternative approaches to Lasmiditan synthesis. These alternatives often employ different key intermediates and reaction mechanisms, each with its own set of advantages and disadvantages.

The Grignard Reagent Approach

Patent WO2020095171A1 describes a process for preparing Lasmiditan that involves the use of a Grignard reagent.[6] Specifically, the synthesis involves reacting a compound of "formula VII" with 1-methylpiperidine-4-yl-magnesium chloride.[6] This approach offers a different disconnection strategy, forming the ketone moiety at a late stage in the synthesis.

Key Features:

  • Convergent Synthesis: This route allows for the late-stage introduction of the piperidine ring.

  • Organometallic Chemistry: Relies on the well-established reactivity of Grignard reagents.

The Weinreb Amide Route

A robust synthesis of Lasmiditan developed by researchers at Eli Lilly, the originator of the drug, utilizes a Weinreb amide intermediate.[7] This strategy involves the reaction of an organolithium reagent, generated in situ from 2-chloropyridine, with a Weinreb amide derived from 1-methylpiperidine-4-carboxylic acid.[7]

Causality Behind Experimental Choices:

The use of a Weinreb amide is a strategic choice to prevent the common problem of over-addition of the organometallic reagent to the ketone product. The stable chelated intermediate formed from the Weinreb amide collapses to the ketone only upon acidic workup, thus ensuring a high yield of the desired product. The in-situ generation of the organolithium reagent from 2-chloropyridine and n-butyllithium is a classic method for creating a nucleophilic pyridine species.[7]

G cluster_start Starting Materials cluster_organometallic Organometallic Reagent Generation A 1-Methylpiperidine-4-carboxylic acid Intermediate1 Weinreb Amide A->Intermediate1 B N,O-Dimethylhydroxylamine B->Intermediate1 Ketone (6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone Intermediate1->Ketone C 2-Chloropyridine Organolithium Organolithium Reagent C->Organolithium D n-Butyllithium D->Organolithium Organolithium->Ketone Amination Amination Ketone->Amination Amine 2-Amino-6-(1-methylpiperidine-4-carbonyl)pyridine Amination->Amine Acylation Acylation with 2,4,6-Trifluorobenzoyl chloride Amine->Acylation Lasmiditan Lasmiditan Acylation->Lasmiditan

Earlier Routes Involving Palladium Catalysis

The patent literature also describes earlier synthetic routes that relied on palladium-catalyzed cross-coupling reactions. For instance, patent WO2022041608A1 discusses a route where a 2-chloropyridine derivative is coupled with the imine of benzophenone using a palladium catalyst (Pd2dba3) and an expensive phosphine ligand (BINAP).[5] While effective, this route is criticized for its low yield (around 10% from 2-chloropyridine) and the high cost of the catalyst and ligand, making it less suitable for industrial-scale production.[5]

Comparative Analysis of Patented Routes

FeatureCopper-Catalyzed N-Arylation (WO/2022/041608)Grignard Reagent Route (WO2020095171A1)Weinreb Amide Route (Eli Lilly)Early Palladium-Catalyzed Route
Key Intermediate (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone"Compound of formula VII"Weinreb amide of 1-methylpiperidine-4-carboxylic acid2-Chloropyridine derivative
Catalyst Cuprous Salt (e.g., CuI)Not explicitly a catalyst-driven final stepNot explicitly a catalyst-driven final stepPalladium complex (e.g., Pd2dba3)
Cost-Effectiveness High (avoids precious metals)ModerateModerateLow (expensive catalyst and ligand)
Reaction Conditions Mild (0-60°C)Typically low temperatures for Grignard reactionsLow temperatures for organolithium reactionsOften requires elevated temperatures
Key Advantages Cost-effective, simple operation, mild conditionsConvergent synthesisHigh yield of ketone, avoids over-additionEstablished methodology
Key Disadvantages Newer, less established on a large scaleRequires careful control of reactive Grignard reagentUse of pyrophoric n-butyllithiumLow yield, high cost

Conclusion

The patent landscape for the synthesis of Lasmiditan is diverse, with several viable routes emerging over time. The early reliance on expensive palladium-catalyzed reactions has given way to more cost-effective and efficient methods. The copper-catalyzed N-arylation utilizing the key intermediate (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone represents a significant step forward in this regard, offering a scalable and economically attractive process. The Weinreb amide route, developed by the originator, remains a benchmark for its chemical elegance and high efficiency. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including cost of raw materials, scalability, and intellectual property considerations. This comparative guide provides a solid foundation for navigating these complex decisions and fostering further innovation in the synthesis of this important therapeutic agent.

References

  • SYNTHESIS PROCESS FOR LASMIDITAN. WO/2022/041608. WIPO Patentscope. [Link]

  • Synthesis of Lasmiditan. NROChemistry. [Link]

  • Process for preparation of lasmiditan. WO2020095171A1.
  • Synthesis process for lasmiditan. WO2022041608A1.
  • NDA 211280 Orig1s000. accessdata.fda.gov. [Link]

  • Process for the preparation of lasmiditan and of a synthesis intermediate. WO2021116979A1.
  • PROCESSES AND INTERMEDIATE FOR THE LARGE-SCALE PREPARATION OF 2,4,6-TRIFLUORO-N-[6-(1-METHYL-PIPERIDINE-4-CARBONYL)-PYRIDIN-2-YL]-BENZAMIDE HEMISUCCINATE, AND PREPARATION OF 2,4,6-TRIFLUORO-N-[6-(1-METHYL-PIPERIDINE-4-CARBONYL)-PYRIDIN-2-YL]. Justia Patents. [Link]

  • Crystalline forms of lasmiditan, preparation methods, pharmaceutical compositions and uses thereof. US10669256B2.
  • Pharmaceutical composition of lasmiditan and process of preparation thereof. WO2022079591A1.
  • Lasmiditan. Wikipedia. [Link]

  • (2s,3r,4r,5s,6r)-2-(4-chloro-3-benzylphenyl)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol derivatives for use in the treatment of diabetes. EP2187742B1.
  • Synthesis of Lasmiditan. NROChemistry. [Link]

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Comparative

A Comparative Guide to Structural Analogs of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic exploration of chemical scaffolds is paramount to identifying novel therapeutic agents with improve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic exploration of chemical scaffolds is paramount to identifying novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of structural analogs of (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key chemical entity that serves as a versatile building block in medicinal chemistry. Notably, this scaffold is a crucial intermediate in the synthesis of Lasmiditan, a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine.[1][2][3] Beyond its role in migraine therapy, structural modifications of this pyridinyl-methanone-piperidinyl framework have yielded potent ligands for other important neurological targets, particularly the sigma-1 (σ1) receptor, which is implicated in pain, neurodegeneration, and psychiatric disorders.

This guide will dissect the structure-activity relationships (SAR) of analogs based on modifications to the three core components of the molecule: the 6-bromopyridin-2-yl moiety, the methanone linker, and the 1-methylpiperidin-4-yl group. We will present comparative experimental data, detailed synthetic and analytical protocols, and visual representations of key concepts to provide a comprehensive resource for researchers in the field.

The Core Scaffold: A Gateway to Diverse Biological Targets

The (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone scaffold presents a unique combination of structural features that contribute to its utility in drug design. The pyridine ring offers a key site for hydrogen bonding and aromatic interactions, while the piperidine moiety provides a basic nitrogen center, often crucial for receptor binding, and a flexible ring that can adopt various conformations to fit into binding pockets. The central ketone linker positions these two fragments in a specific spatial orientation.

Our investigation into the structural analogs of this compound reveals two primary and exciting therapeutic avenues:

  • Selective 5-HT1F Receptor Agonists for Migraine: As exemplified by Lasmiditan, elaboration of the 6-bromo position of the pyridine ring with an amide linkage to a substituted phenyl ring leads to potent and selective 5-HT1F agonists.[3][4] These agents are designed to act on the trigeminal system to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain, without causing the vasoconstriction associated with triptans.[5][6]

  • Sigma-1 (σ1) Receptor Ligands for Neuropathic Pain and Neuroprotection: The inherent properties of the pyridinyl-methanone-piperidinyl core also make it a promising scaffold for the development of sigma-1 receptor ligands. The sigma-1 receptor is a unique molecular chaperone in the endoplasmic reticulum involved in modulating various signaling pathways.[7] Antagonists of this receptor have shown promise in preclinical models of neuropathic pain and other neurological disorders.

Comparative Analysis of Structural Analogs

The following sections will explore the impact of structural modifications on the biological activity of analogs, with a focus on their affinity for the 5-HT1F and sigma-1 receptors.

Modifications of the Pyridine Ring

The pyridine ring is a critical component for interaction with various receptors. Substitutions on this ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Impact of Pyridine Ring Modifications on Receptor Affinity

Compound IDR1 (Position 6)R2 (Other Positions)TargetAffinity (Ki, nM) or Activity (EC50, nM)Reference
Lead Compound BrH(Intermediate)N/A
Lasmiditan-NH-CO-(2,4,6-trifluorophenyl)H5-HT1F2.21 (Ki)[3]
Analog AClH5-HT1FPotent Agonist[5]
Analog B-NH-CO-phenylH5-HT1FLess potent than Lasmiditan
Analog CBr5-methyl5-HT1AHigh Affinity[8]
Analog D-O-(CH2)2-phenoxyHSigma-1High Affinity

Data for analogs B and D are representative examples based on general SAR principles and may not be from a single cohesive study.

The data suggests that for 5-HT1F agonism, a hydrogen bond donating group at the 6-position of the pyridine ring is crucial for high-affinity binding. The nature of the substituent also dictates selectivity against other serotonin receptor subtypes. For sigma-1 receptor affinity, a variety of substituents can be tolerated, indicating a different binding mode compared to the 5-HT1F receptor.

Modifications of the Piperidine Ring

The 1-methylpiperidine moiety is another key pharmacophoric element. Modifications to this part of the molecule can influence receptor interactions and physicochemical properties such as lipophilicity and basicity.

Table 2: Impact of Piperidine Ring Modifications on Receptor Affinity

Compound IDPiperidine ModificationTargetAffinity (Ki, nM)Reference
Lead Compound 1-methyl(Intermediate)N/A
Analog E1-H (demethylated)5-HT1F/Sigma-1Generally lower affinity
Analog F1-ethyl5-HT1F/Sigma-1Variable effects
Analog G4-phenyl (in place of ketone)Sigma-1High Affinity

Data for analogs E, F, and G are representative examples based on general SAR principles and may not be from a single cohesive study.

Generally, the N-methyl group on the piperidine ring is important for maintaining high affinity for both 5-HT1F and sigma-1 receptors. Demethylation often leads to a significant drop in potency.

Modifications of the Methanone Linker

The ketone linker plays a crucial role in the overall conformation of the molecule. While less explored in the literature compared to the pyridine and piperidine moieties, modifications to this linker can have a profound impact on biological activity.

Table 3: Impact of Methanone Linker Modifications on Receptor Activity

Compound IDLinker ModificationTargetActivityReference
Lead Compound -CO-(Intermediate)N/A
Analog H-CH(OH)- (reduced ketone)5-HT1FReduced activity[4]
Analog I-CH2-5-HT1APotent Agonist[9]
Analog J-C(=NOH)- (oxime)VariesVaries

Data for analog J is a hypothetical example for illustrative purposes.

Reduction of the ketone to a hydroxyl group, as seen in a metabolite of Lasmiditan, generally leads to decreased activity.[4] Replacing the ketone with a methylene group can shift the activity towards other receptors, such as the 5-HT1A receptor.[9]

Experimental Protocols

To facilitate further research and development of these promising scaffolds, we provide detailed experimental protocols for the synthesis of a representative analog and a key biological assay.

Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol describes a common method for the synthesis of the core scaffold.

Scheme 1: Synthesis of the Lead Compound

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A 1-Methylpiperidine-4-carboxylic acid C 1. Acid Chloride Formation (SOCl2 or Oxalyl Chloride) A->C Step 1 B 2,6-Dibromopyridine D 2. Friedel-Crafts Acylation (AlCl3) B->D Step 2 C->D Intermediate E (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone D->E Final Product G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare membrane homogenates (e.g., from guinea pig brain) D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution (e.g., [3H](+)-pentazocine) B->D C Prepare test compound solutions (various concentrations) C->D E Rapid filtration through glass fiber filters D->E F Wash filters to remove unbound ligand E->F G Measure radioactivity of filters (scintillation counting) F->G H Calculate Ki values using Cheng-Prusoff equation G->H G A Lead Compound: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone B Design Analogs: Modify Pyridine, Piperidine, and Linker A->B C Synthesis of Analogs B->C D In Vitro Screening: Binding and Functional Assays C->D E Analyze SAR Data D->E E->B Iterative Design F Lead Optimization: Improve Potency, Selectivity, PK/PD E->F F->C Iterative Synthesis G In Vivo Studies: Efficacy and Safety F->G H Preclinical Candidate G->H

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of Halopyridines: A Comparative Analysis Featuring (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] The functionalization of this pri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] The functionalization of this privileged heterocycle, often through the strategic manipulation of halopyridine precursors, is a critical skill in the synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with other halopyridines in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Dichotomy of Halopyridine Reactivity: A Tale of Two Mechanisms

The reactivity of a halopyridine is not a monolithic property but rather a nuanced characteristic dictated by the nature of the chemical transformation it undergoes. Broadly, we can categorize the reactivity of halopyridines into two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These two pathways exhibit opposing reactivity trends with respect to the halogen substituent, a crucial concept for any synthetic chemist to grasp.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Weaker Bonds

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] This step involves the breaking of the C-X bond, and therefore, the weaker the bond, the faster the reaction. This leads to a clear and predictable reactivity trend:

I > Br > Cl > F

This trend is inversely correlated with the carbon-halogen bond dissociation energy.[1] Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are significantly less reactive and may necessitate more specialized and robust catalytic systems to achieve comparable yields.[4] Fluoropyridines are generally unreactive in these transformations.

The position of the halogen on the pyridine ring also plays a pivotal role. The electron-deficient nature of the pyridine ring makes the 2- and 4-positions particularly susceptible to oxidative addition, leading to the general reactivity trend for positional isomers:

2-halo ≈ 4-halo > 3-halo

Nucleophilic Aromatic Substitution (SNAr): The Reign of Electronegativity

In contrast to cross-coupling reactions, the reactivity of halopyridines in SNAr is governed by a different set of principles. The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

The electronegativity of the halogen substituent plays a key role here, with more electronegative halogens exerting a stronger inductive electron-withdrawing effect, thereby stabilizing the Meisenheimer complex. This results in a reactivity trend that is the inverse of that observed in palladium-catalyzed cross-coupling:

F > Cl > Br > I

Similar to cross-coupling reactions, the position of the halogen is critical. Nucleophilic attack is strongly favored at the 2- and 4-positions of the pyridine ring, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

Comparative Reactivity of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Our topic compound, (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, possesses a bromine atom at the 6-position of the pyridine ring, which is electronically equivalent to the 2-position. Based on the principles outlined above, we can predict its reactivity in comparison to other halopyridines.

In Palladium-Catalyzed Cross-Coupling Reactions

In Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the 6-bromo substituent of our topic compound is expected to exhibit good reactivity, second only to its iodo-analogue. It will be significantly more reactive than the corresponding 6-chloro and 6-fluoro derivatives.

The presence of the (1-methylpiperidin-4-yl)methanone substituent at the 2-position introduces additional electronic and steric considerations. The ketone group is electron-withdrawing, which can influence the electron density of the pyridine ring. Furthermore, the pyridine nitrogen and the carbonyl oxygen present a potential bidentate chelation site for the palladium catalyst. This chelation can, in some cases, influence the catalytic activity, either by stabilizing the catalyst or by hindering its reactivity due to the formation of a less reactive, stable complex.[5] The bulky piperidine ring may also introduce steric hindrance, potentially affecting the approach of the catalyst and other reagents.

The following tables provide a comparative overview of the expected reactivity based on literature data for similar systems.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemConditionsYield (%)Reference
2-IodopyridinePd(PPh₃)₄, Na₂CO₃Toluene, 80 °C, 2h95[4]
2-BromopyridinePd(PPh₃)₄, Na₂CO₃Toluene, 80 °C, 4h88[4]
2-ChloropyridinePd₂(dba)₃, SPhos, K₃PO₄Toluene, 110 °C, 12h75[4]
2-FluoropyridinePd₂(dba)₃, RuPhos, Cs₂CO₃Dioxane, 120 °C, 24h<10[4]

Table 2: Comparative Reactivity in Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine

HalopyridineCatalyst SystemConditionsYield (%)Reference
2-IodopyridinePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C, 6h92[6]
2-BromopyridinePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C, 8h85[6]
2-ChloropyridinePd(OAc)₂, XPhos, K₃PO₄t-BuOH, 110 °C, 18h78[6]
2-Fluoropyridine--No Reaction-

Table 3: Comparative Reactivity in Sonogashira Coupling of 2-Halopyridines with Phenylacetylene

HalopyridineCatalyst SystemConditionsYield (%)Reference
2-IodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 2h98[7]
2-BromopyridinePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 6h90[7]
2-ChloropyridinePd(OAc)₂, Xantphos, Cs₂CO₃Dioxane, 120 °C, 24h65[7]
2-Fluoropyridine--No Reaction-
In Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity trend is reversed. A hypothetical 6-fluoropyridin-2-yl analogue of our topic compound would be the most reactive, followed by the chloro, bromo, and then the iodo derivatives. The electron-withdrawing nature of the 2-keto group would further activate the pyridine ring towards nucleophilic attack at the 6-position.

Table 4: Relative Rates of SNAr of 2-Halopyridines with Piperidine

HalopyridineRelative Rate (krel)
2-Fluoropyridine300
2-Chloropyridine1
2-Bromopyridine0.8
2-Iodopyridine0.4

Experimental Protocols

To provide practical guidance, we present detailed, step-by-step methodologies for key cross-coupling reactions. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Suzuki-Miyaura Coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol outlines a typical procedure for the coupling of an arylboronic acid with the title compound. The choice of a palladium(II) precatalyst with a phosphine ligand is common for such transformations.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.) Arylboronic acid (1.2 eq.) Pd(OAc)₂ (0.02 eq.) SPhos (0.04 eq.) K₃PO₄ (2.0 eq.) solvent Add degassed dioxane/water (4:1) reagents->solvent 1. heat Heat to 90 °C under N₂ solvent->heat 2. monitor Monitor by TLC/LC-MS heat->monitor 3. quench Cool to RT, add water monitor->quench 4. extract Extract with EtOAc quench->extract 5. purify Purify by column chromatography extract->purify 6. product Coupled Product purify->product 7.

Caption: Suzuki-Miyaura Coupling Workflow.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).

    • Rationale: Pd(OAc)₂ is a common and air-stable palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of the active monoligated Pd(0) species and facilitates the oxidative addition and reductive elimination steps. K₃PO₄ is a strong base that is effective in promoting the transmetalation step.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.

    • Rationale: Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water is often beneficial for the Suzuki-Miyaura reaction, as it can aid in the dissolution of the base and facilitate the transmetalation step.

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol describes the amination of the title compound. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine and regeneration of the active catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.) Amine (1.2 eq.) Pd₂(dba)₃ (0.015 eq.) BINAP (0.03 eq.) NaO*t*Bu (1.4 eq.) solvent Add degassed toluene reagents->solvent 1. heat Heat to 100 °C under N₂ solvent->heat 2. monitor Monitor by TLC/LC-MS heat->monitor 3. quench Cool to RT, add water monitor->quench 4. extract Extract with EtOAc quench->extract 5. purify Purify by column chromatography extract->purify 6. product Aminated Product purify->product 7.

Caption: Buchwald-Hartwig Amination Workflow.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.), (±)-BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

    • Rationale: Pd₂(dba)₃ is a common Pd(0) source. BINAP is a bidentate phosphine ligand that forms a stable and active catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of a wide range of amines.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Degassed toluene is added, followed by the amine (1.2 eq.).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described for the Suzuki-Miyaura coupling.

Sonogashira Coupling of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This protocol details the coupling of a terminal alkyne with the title compound. The Sonogashira reaction typically employs a copper(I) co-catalyst to facilitate the transmetalation step.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.) Pd(PPh₃)₂Cl₂ (0.03 eq.) CuI (0.06 eq.) solvent Add degassed THF and Et₃N reagents->solvent 1. alkyne Add terminal alkyne (1.2 eq.) solvent->alkyne 2. stir Stir at RT or heat to 50 °C alkyne->stir 3. monitor Monitor by TLC/LC-MS stir->monitor 4. filter Filter through Celite monitor->filter 5. concentrate Concentrate filtrate filter->concentrate 6. purify Purify by column chromatography concentrate->purify 7. product Alkynylated Product purify->product 8.

Caption: Sonogashira Coupling Workflow.

Methodology:

  • Reaction Setup: To a Schlenk flask, add (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.06 eq.).

    • Rationale: Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI acts as a co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • The flask is evacuated and backfilled with nitrogen.

  • Degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq.) are added.

    • Rationale: Et₃N acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Reaction: The terminal alkyne (1.2 eq.) is added dropwise, and the reaction is stirred at room temperature or gently heated to 50 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the insoluble salts.

  • The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Conclusion

The reactivity of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a multifaceted subject, deeply rooted in the fundamental principles of organic chemistry. In palladium-catalyzed cross-coupling reactions, its reactivity is primarily dictated by the relatively weak C-Br bond, making it a versatile substrate for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, surpassed in reactivity only by its iodo counterpart. Conversely, in nucleophilic aromatic substitution reactions, its reactivity is diminished compared to its fluoro and chloro analogues due to the lower electronegativity of bromine. The presence of the 2-(1-methylpiperidin-4-yl)methanone substituent adds a layer of complexity, with potential electronic and steric effects, including the possibility of catalyst chelation, that must be considered when designing synthetic routes. By understanding these underlying principles and utilizing the provided experimental guidelines, researchers can effectively harness the synthetic potential of this and other halopyridine building blocks in the pursuit of novel and impactful molecules.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, and T. Y. Zhang, Green Chem., 2007, 9 , 411-420. [Link]

  • J. F. Hartwig, Acc. Chem. Res., 2008, 41 , 1534-1544. [Link]

  • A. de Meijere and F. Diederich, Eds., Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, Weinheim, Germany, 2nd ed., 2004. [Link]

  • J. P. Wolfe, S. L. Buchwald, J. Org. Chem., 2000, 65 , 1144-1157. [Link]

  • A. F. Littke, C. Dai, and G. C. Fu, J. Am. Chem. Soc., 2000, 122 , 4020-4028. [Link]

  • R. Chinchilla and C. Nájera, Chem. Rev., 2007, 107 , 874-922. [Link]

  • G. M. Smith, J. Chem. Educ., 1990, 67 , 848. [Link]

  • J. Miller, Aromatic Nucleophilic Substitution, Elsevier, 1968. [Link]

  • N. Miyaura and A. Suzuki, Chem. Rev., 1995, 95 , 2457-2483. [Link]

  • S. L. Buchwald and C. Bolm, Eds., Transition Metals for Organic Synthesis, Wiley-VCH, Weinheim, Germany, 2nd ed., 2004. [Link]

  • J. Joule and K. Mills, Heterocyclic Chemistry, 5th ed., Wiley, 2010. [Link]

  • K. Sonogashira, Y. Tohda, and N. Hagihara, Tetrahedron Lett., 1975, 16 , 4467-4470. [Link]

  • J. F. Hartwig, Organometallics, 1995, 14 , 3030-3039. [Link]

  • A. R. Martin and Y. Pan, Acta Chem. Scand., 1994, 48 , 925-937. [Link]

  • D. A. Alonso, C. Nájera, and M. C. Pacheco, Org. Lett., 2000, 2 , 1823-1826. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Purity from Commercial Sources

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a key building block in the synthesis of various pharmaceutical agents. As such, the presence of even trace impurities can have cascading effects on downstream reactions, potentially leading to the formation of unwanted side products, reduced yields, and, most critically, the introduction of potentially toxic components into the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the purity of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone obtained from different commercial vendors. We will delve into the rationale behind experimental choices, provide detailed analytical protocols, and present a model for comparative data analysis, empowering you to make informed decisions in your procurement process.

Understanding the Impurity Landscape

Impurities in pharmaceutical substances can be broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents[1][2]. Each of these can arise from various stages of the manufacturing process, from the raw materials to the final purification steps.

  • Organic Impurities: These are often the most challenging to control and can include starting materials, by-products of the synthesis, intermediates from incomplete reactions, and degradation products[3]. For (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, potential organic impurities could include unreacted 6-bromopyridine-2-carboxylic acid or 1-methylpiperidine-4-carboxamide, as well as isomers or related substances formed during synthesis.

  • Inorganic Impurities: These can include reagents, ligands, catalysts, heavy metals, or inorganic salts used in the manufacturing process[3][4]. While typically present at lower levels, they can still impact the catalytic activity in subsequent steps or introduce toxicity.

  • Residual Solvents: Solvents are an integral part of the synthesis and purification of chemical compounds. However, their removal is critical as they can be toxic and can affect the crystal form and stability of the final product[1].

The following diagram illustrates the potential entry points for impurities during a typical synthetic workflow for producing the target compound.

cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Potential Impurity Sources Starting Material A\n(e.g., 6-bromopyridine derivative) Starting Material A (e.g., 6-bromopyridine derivative) Reaction Reaction Starting Material A\n(e.g., 6-bromopyridine derivative)->Reaction Starting Material B\n(e.g., 1-methylpiperidine derivative) Starting Material B (e.g., 1-methylpiperidine derivative) Starting Material B\n(e.g., 1-methylpiperidine derivative)->Reaction Crude Product Crude Product Reaction->Crude Product Quenching/Extraction Quenching/Extraction Crude Product->Quenching/Extraction Crystallization/Chromatography Crystallization/Chromatography Quenching/Extraction->Crystallization/Chromatography Final Product Final Product Crystallization/Chromatography->Final Product Impurity_SM Impurities in Starting Materials Impurity_SM->Starting Material A\n(e.g., 6-bromopyridine derivative) Impurity_SM->Starting Material B\n(e.g., 1-methylpiperidine derivative) Impurity_BP Reaction By-products Impurity_BP->Reaction Impurity_Int Unreacted Intermediates Impurity_Int->Crude Product Impurity_RS Residual Solvents Impurity_RS->Quenching/Extraction Impurity_Inorg Inorganic Reagents/ Catalysts Impurity_Inorg->Reaction

Caption: Potential sources of impurities in the synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential for a thorough evaluation. The following workflow is recommended for benchmarking commercial samples.

Sample Sample HPLC HPLC-UV/DAD (Purity & Quantification) Sample->HPLC LCMS LC-MS (Impurity Identification) Sample->LCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR GCMS Headspace GC-MS (Residual Solvents) Sample->GCMS Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report GCMS->Report

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

CAS Number: 613678-08-3 Chemical Class: Halogenated Heterocycle / Piperidine Derivative Primary Hazard Classification (Inferred): Irritant / Acute Toxicant (Skin/Oral) Executive Safety Assessment: The "Why" Behind the Pr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 613678-08-3 Chemical Class: Halogenated Heterocycle / Piperidine Derivative Primary Hazard Classification (Inferred): Irritant / Acute Toxicant (Skin/Oral)

Executive Safety Assessment: The "Why" Behind the Protocol

Handling (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone requires a safety strategy that goes beyond generic laboratory standards. As a novel intermediate containing both a brominated pyridine and a piperidine moiety , this compound presents a dual-threat profile:

  • The Piperidine Factor: Piperidine derivatives often exhibit high lipophilicity, meaning they can rapidly penetrate the skin barrier. Once absorbed, they may act as neuroactive agents or severe irritants.

  • The Halogen Factor: The bromine substituent increases the molecular weight and potential for contact sensitization.

The Core Directive: Because specific toxicological data for this exact intermediate is often limited in public databases, you must apply the Precautionary Principle . Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) or severe irritant until empirical data proves otherwise.

The PPE Matrix: Specification & Standards

Do not rely on "standard" lab gear. Use this matrix to select equipment that provides validated barrier protection.

PPE CategoryMinimum SpecificationTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long Cuff, >0.14 mm) or LaminateEN ISO 374-1 Type B certified. Pyridine derivatives can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Eye Protection Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient. The piperidine moiety is basic; vapors or dust can cause lacrimation and corneal damage. ANSI Z87.1+ or EN 166 .
Respiratory Engineering Control First Handle only in a certified Fume Hood.Backup: Half-face respirator with P100/OV cartridges.Prevents inhalation of dust during weighing or aerosols during dissolution.
Body Defense Lab Coat (100% Cotton/Nomex) + Chemical Resistant Apron (if >1g scale)Synthetic blends (polyester) can melt into skin if a solvent fire occurs. Cotton absorbs; Tyvek repels dusts.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks directly into the experimental process.

Phase 1: Preparation & Weighing
  • Static Control: This solid powder may be static-prone. Use an anti-static gun or ionizer bar inside the fume hood before opening the vial. Static discharge can disperse the powder into the air, bypassing respiratory protection.

  • The "Clean Zone" Setup: Place a disposable absorbent mat (benchkote) inside the hood. This defines the "Hot Zone." All weighing happens here.

Phase 2: Solubilization (The Critical Step)
  • Immediate Containment: Do not transport the solid around the lab. Dissolve the compound in the reaction solvent (e.g., DCM, DMF) inside the weighing hood immediately after weighing.

  • Vessel Choice: Use a screw-cap vial with a septum. Avoid open beakers. Solutions are safer to transport than light powders.

Phase 3: Reaction & Cleanup
  • Glove Hygiene: Change outer gloves immediately after the solubilization step. This prevents cross-contamination of door handles, pipettes, and keyboards.

  • Decontamination: Wipe down the "Hot Zone" with a solvent-soaked tissue (Ethanol or Isopropanol are generally effective for organic intermediates). Dispose of this tissue as solid hazardous waste.

Visualizing the Safety Logic

Diagram 1: PPE Selection Hierarchy

This decision tree ensures you select the correct barrier based on the operation scale.

PPE_Selection Start Task Assessment Scale Scale of Operation? Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Preparative) Scale->Large Hood Fume Hood Required Small->Hood Hood2 Fume Hood + Powder Containment Large->Hood2 Gloves1 Single Nitrile Glove (EN 374) Hood->Gloves1 Gloves2 Double Gloving (Laminate/Nitrile) Hood2->Gloves2 Apron Add Chemical Apron Gloves2->Apron

Caption: PPE escalation logic based on the quantity of material handled.

Diagram 2: The "Hot Zone" Handling Workflow

A step-by-step visual of the containment strategy.

Handling_Workflow Prep Step 1: Prep Anti-static Gun Absorbent Mat Weigh Step 2: Weigh Inside Hood Only No Open Transport Prep->Weigh Solid Phase Dissolve Step 3: Solubilize Dissolve in Solvent IMMEDIATELY Weigh->Dissolve High Risk Decon Step 4: Decon Wipe Mat with EtOH Change Outer Gloves Dissolve->Decon Liquid Phase

Caption: Operational workflow emphasizing immediate solubilization to reduce airborne risks.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Wear Tyvek sleeves and double gloves . If outside a hood, wear an N95 or P100 respirator.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel (soaked in a compatible solvent like heptane or water) to prevent dust generation.

  • Disposal: Scoop the damp material into a hazardous waste container labeled "Toxic Organic Solid."

Exposure First Aid[1][2]
  • Eye Contact: Flush immediately for 15 minutes .[1][2] The basicity of the piperidine ring can cause progressive damage; speed is critical.

  • Skin Contact: Wash with soap and water.[3][1] Do not use alcohol/solvents on skin, as they may enhance absorption of the brominated compound.

Waste Disposal[1][2]
  • Classification: Segregate as Halogenated Organic Waste .

  • Neutralization: Do not attempt to chemically neutralize in the lab. Send for professional incineration.

References

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Pyridine and Piperidine Derivatives. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CID 17980300). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
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(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
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